molecular formula C7H5Cl2N3O B590769 2-Chloropyrido[2,3-D]pyrimidin-4(1H)-one hydrochloride CAS No. 126728-21-0

2-Chloropyrido[2,3-D]pyrimidin-4(1H)-one hydrochloride

Cat. No.: B590769
CAS No.: 126728-21-0
M. Wt: 218.037
InChI Key: RTDDQHZIZCKOJK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Chloropyrido[2,3-D]pyrimidin-4(1H)-one hydrochloride is a high-value chemical intermediate in medicinal chemistry and anticancer drug discovery. The pyrido[2,3-d]pyrimidine scaffold is a privileged structure in drug design, known for its ability to interact with diverse biological targets . This compound serves as a versatile building block for the synthesis of novel molecules that act as potent inhibitors of critical cancer targets, including tyrosine kinases , dihydrofolate reductase (DHFR) , and phosphoinositide 3-kinase (PI3K) . Researchers utilize this intermediate to develop targeted therapies, particularly for non-small cell lung cancer (NSCLC), by designing inhibitors selective for mutant forms of the Epidermal Growth Factor Receptor (EGFR), such as EGFRL858R/T790M . The chlorination at the 2-position provides a reactive handle for further functionalization, allowing for the creation of extensive chemical libraries for structure-activity relationship (SAR) studies . Its application is strictly for research purposes in the development of potential chemotherapeutic and biological investigative tools.

Properties

IUPAC Name

2-chloro-3H-pyrido[2,3-d]pyrimidin-4-one;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4ClN3O.ClH/c8-7-10-5-4(6(12)11-7)2-1-3-9-5;/h1-3H,(H,9,10,11,12);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RTDDQHZIZCKOJK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(N=C1)N=C(NC2=O)Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5Cl2N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

218.04 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

126728-21-0
Record name Pyrido[2,3-d]pyrimidin-4(3H)-one, 2-chloro-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=126728-21-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Foundational & Exploratory

2-Chloropyrido[2,3-d]pyrimidin-4(1H)-one hydrochloride CAS number 126728-21-0

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to 2-Chloropyrido[2,3-d]pyrimidin-4(1H)-one Hydrochloride (CAS: 126728-21-0): A Cornerstone Intermediate in Modern Drug Discovery

Section 1: Executive Summary

This technical guide provides a comprehensive overview of this compound (CAS No. 126728-21-0), a pivotal chemical intermediate for researchers, medicinal chemists, and drug development professionals. The document delves into the significance of its core pyrido[2,3-d]pyrimidine scaffold, a privileged structure found in numerous clinically significant therapeutics. We will explore its physicochemical properties, logical synthesis strategies, and its crucial reactivity profile. The primary focus is on its application as a versatile building block for creating libraries of compounds targeting a range of biological entities, most notably protein kinases and dihydrofolate reductase. This guide combines established chemical principles with practical, field-proven insights to serve as an essential resource for leveraging this compound in advanced pharmaceutical research.

Section 2: The Pyrido[2,3-d]pyrimidine Scaffold: A Privileged Structure in Medicinal Chemistry

The pyrido[2,3-d]pyrimidine ring system is an ortho-fused bicyclic heterocycle formed by the fusion of pyridine and pyrimidine rings.[1] In drug discovery, it is recognized as a "privileged scaffold" due to its ability to serve as a high-affinity ligand for diverse biological receptors.[1] Its structural resemblance to endogenous purine bases allows it to interact with a wide array of enzymes and receptors, particularly those involved in cell signaling and proliferation.

This scaffold is the backbone of several blockbuster drugs and clinical candidates, underscoring its therapeutic relevance.[2] For instance, Palbociclib, a highly successful treatment for HR-positive, HER2-negative breast cancer, is a second-generation cyclin-dependent kinase (CDK) inhibitor built upon this core structure.[3] The demonstrated success of such drugs validates the pyrido[2,3-d]pyrimidine framework as a critical pharmacophore for developing novel therapeutics, especially in oncology.[4][5]

Caption: Core structure and IUPAC numbering of the pyrido[2,3-d]pyrimidine scaffold.

Section 3: Physicochemical and Spectroscopic Profile

This compound is typically supplied as a solid. Its key identifiers and properties are summarized below. While detailed spectroscopic data is proprietary to manufacturers, characterization is routinely achieved using standard analytical techniques.

PropertyValueReference
CAS Number 126728-21-0[6][7]
Molecular Formula C₇H₅Cl₂N₃O[6][7]
Molecular Weight 218.04 g/mol [6]
Appearance Off-white to yellow solid (typical)
Purity >95% (typical, varies by supplier)
Solubility Soluble in polar aprotic solvents (e.g., DMF, DMSO)

Analytical Characterization:

  • Nuclear Magnetic Resonance (¹H and ¹³C NMR): Used to confirm the proton and carbon framework of the heterocyclic structure.

  • Mass Spectrometry (MS): Employed to verify the molecular weight and fragmentation pattern. LC-MS is commonly used to assess purity.

  • High-Performance Liquid Chromatography (HPLC): The primary method for determining the purity of the compound.

Section 4: The Chemistry of this compound

Synthesis Strategy: From Precursor to Key Intermediate

The synthesis of the title compound is logically achieved through a two-stage process: formation of the core heterocyclic dione followed by selective chlorination. This approach is a cornerstone of heterocyclic chemistry, providing a reliable route to a reactive intermediate.

  • Stage 1: Heterocycle Formation: The pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione precursor is typically synthesized by condensing a substituted 2-aminopyridine derivative with a suitable three-carbon electrophile or by cyclizing a substituted 6-aminouracil derivative.[1][3]

  • Stage 2: Chlorination: The resulting dione (a lactam) is then treated with a strong chlorinating agent, such as phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂), often in the presence of a base or solvent like N,N-diisopropylethylamine or toluene.[8] This reaction converts the C2- and C4-keto groups into reactive chloro substituents. The C4-chloro is often more labile and can hydrolyze back to the ketone during aqueous workup, yielding the desired 2-chloro-4-one product.

Caption: General synthetic workflow for 2-chloropyrido[2,3-d]pyrimidin-4(1H)-one.

Experimental Protocol: Chlorination of Pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione

This protocol is a representative example based on established chemical transformations and should be adapted and optimized for specific laboratory conditions.

  • Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, reflux condenser, and nitrogen inlet, add pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione (1.0 equiv.) and phosphorus oxychloride (POCl₃, 10-15 equiv.).

  • Reagent Addition: Slowly add N,N-dimethylaniline (1.0-1.2 equiv.) dropwise to the stirred suspension at room temperature. Causality Note: N,N-dimethylaniline acts as a catalyst and acid scavenger, facilitating the chlorination process.

  • Reaction: Heat the reaction mixture to reflux (approx. 105-110 °C) and maintain for 4-6 hours, monitoring the reaction progress by TLC or LC-MS. The reaction should become a clear solution as the starting material is consumed.

  • Work-up: After cooling to room temperature, carefully pour the reaction mixture onto crushed ice with vigorous stirring. Trustworthiness Note: This step quenches the excess POCl₃ and precipitates the product. This must be done slowly and in a well-ventilated fume hood due to the exothermic and hazardous nature of the quench.

  • Isolation: Stir the resulting slurry for 1-2 hours in an ice bath to ensure complete precipitation. Collect the solid product by vacuum filtration, wash thoroughly with cold water until the filtrate is neutral, and then with a small amount of cold ethanol or diethyl ether.

  • Purification & Salt Formation: Dry the crude product under vacuum. If necessary, purify further by recrystallization or column chromatography. The hydrochloride salt can be formed by dissolving the free base in a suitable solvent (e.g., methanol/ether) and treating it with a stoichiometric amount of HCl (e.g., as a solution in dioxane or ether).

Chemical Reactivity: The C2-Chloro as a Versatile Handle

The true value of 2-Chloropyrido[2,3-d]pyrimidin-4(1H)-one lies in the reactivity of its C2-chloro substituent. This position is highly activated towards nucleophilic aromatic substitution (SₙAr).

Rationale for Reactivity:

  • Inductive Effects: The two nitrogen atoms within the pyrimidine ring are highly electronegative, withdrawing electron density from the ring carbons and making them electrophilic.

  • Mesomeric Effects: The adjacent carbonyl group at C4 further withdraws electron density, stabilizing the negative charge that develops in the Meisenheimer complex intermediate of the SₙAr reaction.

  • Good Leaving Group: The chloride ion is an excellent leaving group, facilitating the substitution reaction.

This reactivity allows for the straightforward introduction of a vast array of nucleophiles—most commonly primary and secondary amines—at the C2 position. This single reaction is the gateway to creating large, diverse libraries of molecules for high-throughput screening in drug discovery programs.

center Pyrido[2,3-d]pyrimidine Core CDK CDK Inhibitors (e.g., Palbociclib) center->CDK R = Piperazinyl-pyridinyl TK Tyrosine Kinase Inhibitors (EGFR, Abl) center->TK R = Substituted anilines mTOR PI3K/mTOR Inhibitors (Vistusertib) center->mTOR R = Morpholinyl groups DHFR DHFR Inhibitors center->DHFR R = Diaminopyrimidines

Caption: Structure-Activity Relationship map for the pyrido[2,3-d]pyrimidine scaffold.

Section 6: Handling, Storage, and Safety

As a chlorinated heterocyclic compound and an acid salt, this compound requires careful handling in a controlled laboratory environment. The following recommendations are based on data for structurally similar compounds. [9][10][11]

Aspect Recommendation
Personal Protective Equipment (PPE) Wear chemical-resistant gloves (e.g., nitrile), safety glasses with side shields or goggles, and a laboratory coat.
Handling Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust. [9]Avoid contact with skin, eyes, and clothing. [10]Wash hands thoroughly after handling.
Storage Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents and strong bases. [12]
Fire Safety The material may be combustible. Use dry chemical, CO₂, or alcohol-resistant foam extinguishers. Fire may produce toxic gases such as nitrogen oxides and hydrogen chloride. [9][11]

| First Aid | Eyes: Immediately flush with plenty of water for at least 15 minutes. Skin: Wash off immediately with soap and plenty of water. Inhalation: Move to fresh air. Ingestion: Rinse mouth. Seek immediate medical attention in all cases of significant exposure. [9]|

Section 7: Conclusion

This compound is more than a mere catalog chemical; it is a strategically designed intermediate that provides an efficient and reliable entry point into a class of molecules with profound therapeutic importance. Its value is rooted in the proven biological relevance of the pyrido[2,3-d]pyrimidine scaffold and the facile reactivity of the C2-chloro substituent. For drug discovery teams, this compound represents a powerful tool for rapidly generating diverse chemical libraries, accelerating the journey from hit identification to the development of next-generation therapeutics for cancer and other challenging diseases.

Section 8: References

  • Review on the Synthesis and Therapeutic Potential of Pyrido[2,3-d], [3,2-d], [3,4-d] and [4,3-d]pyrimidine Derivatives. National Institutes of Health (NIH). [Link]

  • Medicinal chemistry perspective of pyrido[2,3-d]pyrimidines as anticancer agents. National Institutes of Health (NIH). [Link]

  • Medicinal chemistry perspective of pyrido[2,3-d]pyrimidines as anticancer agents. Royal Society of Chemistry. [Link]

  • Pyrido[2,3-d]pyrimidine derivatives reported as anticancer agents. ResearchGate. [Link]

  • Design, synthesis and biological study of novel pyrido[2,3-d]pyrimidine as anti-proliferative CDK2 inhibitors. PubMed. [Link]

  • An improved synthesis of pyrido[2,3-d]pyrimidin-4(1H)-ones and their antimicrobial activity. PubMed. [Link]

  • An improved synthesis of pyrido[2,3-d]pyrimidin-4(1H)-ones and their antimicrobial activity. Royal Society of Chemistry. [Link]

  • This compound [ 126728-21-0 ]. LookChem. [Link]

  • HAZARD SUMMARY - 2-CHLOROPYRIDINE. NJ.gov. [Link]

  • 126728-21-0 this compound. ChemSigma. [Link]

  • This compound CAS#: 126728-21-0. ChemWhat. [Link]

  • (PDF) An improved synthesis of pyrido[2,3-d]pyrimidin- 4(1H)-ones and their antimicrobial activity. ResearchGate. [Link]

  • The chemistry of pyrido[2,3-d]pyrimidines and their applications. ResearchGate. [Link]

  • 2-Methyl-6,7,8,9-Tetrahydro-4H-Pyrido[1,2-a] Pyrimidin-4-One Hcl. Corey Organics. [Link]

  • 2-chloropyrido[2,3-d]pyrimidin-4(1H)-one. PubChem. [Link]

  • Pyrido[2,3-d]pyrimidin-7(8H)-ones: Synthesis and Biomedical Applications. National Institutes of Health (NIH). [Link]

  • Review on the Synthesis and Therapeutic Potential of Pyrido[2,3-d], [3,2-d], [3,4-d] and [4,3-d]pyrimidine Derivatives. MDPI. [Link]

  • Developments of pyridodipyrimidine heterocycles and their biological activities. National Institutes of Health (NIH). [Link]

Sources

Navigating the Solubility Landscape of 2-Chloropyrido[2,3-d]pyrimidin-4(1H)-one Hydrochloride: A Technical Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

This in-depth technical guide provides a comprehensive framework for understanding and determining the solubility of 2-Chloropyrido[2,3-d]pyrimidin-4(1H)-one hydrochloride in organic solvents. Designed for researchers, scientists, and drug development professionals, this document moves beyond a simple data sheet to offer a foundational understanding of the physicochemical principles at play and a practical, field-proven methodology for generating reliable solubility data. In the dynamic landscape of pharmaceutical development, a thorough grasp of a compound's solubility is paramount for successful formulation, process development, and ultimately, therapeutic efficacy.

The Critical Role of Solubility in Drug Development

The journey of a drug candidate from discovery to a marketable therapeutic is fraught with challenges, with poor aqueous and organic solvent solubility being a primary contributor to late-stage attrition. For a molecule like this compound, a member of the promising pyridopyrimidine class of compounds, understanding its behavior in various solvent systems is a critical early-stage gatekeeper.[1] This knowledge underpins crucial decisions in:

  • Process Chemistry: The selection of appropriate solvents for synthesis, purification, and crystallization directly impacts yield, purity, and scalability.[2][3]

  • Formulation Development: The ability to dissolve the active pharmaceutical ingredient (API) in a suitable solvent system is fundamental to creating viable dosage forms, from oral solutions to injectables.

  • Preclinical and Clinical Studies: Consistent and predictable solubility is essential for achieving the desired drug exposure in toxicological and clinical evaluations.

This guide, therefore, is structured to provide not just the "what" but the "why" and "how" of solubility determination for this specific heterocyclic compound.

Physicochemical Profile: Unpacking the Molecule

A predictive understanding of solubility begins with a thorough analysis of the molecule's intrinsic properties. While extensive experimental data for this compound is not widely published, we can infer its likely behavior from its structural features and the known properties of related compounds.

Molecular Structure:

  • Molecular Formula: C₇H₅Cl₂N₃O[4]

  • Molecular Weight: 218.04 g/mol [4]

Key Physicochemical Characteristics and Their Implications:

PropertyAnticipated CharacteristicImplication for Solubility
Polarity The presence of multiple nitrogen atoms, a carbonyl group, and the hydrochloride salt form suggest a high degree of polarity.Likely to favor solubility in polar organic solvents.
Hydrogen Bonding The amide proton (N-H) and the carbonyl oxygen are potential hydrogen bond donors and acceptors, respectively. The nitrogen atoms in the pyridine and pyrimidine rings can also act as hydrogen bond acceptors.Solvents capable of hydrogen bonding (e.g., alcohols) are expected to be effective.
pKa The pyridopyrimidine core contains basic nitrogen atoms that will be protonated in the hydrochloride salt form. The exact pKa values would need to be determined experimentally but are crucial for understanding pH-dependent solubility in aqueous and protic organic systems.The ionized form (the hydrochloride salt) is generally more soluble in polar solvents than the free base.
Crystal Lattice Energy As a crystalline solid, the energy required to break the crystal lattice will significantly influence solubility. This is an experimentally determined value that is critical for quantitative solubility prediction.High lattice energy will lead to lower solubility, requiring more energetic solvent-solute interactions to overcome.

A Systematic Approach to Solubility Determination: An Experimental Workflow

The following section outlines a robust, self-validating protocol for determining the equilibrium solubility of this compound in a range of organic solvents. This methodology is designed to provide accurate and reproducible data, forming a solid foundation for further development activities.

Materials and Equipment
  • This compound (of known purity)

  • A selection of organic solvents (e.g., methanol, ethanol, isopropanol, acetone, acetonitrile, dimethylformamide (DMF), dimethyl sulfoxide (DMSO), tetrahydrofuran (THF), ethyl acetate) of appropriate grade (e.g., HPLC grade).

  • Analytical balance

  • Vials with screw caps

  • Constant temperature shaker/incubator

  • Centrifuge

  • Syringe filters (e.g., 0.22 µm PTFE)

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)

  • Calibrated pH meter (for aqueous/protic solvent systems)

Experimental Workflow Diagram

G cluster_prep Phase 1: Preparation cluster_equilibration Phase 2: Equilibration cluster_sampling Phase 3: Sampling & Separation cluster_analysis Phase 4: Analysis prep_compound Weigh Compound prep_solvent Add Solvent prep_compound->prep_solvent prep_saturate Create Slurry prep_solvent->prep_saturate equil_shake Agitate at Constant T prep_saturate->equil_shake Incubate equil_time Monitor for Equilibrium equil_shake->equil_time sample_aliquot Withdraw Aliquot equil_time->sample_aliquot Sample at time points sample_separate Centrifuge/Filter sample_aliquot->sample_separate analysis_dilute Dilute Sample sample_separate->analysis_dilute Prepare for analysis analysis_hplc HPLC Analysis analysis_dilute->analysis_hplc analysis_quantify Quantify Concentration analysis_hplc->analysis_quantify

Sources

Unraveling the Tautomeric Landscape and Stability of 2-Chloropyrido[2,3-d]pyrimidin-4(1H)-one Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide

Abstract

The phenomenon of tautomerism, the dynamic equilibrium between interconverting structural isomers, is a cornerstone of heterocyclic chemistry with profound implications for drug design and development. The biological activity, solubility, and metabolic fate of a molecule can be dictated by the predominant tautomeric form. This guide provides a comprehensive technical analysis of the tautomerism and stability of 2-Chloropyrido[2,3-d]pyrimidin-4(1H)-one hydrochloride, a key scaffold in medicinal chemistry. We will dissect the structural nuances of its potential tautomers, explore the intrinsic and extrinsic factors governing their equilibrium, and detail the state-of-the-art experimental and computational methodologies required for their characterization. This document is intended for researchers, scientists, and drug development professionals seeking a deeper, field-proven understanding of this critical molecular behavior.

Introduction: The Significance of Tautomerism in Drug Discovery

Pyridopyrimidines are a privileged class of N-heterocycles, forming the core of numerous biologically active compounds, including kinase inhibitors and other therapeutic agents.[1] The specific derivative, 2-Chloropyrido[2,3-d]pyrimidin-4(1H)-one, serves as a versatile intermediate in the synthesis of such molecules.[2] However, its chemical behavior and, consequently, its utility are fundamentally governed by a subtle yet critical property: tautomerism.

Tautomerism is not to be confused with resonance; tautomers are distinct chemical species that are in rapid equilibrium.[3] For the title compound, the primary equilibrium is lactam-lactim tautomerism , a specific form of keto-enol tautomerism common in heterocyclic systems containing an amide group within a ring.

  • Lactam (Keto) Form: Features a carbonyl group (C=O) and a proton on a nitrogen atom (N-H).

  • Lactim (Enol) Form: Features a hydroxyl group (C-OH) and an imine double bond (C=N).

Understanding which tautomer predominates under physiological conditions is paramount. The shape, hydrogen bonding capacity, and electronic distribution of each tautomer are different, leading to distinct interactions with biological targets like enzymes and receptors.[4] The presence of multiple tautomers can complicate structure-activity relationship (SAR) studies and lead to inconsistent biological data if not properly characterized.

This guide will illuminate the tautomeric equilibrium of this compound, providing the foundational knowledge required to control or leverage this behavior in a research and development setting.

The Tautomeric Forms of 2-Chloropyrido[2,3-d]pyrimidin-4(1H)-one

The core structure of 2-Chloropyrido[2,3-d]pyrimidin-4(1H)-one can exist in two primary tautomeric forms. The hydrochloride salt form implies that one of the basic nitrogen atoms, most likely the pyridine nitrogen, is protonated, which influences the overall electronic structure.

The principal equilibrium is between the 4(1H)-one (lactam) form and the 4-ol (lactim) form.

Caption: Lactam-Lactim tautomeric equilibrium.

The lactam form is generally expected to be the more stable tautomer for pyridone and pyrimidinone systems, particularly in the solid state and in polar solvents.[5][6] This preference is a delicate balance of several contributing factors.

Causality of Stability: Factors Governing the Tautomeric Equilibrium

The position of the tautomeric equilibrium is not fixed; it is a thermodynamically controlled process influenced by a combination of structural and environmental factors.[7]

Intrinsic Structural Factors
  • Aromaticity: The pyridone (lactam) form maintains the aromaticity of the fused pyridine ring, and while the pyrimidinone ring is not fully aromatic, the amide resonance contributes to its stability. The lactim form has a fully aromatic pyrimidine ring. Computational studies on related systems, like 2-hydroxypyridine, show that the interplay between aromatic stabilization and other factors determines the outcome.[8] For pyrimidinones, the keto form is often energetically favored.[9]

  • Electronic Effects: The electron-withdrawing nature of the chlorine atom at the C2 position and the fused pyridine ring influences the acidity of the N-H proton and the basicity of the carbonyl oxygen, thereby affecting the equilibrium.

Extrinsic Environmental Factors
  • Solvent Polarity: This is one of the most critical variables. The lactam tautomer, with its distinct C=O and N-H bonds, is significantly more polar than the lactim form.

    • Polar Protic Solvents (e.g., Water, Methanol): These solvents can act as both hydrogen bond donors and acceptors. They strongly solvate and stabilize the more polar lactam form, shifting the equilibrium in its favor.[10][11]

    • Polar Aprotic Solvents (e.g., DMSO, DMF): These solvents can accept hydrogen bonds and stabilize the lactam form through dipole-dipole interactions.[10][11]

    • Non-Polar Solvents (e.g., Chloroform, Cyclohexane): In these environments, the less polar lactim form may become more populated as the stabilization of the polar lactam is diminished.[10]

  • pH and Protonation: As a hydrochloride salt, the compound will generate an acidic solution. The protonation state of the molecule, particularly the pyridine nitrogen, anchors the electronic structure and can significantly favor one tautomer over another. At different pH values, deprotonation could occur, leading to anionic species and further complicating the tautomeric landscape.

  • Temperature: The tautomeric equilibrium constant is temperature-dependent. Spectroscopic studies at varying temperatures can reveal the thermodynamic parameters (ΔH and ΔS) of the interconversion.[12]

  • Physical State (Solid vs. Solution): In the solid state, crystal packing forces and intermolecular hydrogen bonding networks often lock the molecule into a single, most thermodynamically stable tautomer.[5] This is typically the lactam form for pyrimidinones due to the formation of stable hydrogen-bonded dimers. The dominant tautomer in the solid state is not necessarily the major one in solution.

Characterization: A Validating System of Experimental & Computational Methods

A multi-faceted approach is essential to unambiguously characterize the tautomeric equilibrium. Each technique provides a piece of the puzzle, and their collective agreement constitutes a self-validating system.

Workflow cluster_exp Experimental Characterization cluster_comp Computational Analysis cluster_results Integrated Analysis Sample Sample Preparation (Varying Solvents, Temp.) NMR NMR Spectroscopy (¹H, ¹³C, ¹⁵N) Sample->NMR UV UV-Vis Spectroscopy Sample->UV Ratio Tautomer Ratio (Keq) NMR->Ratio UV->Ratio Xray X-Ray Crystallography (Solid State) Structure Dominant Structure Xray->Structure DFT DFT Calculations (Gas Phase & Solvated) Energy Relative Energy Calculation (ΔG) DFT->Energy Stability Thermodynamic Stability Energy->Stability Ratio->Stability Stability->Structure Structure->Stability

Caption: Integrated workflow for tautomer analysis.

Experimental Protocols

NMR is a powerful tool for studying tautomerism in solution, as the interconversion is often slow enough on the NMR timescale to observe distinct signals for each species.[13][14]

Protocol for ¹H NMR Analysis:

  • Sample Preparation: Prepare solutions of this compound at a concentration of ~5-10 mg/mL in a series of deuterated solvents with varying polarities (e.g., D₂O, Methanol-d₄, DMSO-d₆, Chloroform-d).

  • Data Acquisition: Acquire ¹H NMR spectra at a controlled temperature (e.g., 298 K) on a spectrometer of at least 400 MHz.

  • Spectral Analysis:

    • Identify N-H vs. O-H Protons: The lactam N-H proton will typically appear as a broad singlet. The lactim O-H proton may also be a broad singlet, often at a different chemical shift. Their positions are highly solvent-dependent.

    • Analyze Aromatic Protons: The chemical shifts of the protons on the pyridine ring will be slightly different for each tautomer due to changes in electron density.

    • Quantification: Integrate the non-exchangeable, well-resolved signals corresponding to each tautomer. The ratio of the integrals directly corresponds to the molar ratio of the tautomers, allowing for the calculation of the equilibrium constant (Keq).[15]

Table 1: Expected Distinguishing NMR Signals

FeatureLactam (4-one) FormLactim (4-ol) FormRationale
¹³C Signal (C4) ~160-170 ppm~150-160 ppmCarbonyl carbon (keto) is more deshielded than a hydroxyl-bearing carbon (enol).
¹H Signal Broad N-H signalBroad O-H signalDifferent chemical environments for the labile proton.
¹⁵N Signal (N3) Amide-like shiftImine-like shiftThe hybridization and chemical environment of the nitrogen atom changes significantly.

The different electronic conjugation systems of the lactam and lactim tautomers result in distinct UV-Vis absorption spectra.[16][17] This method is particularly useful for quantifying the equilibrium in different solvents.

Protocol for Tautomeric Ratio Determination:

  • Sample Preparation: Prepare dilute solutions (~10⁻⁵ M) of the compound in various solvents of spectroscopic grade (e.g., water, ethanol, cyclohexane).

  • Data Acquisition: Record the UV-Vis absorption spectrum for each solution over a range of ~200-400 nm.

  • Spectral Analysis:

    • The lactam form, with its cross-conjugated pyridone system, will have a characteristic λmax.

    • The lactim form, with its fully aromatic hydroxypyrimidine system, will absorb at a different λmax.[18]

    • By comparing the spectra in different solvents, one can identify the characteristic bands for each tautomer. For example, in a non-polar solvent where the lactim form might be more favored, its characteristic peak will be more prominent.[17] The relative intensities of these bands can be used to determine the equilibrium constant.

This is the definitive method for determining the tautomeric form in the solid state.[19]

Workflow for Crystallographic Analysis:

  • Crystal Growth: Grow single crystals of the compound, typically by slow evaporation from a suitable solvent.

  • Data Collection: Mount a suitable crystal and collect diffraction data using an X-ray diffractometer.

  • Structure Solution and Refinement: Solve the crystal structure to determine the precise atomic positions. The location of the proton (on N3 or O4) will unambiguously identify the tautomer present in the crystal lattice. It is highly probable that the lactam form will be observed, likely forming hydrogen-bonded dimers.[20]

Computational Chemistry Analysis

Computational methods, particularly Density Functional Theory (DFT), are invaluable for predicting the relative stabilities of tautomers and corroborating experimental findings.[21][22]

Protocol for DFT-Based Stability Prediction:

  • Structure Modeling: Build the 3D structures of both the lactam and lactim tautomers of protonated 2-Chloropyrido[2,3-d]pyrimidin-4(1H)-one.

  • Gas-Phase Optimization: Perform geometry optimization and frequency calculations for each tautomer in the gas phase using a suitable DFT functional and basis set (e.g., B3LYP/6-311+G(d,p)).

  • Solvation Modeling: Re-optimize the geometries in the presence of different solvents using a continuum solvation model like the Polarizable Continuum Model (PCM).[23] This simulates the effect of the solvent environment on tautomer stability.

  • Energy Calculation: Calculate the Gibbs free energy (G) for each tautomer in the gas phase and in each solvent. The tautomer with the lower free energy is predicted to be the more stable. The difference in free energy (ΔG) can be used to calculate the theoretical equilibrium constant.

Conclusion and Field Perspective

The tautomerism of this compound is a critical chemical characteristic that demands rigorous investigation in any drug development program utilizing this scaffold. The evidence from analogous heterocyclic systems strongly suggests that the lactam (4-one) form is the thermodynamically favored tautomer , particularly in the solid state and in polar, protic environments relevant to physiological conditions.[6][8][24]

However, the equilibrium is dynamic and sensitive to the local environment. A comprehensive analysis using a combination of high-resolution NMR, UV-Vis spectroscopy, X-ray crystallography, and DFT calculations is not merely academic; it is a necessary, self-validating process to ensure a correct understanding of the molecule's structure. This understanding is the bedrock upon which reliable SAR, ADME, and PK/PD models are built. For drug development professionals, assuming a single static structure is a risk; embracing and characterizing the tautomeric dynamism is a requirement for success.

References

  • Firth, D. W., Kirshenbaum, K., Pinto, B. P., & Spencer, J. N. (1982). Solvent effects on the tautomeric equilibrium of 2,4-pentanedione. Canadian Journal of Chemistry, 60(10), 1178-1183. Available at: [Link]

  • Tümer, F., & Avcı, D. (2021). Solvent Effect on the Stability and Reverse Substituent Effect in Nitropurine Tautomers. Molecules, 26(23), 7356. Available at: [Link]

  • Spencer, J. N., Holmboe, E. S., Kirshenbaum, M. R., Firth, D. W., & Pinto, P. B. (1982). Solvent effects on the tautomeric equilibrium of 2,4-pentanedione. Canadian Journal of Chemistry, 60(10), 1178-1183. Available at: [Link]

  • Gore, V. G., & Avcı, D. (2021). Effect of the Solvent and Substituent on Tautomeric Preferences of Amine-Adenine Tautomers. ACS Omega, 6(4), 2829-2842. Available at: [Link]

  • Bonomo, R. P., Conte, E., De Guidi, G., Rizzarelli, E., & Vagliasindi, L. I. (2007). Solvent effect on keto–enol tautomerism in a new β-diketone: a comparison between experimental data and different theoretical approaches. New Journal of Chemistry, 31(5), 676-684. Available at: [Link]

  • Claramunt, R. M., & Elguero, J. (2006). The use of NMR spectroscopy to study tautomerism. Progress in Nuclear Magnetic Resonance Spectroscopy, 49(3-4), 169-206. Available at: [Link]

  • Claramunt, R. M., & Elguero, J. (2006). The Use of NMR Spectroscopy to Study Tautomerism. ResearchGate. Available at: [Link]

  • Hansen, P. E. (2020). Tautomerism Detected by NMR. Encyclopedia.pub. Available at: [Link]

  • Galvão, T. L. P., Rocha, I. M., Ribeiro da Silva, M. D. M. C., & Ribeiro da Silva, M. A. V. (2013). From 2-hydroxypyridine to 4(3H)-pyrimidinone: computational study on the control of the tautomeric equilibrium. The Journal of Physical Chemistry A, 117(47), 12668–12674. Available at: [Link]

  • Liang, F., et al. (2013). Universal Base Analogues and Their Applications in DNA Sequencing Technology. ResearchGate. Available at: [Link]

  • Kim, Y. S., & Hochstrasser, R. M. (2012). Identification of Lactam–Lactim Tautomers of Aromatic Heterocycles in Aqueous Solution Using 2D IR Spectroscopy. The Journal of Physical Chemistry B, 116(40), 12332–12340. Available at: [Link]

  • El-Gohary, H. G., & El-Nahas, A. M. (2021). Computational Methods and Molecular Modelling for Some Predicted Tautomers of Pyrimidine Compounds. Current Organocatalysis, 1(1). Available at: [Link]

  • Claramunt, R. M., & Elguero, J. (2012). NMR as a Tool for Studying Rapid Equilibria: Tautomerism. Current Organic Chemistry, 16(1), 2-21. Available at: [Link]

  • Slideshare. (2016). Study Of Tautomerism & Solvent Effect By UV-Vis Spectroscopy.pdf. Available at: [Link]

  • Vedantu. (n.d.). What is Lactam Lactim Tautomerism. Available at: [Link]

  • Leś, A., & Ortega‐Blake, I. (1985). A theoretical study of tautomerism: 2‐ and 4‐oxopyrimidine and some of their derivatives. International Journal of Quantum Chemistry, 27(5), 567-583. Available at: [Link]

  • askIITians. (n.d.). What is Lactam Lactim Tautomerism?. Available at: [Link]

  • Sirakanyan, S., et al. (2016). Investigation of the lactam-lactim and Thiolactam-Thiolactim Tautomerism in the 2,2,5-Trimethylpyrano[4'',3'':4',5']pyrido[3',2':4,5]furo(thieno)[3,2-d]pyrimidines. Current Organic Chemistry, 20(12), 1350-1358. Available at: [Link]

  • Kwiatkowski, J. S., & Pullman, B. (1976). Tautomerism of pyrimidine bases—uracil, cytosine, isocytosine: Theoretical study with complete optimization of geometry. ResearchGate. Available at: [Link]

  • Huc, I., & Gornitzka, H. (2002). Role of lactam vs. lactim tautomers in 2(1H)-pyridone catalysis of aromatic nucleophilic substitution. Organic & Biomolecular Chemistry, 1(1), 1-3. Available at: [Link]

  • Sahu, S. (2023). Exploring Thermodynamic Heterocyclic Compounds: A Comprehensive Analysis. International Journal of Thermodynamics and Chemical Kinetics. Available at: [Link]

  • Scott, D. R., et al. (2024). Discovery of Pyridopyrimidinones that Selectively Inhibit the H1047R PI3Kα Mutant Protein. Journal of Medicinal Chemistry. Available at: [Link]

  • Elguero, J., et al. (2000). The Tautomerism of Heterocycles: Five-membered Rings with Two or More Heteroatoms. Advances in Heterocyclic Chemistry, 76, 157-323. Available at: [Link]

  • Lewis, J. R., & Johnson, C. A. (2013). Computational Estimation of the Acidities of Pyrimidines and Related Compounds. Molecules, 18(12), 15124-15144. Available at: [Link]

  • Mack, J., & Stillman, M. J. (2001). Solvent Effects on the UV–Vis Absorption Properties and Tautomerism of N-Confused Tetraphenylporphyrin. The Journal of Organic Chemistry, 66(12), 4130–4138. Available at: [Link]

  • Scott, D. R., et al. (2024). Discovery of Pyridopyrimidinones that Selectively Inhibit the H1047R PI3Kα Mutant Protein. ACS Publications. Available at: [Link]

  • ResearchGate. (2015). When I synthesise ester derivatives from pyridin-4-ol why do they turn to keto-enol tautomerism, do both hydroxy and NH parts react wth acid?. Available at: [Link]

  • ResearchGate. (n.d.). UV-Vis absorption spectrum of the enol tautomer (in blue) and emission... Available at: [Link]

  • Katritzky, A. R. (1985). Prototropic tautomerism of heteroaromatic compounds. Journal of Heterocyclic Chemistry, 22(S1), 51-68. Available at: [Link]

  • OSTI.GOV. (n.d.). Controlling Tautomerization in Pyridine‐Fused Phosphorus‐Nitrogen Heterocycles. Available at: [Link]

  • Tayyari, S. F., et al. (2018). Comparison of Tautomerization, Vibrational Spectra and UV-Vis Analysis of β-Ketoester With Acetylacetone. An Experimental and Theoretical Study. Semantic Scholar. Available at: [Link]

  • ResearchGate. (n.d.). Tautomerism of heterocycles: Five-membered rings with one heteroatom. Available at: [Link]

  • Kowalewski, M., et al. (2022). Targeting Individual Tautomers in Equilibrium by Resonant Inelastic X-ray Scattering. Journal of the American Chemical Society, 144(11), 4876–4883. Available at: [Link]

  • Al-Obaid, A. M., et al. (2019). An improved synthesis of pyrido[2,3-d]pyrimidin-4(1H)-ones and their antimicrobial activity. Organic & Biomolecular Chemistry, 17(1), 132-145. Available at: [Link]

  • Al-Obaid, A. M., et al. (2019). An improved synthesis of pyrido[2,3-d]pyrimidin-4(1H)-ones and their antimicrobial activity. Europe PMC. Available at: [Link]

  • da Costa, L. F. T., et al. (2024). Keto-enol tautomerism in the development of new drugs. Frontiers in Chemistry, 12, 1364251. Available at: [Link]

  • Tanner, J. J., et al. (2023). Novel Fragment Inhibitors of PYCR1 from Docking-Guided X-ray Crystallography. ACS Chemical Biology, 18(4), 774–784. Available at: [Link]

  • Abdel-Aziz, M., et al. (2024). Synthesis of novel bioactive pyrido[2,3-d]pyrimidine derivatives with potent cytotoxicity through apoptosis as PIM-1 kinase inhibitors. Scientific Reports, 14(1), 7999. Available at: [Link]

  • Da Cunha, T., et al. (2021). Review on the Synthesis and Therapeutic Potential of Pyrido[2,3-d], [3,2-d], [3,4-d] and [4,3-d]pyrimidine Derivatives. Molecules, 26(11), 3349. Available at: [Link]

  • LibreTexts Chemistry. (2023). Keto-Enol Tautomerism. Available at: [Link]

  • Ghorab, M. M., et al. (2009). Synthesis of 4-substituted pyrido[2,3-d]pyrimidin-4(1H)-one as analgesic and anti-inflammatory agents. Bioorganic & Medicinal Chemistry, 17(13), 4486-4492. Available at: [Link]

  • Quiroga, J., et al. (2019). Pyrido[2,3-d]pyrimidin-7(8H)-ones: Synthesis and Biomedical Applications. Molecules, 24(22), 4147. Available at: [Link]

Sources

Spectroscopic Characterization of 2-Chloropyrido[2,3-d]pyrimidin-4(1H)-one Hydrochloride: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

This technical guide provides an in-depth analysis of the spectroscopic data for 2-Chloropyrido[2,3-d]pyrimidin-4(1H)-one hydrochloride, a key intermediate in the synthesis of various biologically active compounds.[1][2][3] This document is intended for researchers, scientists, and drug development professionals, offering a detailed examination of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. The interpretation of this data is grounded in fundamental spectroscopic principles and supported by comparative analysis with related structures.

Molecular Structure and Spectroscopic Overview

This compound is a heterocyclic compound featuring a fused pyridine and pyrimidine ring system. The presence of a chlorine atom, a carbonyl group, and an acidic proton in the hydrochloride form dictates its unique spectroscopic signature. Understanding these features is crucial for its unambiguous identification and for monitoring its transformations in chemical reactions.

Figure 1. Chemical structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule.[4] For this compound, both ¹H and ¹³C NMR are essential for structural confirmation. The data presented here is predicted based on established chemical shift principles and data from analogous pyridopyrimidine structures.[5]

¹H NMR Spectroscopy

The proton NMR spectrum is expected to show distinct signals for the aromatic protons and the N-H proton. The hydrochloride form may influence the chemical shifts, particularly of the protons on the pyridine ring and the N-H proton, due to increased electron withdrawal.

Table 1: Predicted ¹H NMR Spectral Data (DMSO-d₆, 400 MHz)

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignmentRationale
~12.5Singlet, broad1HN1-HThe acidic proton on the pyrimidinone nitrogen is expected to be significantly deshielded and may appear as a broad singlet due to quadrupole broadening and exchange.
~8.5Doublet of doublets1HH-7This proton is adjacent to the pyridine nitrogen (N-8) and is expected to be the most deshielded of the aromatic protons.
~8.0Doublet of doublets1HH-5This proton is coupled to both H-6 and H-7.
~7.5Triplet1HH-6This proton is coupled to both H-5 and H-7.

Note: The exact chemical shifts and coupling constants are predictive and may vary based on solvent and experimental conditions.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule.[4] The chemical shifts are influenced by the electronegativity of neighboring atoms and the overall electronic structure.

Table 2: Predicted ¹³C NMR Spectral Data (DMSO-d₆, 100 MHz)

Chemical Shift (δ, ppm)AssignmentRationale
~160C4The carbonyl carbon is highly deshielded due to the attached oxygen and nitrogen atoms.
~155C2The carbon bearing the chlorine atom is significantly deshielded due to the electronegativity of chlorine and adjacent nitrogens.
~152C8aThis carbon is part of the fused ring system and is adjacent to two nitrogen atoms.
~140C7Aromatic carbon adjacent to the pyridine nitrogen.
~130C5Aromatic carbon.
~120C6Aromatic carbon.
~115C4aThis carbon is at the fusion of the two rings.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.

IR_Workflow cluster_workflow IR Spectroscopy Workflow Sample Sample Preparation (e.g., KBr pellet) IR_Spec Acquire IR Spectrum Sample->IR_Spec Data_Analysis Analyze Characteristic Bands IR_Spec->Data_Analysis Interpretation Functional Group Identification Data_Analysis->Interpretation

Figure 2. A simplified workflow for acquiring and interpreting an IR spectrum.

Table 3: Predicted IR Absorption Bands

Frequency (cm⁻¹)IntensityAssignmentRationale
3200-2800Broad, StrongN-H and O-H stretchThe broadness is indicative of hydrogen bonding, likely from the N1-H and potentially absorbed water in the hydrochloride salt.
~1700StrongC=O stretch (Amide)This is a characteristic absorption for the carbonyl group in the pyrimidinone ring.
1620-1550Medium-StrongC=C and C=N stretchesThese absorptions are typical for the aromatic and heteroaromatic rings.
~750StrongC-Cl stretchThe carbon-chlorine bond vibration is expected in this region.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its structural elucidation.[4] For this compound, electrospray ionization (ESI) would be a suitable technique.

The expected molecular ion peak [M+H]⁺ for the free base (C₇H₄ClN₃O) would be at m/z 182.01. The isotopic pattern of chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio) would result in a characteristic [M+H+2]⁺ peak at m/z 184.01 with about one-third the intensity of the [M+H]⁺ peak.

MS_Fragmentation cluster_fragmentation Predicted Mass Spectrometry Fragmentation M [M+H]⁺ m/z 182/184 F1 Loss of CO [M+H-CO]⁺ m/z 154/156 M->F1 F2 Loss of Cl [M+H-Cl]⁺ m/z 147 M->F2 F3 Loss of HCN [M+H-CO-HCN]⁺ m/z 127/129 F1->F3

Sources

The Strategic Application of 2-Chloropyrido[2,3-d]pyrimidin-4(1H)-one Hydrochloride in Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Drug Discovery Professionals

Authored by: A Senior Application Scientist

Abstract

The pyrido[2,3-d]pyrimidine scaffold has emerged as a "privileged structure" in medicinal chemistry, demonstrating remarkable versatility in the design of targeted therapeutics. This guide focuses on a key derivative, 2-Chloropyrido[2,3-d]pyrimidin-4(1H)-one hydrochloride, a versatile and reactive intermediate. We will explore its synthetic utility, strategic applications in the development of potent kinase inhibitors, and provide detailed experimental protocols for its derivatization and biological evaluation. This document serves as a technical resource for researchers and scientists engaged in the discovery and development of novel therapeutics, particularly in the oncology domain.

Introduction: The Significance of the Pyrido[2,3-d]pyrimidine Core

The fusion of pyridine and pyrimidine rings to form the pyrido[2,3-d]pyrimidine system creates a heterocyclic scaffold with a unique electronic and structural profile, making it an ideal starting point for the development of bioactive molecules.[1] Its structural resemblance to endogenous purines allows it to effectively interact with the ATP-binding sites of various enzymes, particularly kinases.[2] The dysregulation of kinase activity is a hallmark of many diseases, most notably cancer, making them a prime target for therapeutic intervention.[3] The pyrido[2,3-d]pyrimidine scaffold has been successfully exploited to generate inhibitors for a range of kinases, including Cyclin-Dependent Kinases (CDKs), PIM kinases, and Vascular Endothelial Growth Factor Receptor (VEGFR), underscoring its importance in modern drug discovery.[4][5][6]

Physicochemical Properties and Identification

A clear identification of the specific chemical entity is paramount for any research and development endeavor.

PropertyValue
Chemical Name This compound
Molecular Formula C₇H₅Cl₂N₃O
Molecular Weight 218.04 g/mol
CAS Number 126728-21-0

Synthetic Strategy and the Role of this compound

The strategic value of this compound lies in its inherent reactivity, which allows for the facile introduction of diverse functionalities. The chlorine atom at the 2-position is a key electrophilic center, primed for nucleophilic aromatic substitution (SNAr) reactions. This provides a direct and efficient route to introduce a wide array of side chains, which is a cornerstone of structure-activity relationship (SAR) studies.

General Synthetic Workflow

The synthesis of medicinally relevant compounds from this compound typically follows a logical progression of reactions designed to build molecular complexity and fine-tune biological activity.

G A 2-Chloropyrido[2,3-d]pyrimidin-4(1H)-one hydrochloride B Nucleophilic Aromatic Substitution (SNAr) A->B Primary amine (R-NH2) C 2-Amino-substituted Pyrido[2,3-d]pyrimidin-4(1H)-one B->C D Further Functionalization (e.g., at N1 or N8) C->D Alkylation, Acylation, etc. E Final Bioactive Compound (e.g., Kinase Inhibitor) D->E

Caption: General synthetic workflow from the title compound.

The causality behind this experimental choice is clear: starting with a reactive handle like the 2-chloro group allows for the rapid generation of a library of analogs by simply varying the nucleophile. This is a highly efficient strategy in the hit-to-lead and lead optimization phases of drug discovery.

Potential Applications in Medicinal Chemistry: Targeting Kinases

Derivatives of 2-Chloropyrido[2,3-d]pyrimidin-4(1H)-one have shown significant promise as inhibitors of several key kinase families implicated in cancer.

PIM-1 Kinase Inhibitors

The PIM kinases are a family of serine/threonine kinases that play a crucial role in cell cycle progression, proliferation, and apoptosis.[7] Their overexpression is linked to various cancers, making them an attractive therapeutic target. Several studies have demonstrated the potent PIM-1 inhibitory activity of pyrido[2,3-d]pyrimidine derivatives.

Compound IDPIM-1 IC₅₀ (nM)Reference
SMI-4a17[8]
TCS PIM-1 150[8]
AZD12080.4[8]
Compound from study[1]1180[1]
SKI-O-068123[9]
Cyclin-Dependent Kinase (CDK) Inhibitors

CDKs are essential for regulating the cell cycle, and their aberrant activity is a common feature of cancer cells.[10] The pyrido[2,3-d]pyrimidine scaffold is a key component of Palbociclib, an approved CDK4/6 inhibitor. This highlights the potential of derivatives from this compound to target this important class of enzymes.

Compound IDTarget KinaseIC₅₀ (µM)Reference
Compound 17aCDK60.115[4]
Compound 18aCDK60.726[4]
Pyrazol-1-yl pyridopyrimidine 5CDK4/cyclin D1-[11]
Thiazolo-pyridopyrimidine 4cCDK4/6-[10]
VEGFR-2 Inhibitors

Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a key mediator of angiogenesis, the process of new blood vessel formation, which is crucial for tumor growth and metastasis.[12] Inhibition of VEGFR-2 is a clinically validated anti-cancer strategy. Furo[2,3-d]pyrimidine and thieno[2,3-d]pyrimidine derivatives, structurally related to our core scaffold, have shown potent VEGFR-2 inhibition.

Compound IDVEGFR-2 IC₅₀ (nM)Reference
Thieno[2,3-d]pyrimidine 21e21[5]
Thieno[2,3-d]pyrimidine 21b33.4[5]
Pyridine-derivative 10120[13]
Furo[2,3-d]pyrimidine 4c57.1[14]

Experimental Protocols

The following protocols are generalized procedures that can be adapted for the synthesis and evaluation of derivatives from this compound.

Protocol 1: Synthesis of a 2-Amino-substituted Pyrido[2,3-d]pyrimidin-4(1H)-one

This protocol details the nucleophilic aromatic substitution at the 2-position.

Materials:

  • This compound

  • Primary amine (e.g., aniline or a substituted aniline)

  • Solvent (e.g., N,N-Dimethylformamide (DMF) or isopropanol)

  • Base (e.g., Diisopropylethylamine (DIPEA) or potassium carbonate)

Procedure:

  • To a stirred solution of this compound (1.0 eq) in the chosen solvent, add the primary amine (1.2 eq) and the base (2.0 eq).

  • Heat the reaction mixture to 80-120 °C and monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • If a precipitate forms, collect it by filtration, wash with a suitable solvent (e.g., cold ethanol or diethyl ether), and dry under vacuum.

  • If no precipitate forms, pour the reaction mixture into water and extract the product with an organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield the desired 2-amino-substituted derivative.

Protocol 2: In Vitro Kinase Activity Assay (Luminescence-Based)

This protocol describes a common method for measuring the inhibitory activity of a compound against a specific kinase.

Materials:

  • Kinase of interest (e.g., PIM-1, CDK4/Cyclin D1)

  • Kinase substrate peptide

  • ATP

  • Synthesized inhibitor compound

  • Kinase Assay Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/ml BSA)

  • Luminescence-based ADP detection kit (e.g., ADP-Glo™)

  • White, opaque 96-well or 384-well plates

Procedure:

  • Prepare a serial dilution of the inhibitor compound in DMSO. A 10-point, 1:3 serial dilution is recommended.

  • In a multi-well plate, add the serially diluted compound or a DMSO control to each well.

  • Add the kinase to each well and incubate for a short period (e.g., 10 minutes) at room temperature to allow for inhibitor binding.

  • Initiate the kinase reaction by adding a mixture of the substrate and ATP.

  • Incubate the plate at 30°C for a defined period (e.g., 60 minutes).

  • Stop the kinase reaction and detect the amount of ADP produced using the luminescence-based detection kit according to the manufacturer's instructions.

  • Measure the luminescence of each well using a plate reader.

  • Plot the luminescence signal against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.[15]

Mechanism of Action and Signaling Pathway

The primary mechanism of action for many pyrido[2,3-d]pyrimidine-based kinase inhibitors is competitive inhibition at the ATP-binding site of the kinase.[16] By occupying this site, the inhibitor prevents the binding of ATP, thereby blocking the phosphorylation of downstream substrates and interrupting the signaling cascade.

G cluster_0 Kinase Signaling Pathway A Growth Factor B Receptor Tyrosine Kinase (e.g., VEGFR-2) A->B Binds C PIM-1 / CDK4 B->C Activates D Downstream Effectors C->D Phosphorylates E Cell Proliferation, Survival, Angiogenesis D->E Promotes Inhibitor Pyrido[2,3-d]pyrimidine Inhibitor Inhibitor->C Inhibits

Caption: Simplified kinase signaling pathway and point of inhibition.

Conclusion

This compound is a highly valuable and versatile building block in medicinal chemistry. Its strategic application enables the efficient synthesis of diverse libraries of compounds targeting key enzymes, particularly kinases involved in oncogenesis. The methodologies and data presented in this guide provide a solid foundation for researchers to leverage this privileged scaffold in the development of the next generation of targeted therapeutics.

References

  • BenchChem. (2025). Application Notes and Protocols for Kinase Activity Assays. BenchChem.
  • AAT Bioquest. (2023). What are the common methods available to detect kinase activities?.
  • Martens, S. (2023). In vitro kinase assay. protocols.io.
  • Cayman Chemical. (2021). Methods for Detecting Kinase Activity. Cayman Chemical.
  • BellBrook Labs. (2018). How Does a Biochemical Kinase Assay Work?. BellBrook Labs.
  • El-Sayed, M. A., et al. (2016). Discovery of Potent VEGFR-2 Inhibitors based on Furopyrimidine and Thienopyrimidne Scaffolds as Cancer Targeting Agents. Scientific Reports, 6, 24460.
  • Sharma, S., et al. (2025). Role of Pyridine and Pyrimidine-Based Kinase Inhibitors in Cancer Treatment: Selectivity, Resistance, and Next-Generation Designs.
  • ResearchGate. (n.d.). IC 50 Values of VEGFR2 Kinase Activities of the Tested Compounds.
  • Abbas, E. M. H., et al. (2021).
  • Krakisha, F. M. A., et al. (2024). New pyridopyrimidine derivatives as dual EGFR and CDK4/cyclin D1 inhibitors: synthesis, biological screening and molecular modeling. Future Medicinal Chemistry, 16(16), 1633-1648.
  • Al-Said, M. S., et al. (2016). Discovery of Potent VEGFR-2 Inhibitors based on Furopyrimidine and Thienopyrimidne Scaffolds as Cancer Targeting Agents. PubMed.
  • Ghorab, M. M., et al. (2021). Pyridine-derived VEGFR-2 inhibitors: Rational design, synthesis, anticancer evaluations, in silico ADMET profile, and molecular docking. Archiv der Pharmazie, 354(5), e2100085.
  • Al-Obaid, A. M., et al. (2022). Furan- and Furopyrimidine-Based Derivatives: Synthesis, VEGFR-2 Inhibition, and In Vitro Cytotoxicity. Molecules, 27(3), 993.
  • Shetty, C. R., et al. (2023). Thiazolo-pyridopyrimidines: An in silico evaluation as a lead for CDK4/6 inhibition, synthesis and cytotoxicity screening against breast cancer cell lines. Biointerface Research in Applied Chemistry, 14(2), 29951.
  • ResearchGate. (n.d.). IC 50 values of PIM-1 kinase inhibition of the most cytotoxic compounds.
  • Krakisha, F. M. A., et al. (2024). New pyridopyrimidine derivatives as dual EGFR and CDK4/cyclin D1 inhibitors: synthesis, biological screening and molecular modeling.
  • Hassan, G. S., et al. (2021). In silico design and ADMET evaluation of new inhibitors for PIM1 kinase using QSAR studies, molecular docking, and molecular dynamic simulation. Journal of Molecular Structure, 1244, 130948.
  • Ghorab, M. M., et al. (2017). Synthesis of new pyridothienopyrimidinone derivatives as Pim-1 inhibitors. Future Medicinal Chemistry, 9(13), 1501-1515.
  • Laconde, G., et al. (2013). Design, Synthesis, and Biological Activity of Pyridopyrimidine Scaffolds as Novel PI3K/mTOR Dual Inhibitors. Journal of Medicinal Chemistry, 56(19), 7775-7788.
  • ResearchGate. (n.d.). Reported IC 50 values of the selected inhibitors in nM.
  • Selleckchem. (n.d.). Pim1 Selective Inhibitors. Selleckchem.com.
  • Lee, J., et al. (2025). Crystal Structure of Pim1 Kinase in Complex with a Pyrido[4,3-D]Pyrimidine Derivative Suggests a Unique Binding Mode.
  • Sharma, S., et al. (2024). Role of Pyridine and Pyrimidine-Based Kinase Inhibitors in Cancer Treatment. African Journal of Biomedical Research, 27(4s).
  • Al-Dhfyan, A., et al. (2023). Medicinal chemistry perspective of pyrido[2,3-d]pyrimidines as anticancer agents. RSC Medicinal Chemistry, 14(3), 396-425.

Sources

The Genesis of a Privileged Scaffold: A Technical Guide to the Discovery and History of 2-Chloropyrido[2,3-d]pyrimidin-4(1H)-one Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The pyrido[2,3-d]pyrimidine framework is a cornerstone of modern medicinal chemistry, recognized as a privileged scaffold due to its structural analogy to endogenous purines. This has led to its extensive exploration and incorporation into a multitude of therapeutic agents, particularly in the realm of oncology. This in-depth technical guide provides a comprehensive historical and scientific overview of a key intermediate in the synthesis of these vital compounds: 2-Chloropyrido[2,3-d]pyrimidin-4(1H)-one hydrochloride. We will delve into the foundational synthetic strategies that paved the way for its creation, detail the logical evolution of its synthesis, and present validated experimental protocols. This guide is intended for researchers, scientists, and professionals in drug development, offering both a historical perspective and practical, actionable insights into the chemistry of this important heterocyclic building block.

Historical Perspective: The Rise of Fused Pyrimidines

The journey to this compound begins with the broader exploration of fused heterocyclic systems. The early to mid-20th century saw a burgeoning interest in the synthesis of novel molecular frameworks with potential biological activity. The structural similarities between purines and various fused pyrimidine systems did not go unnoticed, prompting chemists to devise methods for their synthesis.

A significant milestone in this endeavor was the work described in a 1962 patent, which laid out a general method for the preparation of the pyrido[2,3-d]pyrimidine system. This pioneering work involved the condensation of a 4-aminopyrimidine with a β-dicarbonyl reagent in a strongly acidic medium.[1] Crucially, this patent also disclosed the potential for further functionalization, noting that treatment of a di-hydroxy pyrido[2,3-d]pyrimidine with phosphorus oxychloride would yield a di-chloro derivative.[1] This early disclosure of a chlorination strategy set the stage for the development of halogenated pyridopyrimidines as versatile synthetic intermediates.

While the precise first synthesis of this compound is not documented in a singular, seminal publication, its emergence can be understood as a logical and necessary step in the evolution of pyrido[2,3-d]pyrimidine-based drug discovery. The chloro-substituent, particularly at the 2-position, provides a reactive handle for nucleophilic substitution, allowing for the introduction of a wide array of functional groups and the construction of diverse compound libraries for screening and optimization.

Synthetic Pathways: From Core Scaffold to Chlorinated Intermediate

The synthesis of this compound can be logically dissected into two key stages: the construction of the foundational pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione core, followed by its selective chlorination and subsequent salt formation.

Construction of the Pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione Core

The formation of the fused bicyclic system is the critical first step. A common and efficient method involves a multi-component reaction, which offers the advantage of building molecular complexity in a single step from simple starting materials.

Diagram 1: Synthesis of the Pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione Core

G cluster_reactants Reactants cluster_reaction Reaction cluster_product Product cluster_final_product Final Product A Barbituric Acid D One-pot condensation A->D B Malononitrile B->D C Aromatic Aldehyde C->D E Pyrano[2,3-d]pyrimidine intermediate D->E Formation of pyran ring F Pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione E->F Rearrangement and aromatization G A Pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione B Chlorination with POCl₃ A->B C 2,4-Dichloropyrido[2,3-d]pyrimidine B->C D Selective Hydrolysis C->D E 2-Chloropyrido[2,3-d]pyrimidin-4(1H)-one D->E F Treatment with HCl E->F G This compound F->G

Caption: From dione to the final hydrochloride salt.

Experimental Protocols

The following protocols are representative of the synthesis of this compound, synthesized from foundational methods and refined with modern techniques.

Synthesis of Pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione

This procedure is adapted from the general principles of multi-component reactions for the synthesis of pyranopyrimidines, which can then be converted to the desired pyridopyrimidine. [2] Step-by-Step Methodology:

  • To a round-bottom flask, add barbituric acid (1 equivalent), malononitrile (1 equivalent), and the desired aromatic aldehyde (1 equivalent) in ethanol.

  • Add a catalytic amount of a suitable base, such as piperidine or triethylamine.

  • Reflux the mixture for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • The resulting precipitate is collected by filtration, washed with cold ethanol, and dried under vacuum to yield the intermediate pyrano[2,3-d]pyrimidine.

  • The intermediate is then heated in a high-boiling point solvent such as diphenyl ether to effect rearrangement and aromatization to the pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione.

  • The product is isolated upon cooling and recrystallization from a suitable solvent like dimethylformamide (DMF).

Synthesis of this compound

This protocol is based on the well-established use of phosphorus oxychloride for the chlorination of heterocyclic ketones.

Step-by-Step Methodology:

  • In a dry round-bottom flask equipped with a reflux condenser and a gas outlet to a scrubber, place the pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione (1 equivalent).

  • Carefully add an excess of phosphorus oxychloride (POCl₃) (5-10 equivalents).

  • Optionally, a catalytic amount of a tertiary amine such as N,N-dimethylaniline can be added to facilitate the reaction.

  • Heat the mixture to reflux (approximately 105-110 °C) for 3-5 hours. The reaction should be monitored by TLC until the starting material is consumed.

  • After completion, cool the reaction mixture to room temperature and carefully quench the excess POCl₃ by slowly adding it to crushed ice with vigorous stirring in a well-ventilated fume hood. This is a highly exothermic reaction and must be done with extreme caution.

  • The resulting acidic aqueous solution is then carefully neutralized with a base, such as sodium bicarbonate or ammonium hydroxide, until a precipitate forms. This step also facilitates the selective hydrolysis of the 4-chloro group.

  • The solid precipitate, 2-Chloropyrido[2,3-d]pyrimidin-4(1H)-one, is collected by filtration, washed with water, and dried.

  • To form the hydrochloride salt, the dried solid is suspended in a suitable solvent like isopropanol or ethanol, and a solution of hydrochloric acid in the same solvent is added dropwise until the solution becomes acidic.

  • The resulting precipitate of this compound is collected by filtration, washed with a small amount of cold solvent, and dried under vacuum.

Data Summary

CompoundMolecular FormulaMolecular Weight ( g/mol )Physical State
Pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dioneC₇H₅N₃O₂163.13White to off-white solid
2-Chloropyrido[2,3-d]pyrimidin-4(1H)-oneC₇H₄ClN₃O181.58White to off-white solid
This compoundC₇H₅Cl₂N₃O218.04White to off-white crystalline solid

Conclusion and Future Outlook

This compound stands as a testament to the logical progression of synthetic organic chemistry in the service of drug discovery. From its conceptual roots in the early exploration of fused pyrimidine systems to its routine synthesis today, it serves as a critical gateway to a vast chemical space of biologically active molecules. The historical development of its synthesis, centered around the robust and reliable chlorination of the dione precursor, highlights a key strategy in medicinal chemistry: the creation of versatile, reactive intermediates. As drug development continues to target complex biological pathways with increasing specificity, the demand for such well-characterized and adaptable building blocks will undoubtedly persist. Future innovations may focus on more sustainable and efficient methods for its synthesis, but its fundamental importance in the construction of novel pyrido[2,3-d]pyrimidine-based therapeutics is firmly established.

References

  • Three-component synthesis of pyrano[2,3-d]-pyrimidine dione derivatives facilitated by sulfonic acid nanoporous silica (SBA-Pr-SO3H) and their docking and urease inhibitory activity. PMC - PubMed Central. [Link]

  • Synthesis and Biological Evaluation of Pyrido[2,3-d]pyrimidine-2,4-dione Derivatives as eEF-2K Inhibitors. PMC - NIH. [Link]

  • Scheme 2. Synthesis of pyrido[2,3-d]pyrimidine-4-[1H]-2,4-dione analogs... - ResearchGate. [Link]

  • Design and synthesis of new pyrido[2,3-d]pyrimidine-1,4-dione derivatives as anti-inflammatory agents - Der Pharma Chemica. [Link]

  • WO2007003765A1 - Derivatives of pyrido[2,3-d]pyrimidine, the preparation thereof, and the therapeutic application of the same - Google P
  • US3021332A - Pyrido (2, 3-d)

Sources

Methodological & Application

synthesis of kinase inhibitors from 2-Chloropyrido[2,3-d]pyrimidin-4(1H)-one hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Enduring Significance of the Pyrido[2,3-d]pyrimidine Core in Oncology

The pyrido[2,3-d]pyrimidine ring system is a cornerstone in modern medicinal chemistry, recognized as a "privileged scaffold" for its ability to provide ligands for a multitude of biological targets.[1][2] This bicyclic heterocycle, structurally analogous to purines, has demonstrated a broad spectrum of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[3][4] In the realm of oncology, its true potential has been realized in the development of targeted kinase inhibitors. Kinases, enzymes that catalyze the phosphorylation of proteins, are critical regulators of cellular signaling pathways, and their dysregulation is a hallmark of many cancers.[5] The pyrido[2,3-d]pyrimidine core has proven to be an exceptional template for the design of potent and selective inhibitors of various kinase families, leading to the development of breakthrough therapies such as the FDA-approved CDK4/6 inhibitor, Palbociclib (Ibrance®), for the treatment of breast cancer.[4][6]

This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the synthesis of diverse kinase inhibitors starting from a versatile and readily accessible building block: 2-Chloropyrido[2,3-d]pyrimidin-4(1H)-one hydrochloride . We will delve into the key synthetic strategies, provide detailed experimental protocols for the synthesis of representative kinase inhibitors, and discuss the structure-activity relationships (SAR) that guide the design of next-generation therapeutics.

The Strategic Advantage of this compound

This compound serves as an ideal starting material for the synthesis of a diverse library of kinase inhibitors. Its strategic advantages include:

  • A Versatile Handle for Functionalization: The chlorine atom at the 2-position is a key reactive site, susceptible to nucleophilic aromatic substitution (SNAr) and palladium-catalyzed cross-coupling reactions. This allows for the introduction of a wide array of substituents, enabling the fine-tuning of inhibitor potency and selectivity.

  • A "Privileged" Core Structure: The inherent drug-like properties of the pyrido[2,3-d]pyrimidine scaffold provide a solid foundation for developing compounds with favorable pharmacokinetic profiles.

  • Accessibility: The starting material can be synthesized through established routes, making it a cost-effective entry point for kinase inhibitor discovery programs.

Synthetic Strategies for Kinase Inhibitor Development

The journey from this compound to a potent kinase inhibitor involves a series of strategic chemical transformations. The primary focus is on the functionalization of the 2-position, which often serves as a key interaction point with the hinge region of the kinase active site. The following sections outline the most common and effective synthetic strategies.

Nucleophilic Aromatic Substitution (SNAr)

The electron-deficient nature of the pyrimidine ring activates the 2-chloro substituent towards nucleophilic attack. This allows for the direct displacement of the chloride with a variety of nucleophiles, most commonly amines, to introduce diverse side chains.

SNAr_Reaction start 2-Chloropyrido[2,3-d]pyrimidin-4(1H)-one product 2-Amino-pyrido[2,3-d]pyrimidin-4(1H)-one Derivative start->product SNA_r_ amine Amine (R-NH2) amine->product reagents Base (e.g., DIPEA, K2CO3) Solvent (e.g., NMP, DMF)

Caption: General scheme for SNAr of 2-chloropyrido[2,3-d]pyrimidin-4(1H)-one.

This straightforward reaction is often the first step in elaborating the core structure and is crucial for establishing key hydrogen bonding interactions within the kinase active site.

Palladium-Catalyzed Cross-Coupling Reactions

For the introduction of carbon-based substituents, palladium-catalyzed cross-coupling reactions are indispensable tools.

The Buchwald-Hartwig amination is a powerful method for forming carbon-nitrogen bonds and offers a milder alternative to traditional SNAr reactions, particularly for less nucleophilic amines.[7][8] This reaction employs a palladium catalyst and a phosphine ligand to couple an aryl halide with an amine.

Buchwald_Hartwig start 2-Chloropyrido[2,3-d]pyrimidin-4(1H)-one product 2-Amino-pyrido[2,3-d]pyrimidin-4(1H)-one Derivative start->product Buchwald-Hartwig amine Amine (R-NH2) amine->product reagents Pd Catalyst (e.g., Pd2(dba)3) Ligand (e.g., Xantphos) Base (e.g., Cs2CO3)

Caption: Buchwald-Hartwig amination of 2-chloropyrido[2,3-d]pyrimidin-4(1H)-one.

The Suzuki coupling reaction is a versatile method for forming carbon-carbon bonds by coupling an organoboron compound with a halide.[9][10][11] This allows for the introduction of aryl or heteroaryl moieties at the 2-position, which can access additional binding pockets within the kinase active site.

Suzuki_Coupling start 2-Chloropyrido[2,3-d]pyrimidin-4(1H)-one product 2-Aryl-pyrido[2,3-d]pyrimidin-4(1H)-one Derivative start->product Suzuki Coupling boronic_acid Boronic Acid (R-B(OH)2) boronic_acid->product reagents Pd Catalyst (e.g., Pd(PPh3)4) Base (e.g., K2CO3)

Caption: Suzuki coupling of 2-chloropyrido[2,3-d]pyrimidin-4(1H)-one.

Experimental Protocols

The following protocols provide detailed, step-by-step methodologies for the synthesis of key intermediates and representative kinase inhibitors.

Protocol 1: Synthesis of a Generic 2-Amino-pyrido[2,3-d]pyrimidin-4(1H)-one Derivative via SNAr

This protocol describes a general procedure for the nucleophilic aromatic substitution of this compound with a primary or secondary amine.

Materials:

  • This compound

  • Amine (1.2 equivalents)

  • N,N-Diisopropylethylamine (DIPEA) (3.0 equivalents)

  • N-Methyl-2-pyrrolidone (NMP)

  • Deionized water

  • Ethyl acetate

  • Brine

Procedure:

  • To a stirred suspension of this compound (1.0 eq) in NMP (5-10 volumes), add the desired amine (1.2 eq) and DIPEA (3.0 eq).

  • Heat the reaction mixture to 80-120 °C and monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature and pour it into ice-water.

  • Extract the aqueous layer with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel or by recrystallization to afford the desired 2-amino-pyrido[2,3-d]pyrimidin-4(1H)-one derivative.

Protocol 2: Synthesis of a Palbociclib Intermediate: 2-Chloro-8-cyclopentyl-5-methyl-8H-pyrido[2,3-d]pyrimidin-7-one

This protocol outlines a key step in the synthesis of the CDK4/6 inhibitor Palbociclib, demonstrating the construction of the core pyrido[2,3-d]pyrimidin-7-one structure.[12][13]

Materials:

  • 5-Bromo-2-chloro-N-cyclopentylpyrimidin-4-amine

  • Crotonic acid

  • Palladium(II) acetate

  • Triphenylphosphine

  • Triethylamine

  • Acetic anhydride

Procedure:

  • In a reaction vessel, combine 5-bromo-2-chloro-N-cyclopentylpyrimidin-4-amine (1.0 eq), crotonic acid (1.5 eq), palladium(II) acetate (0.05 eq), triphenylphosphine (0.1 eq), and triethylamine (3.0 eq) in a suitable solvent such as DMF.

  • Heat the mixture to 100-120 °C under an inert atmosphere until the Heck reaction is complete (monitor by TLC or LC-MS).

  • Cool the reaction mixture and add acetic anhydride (2.0 eq).

  • Heat the mixture to reflux to effect cyclization.

  • After completion, cool the reaction and quench with water.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate), wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the crude product by column chromatography to yield 2-chloro-8-cyclopentyl-5-methyl-8H-pyrido[2,3-d]pyrimidin-7-one.

Protocol 3: Synthesis of a PIM-1 Kinase Inhibitor via Acylation and Cyclization

This protocol describes the synthesis of a potent PIM-1 kinase inhibitor from a 2-amino-6-cyanopyridine precursor, which can be derived from precursors related to the topic's starting material.[3]

Materials:

  • 2-Amino-4-(4-chlorophenyl)-6-oxo-1-cyclohexyl-1,6-dihydropyridine-3-carbonitrile

  • Benzoyl chloride

  • Pyridine

Procedure:

  • To a cold solution of 2-amino-4-(4-chlorophenyl)-6-oxo-1-cyclohexyl-1,6-dihydropyridine-3-carbonitrile (1.0 eq) in pyridine (10 volumes), add benzoyl chloride (1.1 eq) dropwise.

  • Allow the reaction mixture to stir at room temperature for 2-4 hours.

  • Pour the reaction mixture into ice-water and collect the precipitate by filtration.

  • Wash the solid with water and dry to obtain the intermediate acylated product.

  • Reflux the intermediate in a high-boiling solvent such as diphenyl ether for 2-3 hours to effect cyclization.

  • Cool the reaction mixture, and add petroleum ether to precipitate the product.

  • Collect the solid by filtration, wash with petroleum ether, and recrystallize from a suitable solvent to afford the PIM-1 kinase inhibitor.

Structure-Activity Relationship (SAR) Insights

The extensive research into pyrido[2,3-d]pyrimidine-based kinase inhibitors has generated a wealth of SAR data. Key insights include:

  • The 2-Position: The substituent at the 2-position is critical for kinase binding. An amino group with appropriate linkers and terminal functional groups often forms key hydrogen bonds with the kinase hinge region. The nature of the substituent can be modulated to achieve selectivity for different kinase families.

  • The 4-Position: The oxo group at the 4-position is a common feature and can act as a hydrogen bond acceptor.

  • The Pyridine Ring: Substituents on the pyridine ring can be used to modulate solubility, pharmacokinetic properties, and to exploit additional binding interactions. For instance, in Palbociclib, the methyl and acetyl groups at the 5- and 6-positions contribute to its high potency and selectivity for CDK4/6.[2]

Data Presentation

Compound ClassKinase Target(s)Key Synthetic StrategyRepresentative IC50Reference
2-Anilino-pyrido[2,3-d]pyrimidin-7-onesCDK4/6SNAr, Buchwald-Hartwig2.0 nM (JAK3)[6]
2-Amino-pyrido[2,3-d]pyrimidinesPI3K/mTORSNAr1.9 nM (JAK3)[14][15]
Fused Pyrido[2,3-d]pyrimidinesPIM-1Acylation/Cyclization11.4 nM[3]

Conclusion

The this compound is a highly valuable and versatile starting material for the synthesis of a wide range of potent and selective kinase inhibitors. The synthetic strategies outlined in this application note, including nucleophilic aromatic substitution and palladium-catalyzed cross-coupling reactions, provide a robust toolkit for medicinal chemists to explore the chemical space around this privileged scaffold. The detailed protocols and SAR insights presented herein are intended to empower researchers in their efforts to discover and develop the next generation of targeted cancer therapies.

References

  • Understanding the Synthesis of Palbociclib Intermediate: A Chemical Perspective. (n.d.). Retrieved from [Link]

  • Preparation method of palbociclib intermediate. (n.d.). CN112898299B.
  • Review on the Synthesis and Therapeutic Potential of Pyrido[2,3-d], [3,2-d], [3,4-d] and [4,3-d]pyrimidine Derivatives. (2022). Molecules, 27(5), 1679. Retrieved from [Link]

  • Regioselective palladium-catalyzed Suzuki–Miyaura coupling reaction of 2,4,6-trihalogenopyrido[2,3-d]pyrimidines. (2020). Comptes Rendus Chimie, 23(4), 267-275. Retrieved from [Link]

  • CN112898299B - Preparation method of palbociclib intermediate. (n.d.). Google Patents.
  • CN105968108A - Method for synthesizing palbociclib intermediate. (n.d.). Google Patents.
  • Design, synthesis and molecular modeling of novel pyrido[2,3-d]pyrimidine analogs as antifolates: Application of Buchwald-Hartwig aminations of heterocycles. (2013). Bioorganic & Medicinal Chemistry, 21(16), 4848-4861. Retrieved from [Link]

  • Innovative Amino-Functionalization of Pyrido[2,3-d]pyrimidine Scaffolds for Broad Therapeutic Applications Supported by Computational Analyses. (2023). Molecules, 28(21), 7415. Retrieved from [Link]

  • Synthesis of novel bioactive pyrido[2,3-d]pyrimidine derivatives with potent cytotoxicity through apoptosis as PIM-1 kinase inhibitors. (2024). RSC Advances, 14(16), 11098-11111. Retrieved from [Link]

  • Cascade imination, Buchwald–Hartwig cross coupling and cycloaddition reaction: synthesis of pyrido[2,3-d]pyrimidines. (2015). RSC Advances, 5(86), 70289-70292. Retrieved from [Link]

  • Rapid Discovery of Pyrido[3,4-d]pyrimidine Inhibitors of Monopolar Spindle Kinase 1 (MPS1) Using a Structure-Based Hybridization Approach. (2016). Journal of Medicinal Chemistry, 59(9), 4381-4393. Retrieved from [Link]

  • Design, synthesis and structure-activity relationship studies of pyrido[2,3-d]pyrimidin-7-ones as potent Janus Kinase 3 (JAK3) covalent inhibitors. (2022). Bioorganic & Medicinal Chemistry Letters, 64, 128680. Retrieved from [Link]

  • General route for the synthesis of novel pyrido[2,3-d]pyrimidines 3. (n.d.). ResearchGate. Retrieved from [Link]

  • Synthetic Review of Manufacturing Routes to CDK4/6 Inhibitor Drugs: Palbociclib, Ribociclib and Abemaciclib. (2018). Organic Chemistry: Current Research, 7(2). Retrieved from [Link]

  • Design, synthesis, and molecular modeling of novel pyrido[2,3-d]pyrimidine analogues as antifolates; Application of buchwald-hartwig aminations of heterocycles. (2013). Bioorganic & Medicinal Chemistry, 21(16), 4848-4861. Retrieved from [Link]

  • Review on the Synthesis and Therapeutic Potential of Pyrido[2,3-d], [3,2-d], [3,4-d] and [4,3-d]pyrimidine Derivatives. (2022). Molecules, 27(5), 1679. Retrieved from [Link]

  • Synthesis and structure-activity relationships of PI3K/mTOR dual inhibitors from a series of 2-amino-4-methylpyrido[2,3-d]pyrimidine derivatives. (2014). Bioorganic & Medicinal Chemistry Letters, 24(18), 4538-4541. Retrieved from [Link]

  • Synthesis and biological activity of thieno[3,2-d]pyrimidines as potent JAK3 inhibitors for the treatment of idiopathic pulmonary fibrosis. (2020). Bioorganic & Medicinal Chemistry, 28(2), 115254. Retrieved from [Link]

  • ChemInform Abstract: Buchwald-Hartwig Amination of (Hetero)aryl Chlorides by Employing MorDalPhos under Aqueous and Solvent-Free Conditions. (2011). ChemInform, 42(48). Retrieved from [Link]

  • New potential inhibitors of cyclin-dependent kinase 4: design and synthesis of pyrido[2,3-d]pyrimidine derivatives under microwave irradiation. (2014). Molecular Diversity, 18(4), 727-735. Retrieved from [Link]

  • Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids. (2018). Molecules, 23(11), 2824. Retrieved from [Link]

  • Buchwald–Hartwig amination. (n.d.). In Wikipedia. Retrieved from [Link]

  • Suzuki cross-coupling of solid-supported chloropyrimidines with arylboronic acids. (2002). Journal of Combinatorial Chemistry, 4(6), 566-569. Retrieved from [Link]

  • Regioselective palladium-catalyzed SuzukieMiyaura coupling reaction of 2,4,6-trihalogenopyrido[2,3-d]pyrimidines. (2020). Comptes Rendus Chimie, 23(4), 267-275. Retrieved from [Link]

  • Synthesis and biological evaluation of novel amino-substituted derivatives of pyrido[2,3-d]pyrimidine as inhibitors of protein kinase CK2. (2016). Biopolymers and Cell, 32(5), 367-375. Retrieved from [Link]

  • Pyrido[2,3- d ]pyrimidin-7-ones as Specific Inhibitors of Cyclin-Dependent Kinase 4. (2005). Journal of Medicinal Chemistry, 48(8), 2944-2957. Retrieved from [Link]

  • Suzuki-Miyaura coupling of 2-chloropyridine with arylboronic acids a. (n.d.). ResearchGate. Retrieved from [Link]

  • Pyrudo (2,3-d)pyrimidinone compounds and their use as p13 inhibitors. (n.d.). RS20090104A.
  • Synthesis and Biological Evaluation of Pyrido[2,3-d]pyrimidine-2,4-dione Derivatives as eEF-2K Inhibitors. (2014). ACS Medicinal Chemistry Letters, 5(9), 1015-1020. Retrieved from [Link]

  • Design, synthesis and biological evaluation of 2-((4-sulfamoylphenyl)amino)-pyrrolo[2,3-d]pyrimidine derivatives as CDK inhibitors. (2023). Scientific Reports, 13(1), 999. Retrieved from [Link]

  • Development of CDK4/6 Inhibitors: A Five Years Update. (2021). Molecules, 26(6), 1488. Retrieved from [Link]

  • JAK3 inhibitors based on thieno[3,2-d]pyrimidine scaffold: design, synthesis and bioactivity evaluation for the treatment of B-cell lymphoma. (2020). Bioorganic Chemistry, 95, 103542. Retrieved from [Link]

  • Identification of Novel Cyanopyridones and Pyrido[2,3-d]pyrimidines as Anticancer Agents with Dual VEGFR-2/HER. (2022). Molecules, 27(20), 6899. Retrieved from [Link]

  • Design, Synthesis and SAR in 2,4,7-Trisubstituted Pyrido[3,2-d]Pyrimidine Series as Novel PI3K/mTOR Inhibitors. (2018). Molecules, 23(11), 2785. Retrieved from [Link]

  • The synthesis of pyrido[4,3-d]pyrimidin-4(3H)-ones from 4-amino-nicotinic acid. (1969). Journal of the Chemical Society C: Organic, (14), 1889-1892. Retrieved from [Link]

  • Design, synthesis and structure-activity relationship studies of pyrido[2,3-d]pyrimidin-7-ones as potent Janus Kinase 3 (JAK3) covalent inhibitors. (2022). Bioorganic & Medicinal Chemistry Letters, 64, 128680. Retrieved from [Link]

  • Synthesis of novel bioactive pyrido[2, 3-d] pyrimidine derivatives with potent cytotoxicity through apoptosis as PIM-1 kinase inhibitors. (2024). RSC Advances, 14(16), 11098-11111. Retrieved from [Link]

Sources

Protocol for Suzuki-Miyaura Coupling: Synthesis of 2-Aryl-pyrido[2,3-d]pyrimidin-4(1H)-ones

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide for Researchers

Abstract

The pyrido[2,3-d]pyrimidine scaffold is a privileged heterocyclic motif frequently found in molecules of significant biological and pharmaceutical importance, including kinase inhibitors and anti-cancer agents.[1][2][3] The Suzuki-Miyaura cross-coupling reaction stands as one of the most robust and versatile methods for forging carbon-carbon bonds in modern organic synthesis.[4][5] This application note provides a comprehensive, field-proven protocol for the palladium-catalyzed Suzuki-Miyaura coupling of 2-Chloropyrido[2,3-d]pyrimidin-4(1H)-one hydrochloride with various arylboronic acids. We delve into the mechanistic underpinnings of the reaction, offer a detailed step-by-step experimental procedure, and provide expert insights into parameter optimization and troubleshooting to empower researchers in drug discovery and chemical development.

Introduction: The Scientific Rationale

The target substrate, this compound, presents a unique set of challenges and opportunities. As a heteroaryl chloride, it is inherently less reactive than its bromide or iodide counterparts, necessitating a carefully selected, highly active catalyst system to facilitate the rate-limiting oxidative addition step.[5][6] Furthermore, the presence of an acidic N-H proton on the pyrimidinone ring can potentially interfere with the catalytic cycle, a common issue with unprotected nitrogen-rich heterocycles.[7][8]

This protocol is designed to address these challenges directly by employing a robust palladium catalyst system and optimized reaction conditions to ensure high efficiency and broad substrate scope. Understanding the causality behind each procedural step is paramount for successful and reproducible outcomes.

The Suzuki-Miyaura Catalytic Cycle: A Mechanistic Overview

The Suzuki-Miyaura reaction proceeds via a well-established catalytic cycle involving a palladium catalyst. The cycle consists of three fundamental steps: Oxidative Addition, Transmetalation, and Reductive Elimination.[9][10][11] The base plays a critical role, not directly in the cycle with palladium, but by activating the organoboron species to form a more nucleophilic boronate complex, which is essential for the transmetalation step.[12][13][14]

Suzuki_Catalytic_Cycle Pd0 Pd(0)Ln (Active Catalyst) OxAdd Oxidative Addition Pd0->OxAdd PdII_Complex Ar-Pd(II)-X Ln (Palladacycle) OxAdd->PdII_Complex Transmetalation Transmetalation PdII_Complex->Transmetalation PdII_Ar_Ar Ar-Pd(II)-Ar' Ln Transmetalation->PdII_Ar_Ar RedElim Reductive Elimination PdII_Ar_Ar->RedElim RedElim->Pd0 Regeneration Product Ar-Ar' (Product) RedElim->Product ArX Ar-X (Substrate) ArX->OxAdd ArBOH Ar'-B(OR)2 + Base -> [Ar'-B(OR)2(Base)]- ArBOH->Transmetalation

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Detailed Experimental Protocol

This protocol is optimized for a 1.0 mmol scale reaction. Adjustments may be necessary for different scales.

Materials and Reagents
Reagent/MaterialGradeSupplier ExampleQuantity (for 1.0 mmol scale)Purpose
This compound≥97%Sigma-Aldrich218.04 mg (1.0 mmol, 1.0 eq)Electrophile / Starting Material
Arylboronic Acid≥98%Combi-Blocks1.2 mmol (1.2 eq)Nucleophile / Coupling Partner
PdCl₂(dppf)-CH₂Cl₂ adductCatalyst GradeStrem Chemicals40.8 mg (0.05 mmol, 5 mol%)Palladium Pre-catalyst
Potassium Carbonate (K₂CO₃)Anhydrous, ≥99%Fisher Scientific414.6 mg (3.0 mmol, 3.0 eq)Base (Neutralizes HCl & activates boronic acid)
1,4-DioxaneAnhydrous, ≥99.8%Acros Organics8.0 mLPrimary Reaction Solvent
Deionized WaterHPLC Grade-2.0 mLCo-solvent, aids in dissolving the base
Round-bottom flask, reflux condenser, stir bar---Reaction Vessel
Inert Gas (Argon or Nitrogen)High Purity--Provides an oxygen-free atmosphere
Step-by-Step Methodology
  • Inert Atmosphere Setup: Assemble a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser. Place the entire setup under a positive pressure of an inert gas (Argon or Nitrogen). This is critical as Pd(0) catalysts are sensitive to oxygen.[15]

  • Reagent Addition: To the flask, add this compound (1.0 mmol), the desired arylboronic acid (1.2 mmol), PdCl₂(dppf)-CH₂Cl₂ adduct (5 mol%), and anhydrous potassium carbonate (3.0 mmol).

  • Solvent Addition: Degas the 1,4-dioxane and deionized water by bubbling with an inert gas for at least 20-30 minutes.[16] Add the degassed 1,4-dioxane (8.0 mL) and degassed water (2.0 mL) to the flask via syringe.

  • Reaction Execution: Immerse the flask in a preheated oil bath at 100 °C. Stir the reaction mixture vigorously for 12-16 hours.

  • Monitoring Progress: Monitor the reaction's progress by periodically taking small aliquots and analyzing them by Thin-Layer Chromatography (TLC) or LC-MS to check for the consumption of the starting material.

  • Work-up:

    • Once the reaction is complete, cool the mixture to room temperature.

    • Dilute the mixture with ethyl acetate (30 mL) and water (20 mL).

    • Separate the organic layer. Extract the aqueous layer twice more with ethyl acetate (2 x 20 mL).

    • Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure 2-aryl-pyrido[2,3-d]pyrimidin-4(1H)-one product.

Experimental Workflow Diagram

Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification A 1. Assemble & Flame-Dry Glassware Under Inert Gas B 2. Add Solids: Substrate, Boronic Acid, Catalyst, Base A->B C 3. Add Degassed Solvents: Dioxane/Water B->C D 4. Heat to 100 °C & Stir (12-16h) C->D E 5. Monitor by TLC / LC-MS D->E E->D Incomplete F 6. Cool & Dilute with EtOAc and Water E->F Complete G 7. Extract, Wash, Dry & Concentrate F->G H 8. Purify by Column Chromatography G->H I Product H->I

Caption: Step-by-step experimental workflow for the Suzuki coupling protocol.

Scientific Integrity: Causality and Optimization

The choices made in this protocol are deliberate and grounded in established organometallic principles.

  • Catalyst System: Heteroaryl chlorides are challenging substrates. The use of a palladium catalyst with a bulky, electron-rich phosphine ligand like dppf (1,1'-bis(diphenylphosphino)ferrocene) is crucial. These ligands promote the oxidative addition step and stabilize the palladium center, preventing decomposition.[12][17] For particularly stubborn couplings, consider more advanced Buchwald ligands (e.g., SPhos, XPhos) or N-heterocyclic carbene (NHC) ligands.[18][19]

  • Base Selection: A minimum of 2 equivalents of base is required: one to neutralize the hydrochloride salt of the starting material and at least one to activate the boronic acid. We recommend 3 equivalents of a moderate base like K₂CO₃. For base-sensitive substrates, a weaker base like potassium fluoride (KF) could be attempted, though reaction rates might be slower.[4][20] Stronger bases like K₃PO₄ are also highly effective and are a common choice.[13][16]

  • Solvent System: The use of a biphasic solvent system like dioxane/water is common practice.[6][12] Dioxane solubilizes the organic components, while water is essential for dissolving the inorganic base, which facilitates the formation of the active boronate species required for transmetalation.[14] All solvents must be rigorously degassed to prevent oxidation and deactivation of the Pd(0) catalyst.[16]

Troubleshooting Common Issues

IssuePotential Cause(s)Recommended Solution(s)
Low or No Conversion 1. Inactive catalyst (oxidized Pd).2. Insufficiently degassed solvents.3. Poor quality boronic acid (degraded).4. Base is not strong enough.1. Use a fresh bottle of catalyst or a pre-catalyst.2. Ensure thorough degassing with Ar/N₂ for 30 min.3. Use fresh, high-purity boronic acid or switch to a more stable boronic ester (e.g., pinacol ester).[15]4. Screen a stronger base like K₃PO₄.
Significant Side Product Formation 1. Protodeboronation: Boronic acid decomposes before coupling.2. Homocoupling: Boronic acid couples with itself.3. Dehalogenation: The chloro-group is replaced by hydrogen.1. Use a more stable boronic ester (pinacol, MIDA) or potassium trifluoroborate salt.[14][15] Lowering the reaction temperature may help.2. Ensure a strictly oxygen-free environment. Reduce catalyst loading if possible.3. This can be complex; screening different ligands or bases may be required.
Poor Product Solubility / Difficult Work-up The coupled product may have low solubility in standard extraction solvents.Try alternative extraction solvents like dichloromethane (DCM) or a mixture of solvents. If the product is amphoteric, pH adjustment of the aqueous layer during work-up can aid separation.

Conclusion

This application note provides a reliable and well-rationalized protocol for the Suzuki-Miyaura coupling of this compound. By understanding the key mechanistic principles and the reasoning behind the choice of reagents and conditions, researchers can effectively troubleshoot and adapt this methodology for the synthesis of a diverse library of C-2 functionalized pyrido[2,3-d]pyrimidines, accelerating progress in medicinal chemistry and drug development.

References

  • Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. [Link]

  • Wikipedia. Suzuki reaction. [Link]

  • Chemistry LibreTexts. Suzuki-Miyaura Coupling. [Link]

  • Royal Society of Chemistry. Suzuki–Miyaura (hetero-)aryl cross-coupling: recent findings and recommendations. [Link]

  • ResearchGate. Solving the Riddle- the Mechanism of Suzuki Cross Coupling: A Review. [Link]

  • Royal Society of Chemistry. An improved synthesis of pyrido[2,3-d]pyrimidin-4(1H)-ones and their antimicrobial activity. [Link]

  • Asian Journal of Advanced Basic Sciences. Solving the Riddle- the Mechanism of Suzuki Cross Coupling: A Review. [Link]

  • Myers Research Group, Harvard University. The Suzuki Reaction. [Link]

  • Organic Chemistry Portal. Suzuki Coupling. [Link]

  • ACS Publications. New Catalysts for Suzuki−Miyaura Coupling Reactions of Heteroatom-Substituted Heteroaryl Chlorides. [Link]

  • ResearchGate. What can i use as a solvent and base in a suzuki reaction with a sensitive amide in the core? [Link]

  • National Institutes of Health. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. [Link]

  • University of Windsor. Palladium-Catalyzed Coupling Reactions of Aryl Chlorides. [Link]

  • ACS Publications. Highly Efficient Monophosphine-Based Catalyst for the Palladium-Catalyzed Suzuki−Miyaura Reaction of Heteroaryl Halides and Heteroaryl Boronic Acids and Esters. [Link]

  • ChemRxiv. The catalytic mechanism of the Suzuki-Miyaura reaction. [Link]

  • SpringerLink. Ligand-supported palladium-catalyzed cross-coupling reactions of (hetero) aryl chlorides. [Link]

  • ResearchGate. How can I solve my problem with Suzuki coupling? [Link]

  • National Institutes of Health. Heteroaryl—Heteroaryl, Suzuki—Miyaura, Anhydrous Cross-Coupling Reactions Enabled by Trimethyl Borate. [Link]

  • National Institutes of Health. Design, synthesis, and anti-cancer evaluation of new pyrido[2,3-d]pyrimidin-4(3H). [Link]

  • Reddit. Diagnosing issues with a failed Suzuki coupling? [Link]

  • ResearchGate. Synthesis of 2-aryl-pyrido[2,3-d]pyrimidines. [Link]

  • ACS Publications. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. [Link]

  • ResearchGate. Synthesis of 2-arylpyrido[2,3-d]pyrimidines 3–7. [Link]

  • OUCI. A retrospective-prospective review of Suzuki–Miyaura reaction: From cross-coupling reaction to pharmaceutical industry applications. [Link]

  • MDPI. Pyrido[2,3-d]pyrimidin-7(8H)-ones: Synthesis and Biomedical Applications. [Link]

  • ScienceDirect. Regioselective palladium-catalyzed Suzuki–Miyaura coupling reaction of 2,4,6-trihalogenopyrido[2,3-d]pyrimidines. [Link]

  • Reddit. Struggling with Suzuki Reaction. [Link]

  • PubMed. Suzuki-Miyaura cross-coupling reactions of halo derivatives of 4H-pyrido[1,2-a]pyrimidin-4-ones. [Link]

  • ResearchGate. Suzuki coupling of different chloropyridines with phenylboronic acids. [Link]

  • National Institutes of Health. One-pot Double Suzuki Couplings of Dichloropyrimidines. [Link]

  • MDPI. Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids. [Link]

  • PubChem. 2-chloropyrido[2,3-d]pyrimidin-4(1H)-one. [Link]

  • National Institutes of Health. Design and Synthesis of a Series of Pyrido[2,3-d]pyrimidine Derivatives as CCR4 Antagonists. [Link]

Sources

Application Notes and Protocols: Buchwald-Hartwig Amination of 2-Chloropyrido[2,3-d]pyrimidin-4(1H)-one Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of C-N Bond Formation in Drug Discovery

The construction of carbon-nitrogen (C-N) bonds is a cornerstone of modern medicinal chemistry, as this linkage is integral to a vast array of pharmaceuticals and bioactive molecules.[1][2] The pyrido[2,3-d]pyrimidine scaffold, in particular, is a privileged structure found in numerous kinase inhibitors and other therapeutic agents.[3][4][5] The Buchwald-Hartwig amination has emerged as a powerful and versatile palladium-catalyzed cross-coupling reaction for the formation of C-N bonds, offering significant advantages over traditional methods like nucleophilic aromatic substitution, which often require harsh reaction conditions and have limited substrate scope.[1][2][6]

This application note provides a comprehensive guide to the Buchwald-Hartwig amination of 2-Chloropyrido[2,3-d]pyrimidin-4(1H)-one hydrochloride, a key intermediate in the synthesis of various biologically active compounds.[7][8][9] We will delve into the mechanistic underpinnings of the reaction, provide a detailed, field-proven protocol, and offer expert insights into optimization and troubleshooting.

The Challenge of Heteroaromatic Amination

While the Buchwald-Hartwig amination has a broad scope, the coupling of electron-deficient and coordinating heteroaryl chlorides, such as 2-Chloropyrido[2,3-d]pyrimidin-4(1H)-one, presents unique challenges. The nitrogen atoms within the heterocyclic core can coordinate to the palladium catalyst, potentially leading to catalyst deactivation.[10][11][12] Furthermore, aryl chlorides are generally less reactive than their bromide and iodide counterparts, often necessitating more active catalyst systems and higher reaction temperatures to achieve efficient oxidative addition.[13]

Mechanistic Overview: The Catalytic Cycle

The Buchwald-Hartwig amination proceeds through a catalytic cycle involving a palladium catalyst.[14][15][16] The generally accepted mechanism involves three key steps: oxidative addition, amine coordination and deprotonation, and reductive elimination.

  • Oxidative Addition: The active Pd(0) catalyst undergoes oxidative addition to the aryl chloride, forming a Pd(II) complex. This is often the rate-limiting step, especially with less reactive aryl chlorides.[13]

  • Amine Coordination and Deprotonation: The amine substrate coordinates to the Pd(II) complex. A strong base is then required to deprotonate the coordinated amine, forming a palladium-amido complex.[14][17][18][19]

  • Reductive Elimination: The final step is the reductive elimination of the desired N-aryl product, which regenerates the active Pd(0) catalyst, allowing the cycle to continue.[14][16]

Buchwald_Hartwig_Catalytic_Cycle Pd(0)L2 Active Pd(0) Catalyst Oxidative_Addition Oxidative Addition Pd(0)L2->Oxidative_Addition Ar-Cl Pd(II)_Complex Ar-Pd(II)(Cl)L2 Oxidative_Addition->Pd(II)_Complex Amine_Coordination Amine Coordination & Deprotonation Pd(II)_Complex->Amine_Coordination R'R''NH, Base Pd_Amido_Complex Ar-Pd(II)(NR'R'')L2 Amine_Coordination->Pd_Amido_Complex Reductive_Elimination Reductive Elimination Pd_Amido_Complex->Reductive_Elimination Reductive_Elimination->Pd(0)L2 Catalyst Regeneration Product Ar-NR'R'' Reductive_Elimination->Product

Caption: The catalytic cycle of the Buchwald-Hartwig amination.

Experimental Protocol

This protocol provides a robust starting point for the Buchwald-Hartwig amination of this compound with a generic primary or secondary amine.

Materials and Reagents
ReagentGradeSupplierNotes
This compound≥95%Commercial SourceThe hydrochloride salt will be neutralized in situ by the excess base.
Amine (Primary or Secondary)≥98%Commercial SourceEnsure the amine is of high purity.
Palladium(II) acetate (Pd(OAc)₂)Catalyst GradeCommercial SourceA common palladium precursor.
2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos)Ligand GradeCommercial SourceA bulky, electron-rich phosphine ligand, often effective for challenging aryl chlorides.
Sodium tert-butoxide (NaOt-Bu)≥98%Commercial SourceA strong, non-nucleophilic base. Handle under inert atmosphere as it is hygroscopic.[13]
TolueneAnhydrous, ≥99.8%Commercial SourceUse a dry, degassed solvent to prevent catalyst deactivation.[13] Toluene is often favored for reactions with aryl chlorides.[20]
Inert Gas (Argon or Nitrogen)High PurityGas CylinderEssential for maintaining an oxygen-free environment to protect the Pd(0) catalyst.[13]
Equipment
  • Schlenk flask or oven-dried round-bottom flask with a reflux condenser

  • Magnetic stirrer and stir bar

  • Inert gas manifold (Schlenk line)

  • Heating mantle or oil bath with temperature control

  • Standard laboratory glassware for workup and purification

  • Rotary evaporator

  • Flash chromatography system

Step-by-Step Procedure
  • Reaction Setup: To an oven-dried Schlenk flask under an inert atmosphere of argon, add palladium(II) acetate (1.5 mol%), XPhos (3.0 mol%), and sodium tert-butoxide (2.5 equivalents).

    • Expert Insight: The use of a pre-catalyst is not strictly necessary, but forming the active Pd(0) species in situ from Pd(OAc)₂ and a phosphine ligand is a common and effective practice. The ligand to palladium ratio is typically between 1.5:1 and 2:1 to ensure complete coordination and prevent catalyst decomposition. The excess base is crucial to neutralize the hydrochloride salt of the starting material and to facilitate the deprotonation of the amine.[17][18][19]

  • Solvent Addition: Add anhydrous, degassed toluene to the flask via syringe. Stir the mixture at room temperature for 10-15 minutes to allow for pre-formation of the active catalyst.

    • Expert Insight: Degassing the solvent by sparging with an inert gas or through freeze-pump-thaw cycles is critical to remove dissolved oxygen, which can oxidize and deactivate the Pd(0) catalyst.[13]

  • Reagent Addition: Add this compound (1.0 equivalent) and the amine (1.2 equivalents) to the reaction mixture.

    • Expert Insight: A slight excess of the amine is often used to drive the reaction to completion.

  • Reaction Conditions: Heat the reaction mixture to 100-110 °C with vigorous stirring. Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 12-24 hours.

    • Expert Insight: Elevated temperatures are generally required for the amination of aryl chlorides to overcome the higher activation energy of the oxidative addition step.[13]

  • Workup: Once the reaction is complete, cool the mixture to room temperature. Quench the reaction by slowly adding water. Transfer the mixture to a separatory funnel and extract with ethyl acetate or dichloromethane.

    • Expert Insight: The aqueous workup removes the inorganic salts and any remaining base.

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.

Optimization and Troubleshooting

The success of the Buchwald-Hartwig amination can be sensitive to several parameters. The following table and workflow diagram provide guidance for optimizing the reaction and troubleshooting common issues.

Key Parameter Optimization
ParameterStandard ConditionAlternative/Optimization StrategyRationale
Palladium Source Pd(OAc)₂Pd₂(dba)₃, Pd(dba)₂. Consider using pre-formed Pd(0)-NHC complexes for improved air stability and activity.[6][21][22][23][24]Different palladium precursors can exhibit varying reactivity and stability. N-heterocyclic carbene (NHC) ligands can offer enhanced stability and catalytic activity.[6][10][11][12][25][23]
Ligand XPhosOther bulky, electron-rich phosphines such as RuPhos, BrettPhos, or Josiphos-type ligands.[13] For some substrates, bidentate ligands like BINAP or Xantphos may be effective.[1][26][27]The choice of ligand is crucial and substrate-dependent. Bulky phosphines generally promote the reductive elimination step and are effective for coupling with sterically hindered amines.[1]
Base NaOt-BuK₃PO₄, Cs₂CO₃, LHMDS. Weaker inorganic bases like K₃PO₄ or Cs₂CO₃ may be suitable for base-sensitive substrates but might require higher temperatures or more active catalysts.[13]The base plays a critical role in the catalytic cycle.[17][18] Strong, non-nucleophilic bases are generally preferred. The choice of base can also influence the reaction rate and selectivity.
Solvent Toluene1,4-Dioxane, THF, or t-BuOH. The polarity of the solvent can influence the reaction outcome.[17][18]Solvent choice can affect the solubility of reagents and the stability of catalytic intermediates.
Temperature 100-110 °C80-120 °C. Lower temperatures may be possible with more reactive amines or highly active catalyst systems.Higher temperatures are often necessary to drive the oxidative addition of the C-Cl bond.[13]
Troubleshooting Workflow

Troubleshooting_Workflow Start Low or No Conversion Check_Inert Verify Inert Atmosphere & Anhydrous Conditions Start->Check_Inert Increase_Temp Increase Reaction Temperature (up to 120 °C) Check_Inert->Increase_Temp Screen_Ligands Screen Alternative Ligands (e.g., RuPhos, BrettPhos) Increase_Temp->Screen_Ligands Screen_Bases Screen Alternative Bases (e.g., K3PO4, Cs2CO3 with higher temp) Screen_Ligands->Screen_Bases Increase_Loading Increase Catalyst Loading (up to 5 mol%) Screen_Bases->Increase_Loading Success Improved Yield Increase_Loading->Success Side_Products Significant Side Product Formation (e.g., Hydrodehalogenation) Lower_Temp Lower Reaction Temperature Side_Products->Lower_Temp Change_Base Switch to a Weaker Base (e.g., K3PO4) Lower_Temp->Change_Base Change_Base->Screen_Ligands

Sources

Application Note & Protocol: Strategic N-Alkylation of 2-Chloropyrido[2,3-d]pyrimidin-4(1H)-one Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

This document provides a comprehensive guide for the N-alkylation of 2-chloropyrido[2,3-d]pyrimidin-4(1H)-one hydrochloride, a critical intermediate in the synthesis of various biologically active molecules. The protocol is designed for researchers, scientists, and drug development professionals, offering a detailed experimental procedure grounded in mechanistic principles and practical insights.

Introduction: The Significance of N-Alkylated Pyrido[2,3-d]pyrimidines

The pyrido[2,3-d]pyrimidine scaffold is a privileged heterocyclic system, forming the core of numerous compounds with significant therapeutic potential. These molecules have demonstrated a wide range of biological activities, including roles as kinase inhibitors for cancer therapy, anti-inflammatory agents, and antimicrobials.[1][2][3][4] The N-alkylation of the pyridopyrimidine ring is a key synthetic step that allows for the introduction of diverse substituents, enabling the fine-tuning of a compound's pharmacological properties, such as potency, selectivity, and pharmacokinetic profile.

Specifically, the N1-alkylation of the 2-chloropyrido[2,3-d]pyrimidin-4(1H)-one core is a crucial transformation. The chlorine atom at the 2-position serves as a versatile handle for subsequent cross-coupling reactions, while the alkyl group at the N1-position can modulate the molecule's interaction with its biological target. This guide will detail a robust and reproducible protocol for this N-alkylation reaction, addressing key challenges such as regioselectivity and providing a rationale for the chosen experimental conditions.

Mechanistic Considerations: N- vs. O-Alkylation

The N-alkylation of 2-chloropyrido[2,3-d]pyrimidin-4(1H)-one presents a classic challenge of regioselectivity. The anionic intermediate generated upon deprotonation is an ambident nucleophile, with potential reaction sites at the N1-nitrogen and the O4-oxygen. This can lead to a mixture of N-alkylated and O-alkylated products.[5][6]

Several factors influence the N- versus O-alkylation outcome, including the nature of the base, the solvent, the electrophile (alkylating agent), and the counter-ion.[6][7] Generally, polar aprotic solvents like N,N-dimethylformamide (DMF) or acetonitrile (MeCN) favor N-alkylation.[8] The choice of base is also critical; weaker bases such as potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) often provide better selectivity for N-alkylation compared to stronger bases like sodium hydride (NaH), which can increase the proportion of O-alkylation.[6][9]

This protocol employs conditions optimized to favor the desired N-alkylation product.

Experimental Workflow

The overall experimental workflow for the N-alkylation of this compound is depicted below.

workflow Experimental Workflow for N-Alkylation cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification cluster_analysis Analysis prep Combine 2-chloropyrido[2,3-d]pyrimidin-4(1H)-one HCl, base, and solvent in a reaction flask. add_alkylating_agent Add the alkylating agent dropwise at room temperature. prep->add_alkylating_agent heat_reaction Heat the reaction mixture to the specified temperature and stir. add_alkylating_agent->heat_reaction monitor_reaction Monitor reaction progress by TLC or LC-MS. heat_reaction->monitor_reaction cool_reaction Cool the reaction mixture to room temperature. monitor_reaction->cool_reaction precipitate_product Pour the mixture into ice-water to precipitate the product. cool_reaction->precipitate_product filter_product Filter the solid product and wash with water. precipitate_product->filter_product purify_product Purify the crude product by recrystallization or column chromatography. filter_product->purify_product characterize_product Characterize the final product by NMR, MS, and IR spectroscopy. purify_product->characterize_product

Caption: A schematic overview of the N-alkylation procedure.

Detailed Experimental Protocol

This protocol provides a general procedure for the N-alkylation of this compound. The specific alkylating agent, temperature, and reaction time may need to be optimized for different substrates.

Materials:

  • This compound

  • Alkylating agent (e.g., alkyl halide, benzyl halide)

  • Potassium carbonate (K₂CO₃) or Cesium carbonate (Cs₂CO₃), finely ground

  • N,N-Dimethylformamide (DMF), anhydrous

  • Ethyl acetate (EtOAc)

  • Hexanes

  • Deionized water

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Heating mantle or oil bath with temperature controller

  • Condenser

  • Nitrogen or argon inlet

  • Thin-layer chromatography (TLC) plates (silica gel 60 F₂₅₄)

  • Büchner funnel and filter paper

Procedure:

  • Reaction Setup:

    • To a dry round-bottom flask equipped with a magnetic stir bar and a condenser, add this compound (1.0 eq).

    • Add finely ground potassium carbonate (2.5-3.0 eq) or cesium carbonate (1.5-2.0 eq). The use of excess base is crucial to neutralize the hydrochloride salt and the acid generated during the reaction.

    • Add anhydrous DMF to the flask to achieve a concentration of approximately 0.1-0.2 M.

    • Flush the flask with nitrogen or argon to maintain an inert atmosphere.

  • Addition of Alkylating Agent:

    • Stir the suspension at room temperature for 15-30 minutes.

    • Slowly add the alkylating agent (1.1-1.5 eq) to the reaction mixture dropwise via a syringe. An exothermic reaction may be observed.

  • Reaction:

    • Heat the reaction mixture to the desired temperature (typically between 60-100 °C) and stir vigorously.

    • Monitor the progress of the reaction by TLC (e.g., using a mobile phase of ethyl acetate/hexanes) or LC-MS until the starting material is consumed. Reaction times can vary from a few hours to overnight.

  • Work-up:

    • Once the reaction is complete, cool the mixture to room temperature.

    • Pour the reaction mixture slowly into a beaker containing ice-water with stirring. This will precipitate the crude product.

    • Continue stirring for 30 minutes to ensure complete precipitation.

    • Collect the solid product by vacuum filtration using a Büchner funnel.

    • Wash the filter cake thoroughly with deionized water to remove any remaining DMF and inorganic salts.

    • Dry the crude product under vacuum.

  • Purification:

    • The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol, ethyl acetate/hexanes).[10]

    • Alternatively, if recrystallization is not sufficient, the product can be purified by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).[10][11]

  • Characterization:

    • Characterize the purified product by standard analytical techniques, including ¹H NMR, ¹³C NMR, mass spectrometry, and infrared spectroscopy, to confirm its identity and purity.

Summary of Reaction Parameters

The choice of reagents and conditions can be adapted for various alkylating agents. The following table provides a general guideline:

ParameterRecommended ConditionRationale
Base K₂CO₃ or Cs₂CO₃Weaker bases that favor N-alkylation and are easy to handle.[8][9]
Solvent Anhydrous DMF or MeCNPolar aprotic solvents that promote N-alkylation.[8]
Alkylating Agent Alkyl halides, benzyl halidesCommon electrophiles for this transformation.
Temperature 60-100 °CProvides sufficient energy to overcome the activation barrier without promoting side reactions.
Atmosphere Inert (N₂ or Ar)Prevents potential side reactions with atmospheric moisture and oxygen.

Troubleshooting

  • Low Yield:

    • Ensure all reagents and solvents are anhydrous.

    • Increase the reaction temperature or time.

    • Consider using a more reactive alkylating agent (e.g., iodide instead of bromide or chloride).

  • Formation of O-alkylated Product:

    • Use a less polar solvent.

    • Employ a weaker base like K₂CO₃.

    • Lower the reaction temperature.

  • Incomplete Reaction:

    • Add a slight excess of the alkylating agent.

    • Ensure the base is finely ground for better reactivity.

Conclusion

The N-alkylation of this compound is a fundamental transformation in the synthesis of a diverse array of bioactive compounds. By carefully selecting the base, solvent, and reaction conditions, the desired N-alkylated product can be obtained in good yield and with high regioselectivity. The protocol outlined in this application note provides a robust and adaptable method for researchers in medicinal chemistry and drug discovery.

References

  • ChemRxiv. (2023).
  • ResearchGate. (n.d.). Specific N-Alkylation of Hydroxypyridines Achieved by a Catalyst- and Base-Free Reaction with Organohalides | Request PDF.
  • PMC - NIH. (n.d.).
  • ResearchGate. (n.d.).
  • PMC - NIH. (2024). Synthesis of novel bioactive pyrido[2,3-d]pyrimidine derivatives with potent cytotoxicity through apoptosis as PIM-1 kinase inhibitors.
  • PubMed Central. (n.d.). Design, Synthesis and SAR in 2,4,7-Trisubstituted Pyrido[3,2-d]Pyrimidine Series as Novel PI3K/mTOR Inhibitors.
  • PMC - NIH. (n.d.). Synthesis of O- and N-alkylated products of 1,2,3,4-tetrahydrobenzo[c][5][6]naphthyrin-5(6H)-one.

  • FABAD Journal of Pharmaceutical Sciences. (n.d.).
  • PubMed. (2018). Specific N-Alkylation of Hydroxypyridines Achieved by a Catalyst- And Base-Free Reaction With Organohalides.
  • ResearchGate. (n.d.). General route for the synthesis of novel pyrido[2,3-d]pyrimidines 3.
  • MDPI. (n.d.). Expanding the Diversity at the C-4 Position of Pyrido[2,3-d]pyrimidin-7(8H)-ones to Achieve Biological Activity against ZAP-70.
  • PMC - NIH. (2021). Cyclizations and fragmentations in the alkylation of 6‐chloro‐5‐hydroxy‐4‐aminopyrimidines with aminoalkyl chlorides.
  • NIH. (2023). Design, synthesis, and biological evaluation of pyrido[2,3-d]pyrimidine and thieno[2,3-d]pyrimidine derivatives as novel EGFRL858R/T790M inhibitors.
  • An improved synthesis of pyrido[2,3-d]pyrimidin-4(1H)-ones and their antimicrobial activity. (n.d.).
  • PubMed. (1995).
  • Benchchem. (n.d.).

Sources

Application Note: A Comprehensive Guide to the Synthesis of 2-Amino-Pyrido[2,3-d]pyrimidin-4-ones

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of the Pyrido[2,3-d]pyrimidine Scaffold

The pyrido[2,3-d]pyrimidine core is a "privileged scaffold" in medicinal chemistry and drug development.[1] Its structural resemblance to purine nucleobases allows it to interact with a wide array of biological targets, particularly protein kinases. Consequently, derivatives of this heterocyclic system have demonstrated significant potential as therapeutic agents, with applications ranging from anticancer to antibacterial and anti-inflammatory treatments.[2][3][4] Many of these compounds function as potent inhibitors of critical signaling proteins like Epidermal Growth Factor Receptor (EGFR) and mechanistic Target of Rapamycin (mTOR), which are often dysregulated in various cancers.[5][6][7]

The generation of diverse chemical libraries around a core scaffold is fundamental to modern drug discovery. One of the most robust and versatile methods for derivatizing the pyrido[2,3-d]pyrimidin-4-one core is through the nucleophilic aromatic substitution (SNA_r_) of a 2-chloro precursor. This reaction allows for the systematic introduction of a vast range of amino functionalities at the C2 position, enabling fine-tuning of a compound's pharmacological properties.

This application note provides a detailed, in-depth guide for researchers, scientists, and drug development professionals on the synthesis of 2-amino-pyrido[2,3-d]pyrimidin-4-ones from their 2-chloro precursors. It covers the underlying reaction mechanism, provides a field-proven experimental protocol, and discusses key factors for reaction optimization and troubleshooting.

Chemical Principles: The Nucleophilic Aromatic Substitution (SNA_r_) Mechanism

The conversion of 2-chloro-pyrido[2,3-d]pyrimidin-4-one to its 2-amino analogue is a classic example of a Nucleophilic Aromatic Substitution (SNA_r_) reaction. Unlike nucleophilic substitution on aliphatic carbons (S_N_1/S_N_2), this pathway involves a two-step addition-elimination mechanism.[8]

Causality Behind the Reaction:

  • Activation: The pyrido[2,3-d]pyrimidin-4-one ring system is inherently electron-deficient due to the presence of multiple electronegative nitrogen atoms. These nitrogens exert a strong electron-withdrawing inductive and mesomeric effect, which polarizes the C2-Cl bond and makes the C2 carbon highly electrophilic and susceptible to nucleophilic attack.

  • Nucleophilic Attack: An amine, acting as the nucleophile, attacks the electrophilic C2 carbon. This is the rate-determining step and results in the temporary disruption of the ring's aromaticity to form a negatively charged, resonance-stabilized intermediate known as a Meisenheimer complex.[8][9]

  • Rearomatization: The system rapidly restores its favorable aromatic state through the expulsion of the chloride ion, which is a good leaving group. The final product is the stable 2-amino-substituted pyrido[2,3-d]pyrimidin-4-one.

Heating is often necessary to provide sufficient energy to overcome the initial activation barrier associated with disrupting the aromatic ring.[8]

SNAr_Mechanism cluster_reactants Reactants cluster_intermediate Meisenheimer Complex (Intermediate) cluster_products Products Precursor 2-Chloro Precursor Meisenheimer Resonance-Stabilized Precursor->Meisenheimer + R-NH₂ (Addition) Amine R-NH₂ (Nucleophile) Product 2-Amino Product Meisenheimer->Product - Cl⁻ (Elimination) HCl HCl

Caption: The Addition-Elimination mechanism for SNA_r_.

Experimental Protocols

This section provides a self-validating, step-by-step methodology for the synthesis. The protocol is divided into the preparation of the starting material and the primary amination reaction.

Part A: Synthesis of 2-Chloro-pyrido[2,3-d]pyrimidin-4-one Precursor

The 2-chloro precursor is typically synthesized from commercially available starting materials, such as 2-amino-3-cyanopyridine, which undergoes cyclization followed by chlorination. Chlorination is commonly achieved using phosphoryl chloride (POCl₃), often in the presence of a base like N,N-diethylaniline.[10][11]

⚠️ Safety Warning: Phosphoryl chloride (POCl₃) is highly corrosive and reacts violently with water. All manipulations must be performed in a certified chemical fume hood with appropriate personal protective equipment (PPE), including acid-resistant gloves, a lab coat, and safety goggles.

Part B: Protocol for Nucleophilic Amination

This protocol describes a general procedure for the reaction of the 2-chloro precursor with an amine. Conditions may require optimization depending on the specific amine used.

1. Materials & Equipment:

  • Reagents:

    • 2-Chloro-pyrido[2,3-d]pyrimidin-4-one (1.0 eq)

    • Desired primary or secondary amine (1.1 - 2.0 eq)

    • Solvent (e.g., 2-Propanol, Ethanol, DMF, NMP, or Water)[12]

    • Base (optional, e.g., Triethylamine (TEA), Diisopropylethylamine (DIPEA))

    • Acid (optional, e.g., HCl in an appropriate solvent)[12]

  • Equipment:

    • Round-bottom flask

    • Reflux condenser

    • Magnetic stirrer and stir bar

    • Heating mantle or oil bath with temperature control

    • Standard laboratory glassware

    • Thin Layer Chromatography (TLC) plates (silica gel)

    • Rotary evaporator

    • Filtration apparatus (Büchner funnel)

2. Experimental Workflow Diagram:

Workflow A 1. Setup & Reagent Charging Combine 2-chloro precursor, amine, and solvent in a flask. B 2. Reaction Heat mixture to target temperature (e.g., 80-140 °C). A->B C 3. Monitoring Track reaction progress via TLC until starting material is consumed. B->C D 4. Work-up Cool reaction. Precipitate product by adding to ice-water. C->D E 5. Isolation Collect crude solid by vacuum filtration and wash. D->E F 6. Purification Purify by recrystallization or column chromatography. E->F G 7. Analysis Confirm structure and purity (NMR, MS). F->G

Caption: Step-by-step experimental workflow.

3. Step-by-Step Procedure:

  • Reaction Setup: To a clean, dry round-bottom flask equipped with a magnetic stir bar, add the 2-chloro-pyrido[2,3-d]pyrimidin-4-one (1.0 eq).

  • Reagent Addition: Add the chosen solvent (e.g., 2-propanol, ~10-20 mL per gram of precursor). Begin stirring to dissolve or suspend the starting material. Add the desired amine (1.1 eq). If using a base or acid catalyst, it can be added at this stage.[10][12]

  • Heating and Monitoring: Attach a reflux condenser and heat the mixture to the target temperature (typically between 80 °C and 140 °C).[13] Monitor the reaction's progress by TLC (e.g., using a mobile phase of 10% Methanol in Dichloromethane) every 1-2 hours until the 2-chloro precursor spot is no longer visible.

  • Work-up: Once the reaction is complete, remove the heat source and allow the mixture to cool to room temperature. Slowly pour the reaction mixture into a beaker of ice-water while stirring. A precipitate should form.

  • Isolation: Collect the solid product by vacuum filtration using a Büchner funnel. Wash the solid with cold water, followed by a cold non-polar solvent (e.g., hexane or diethyl ether) to remove non-polar impurities.

  • Purification: Air-dry the crude product. For further purification, recrystallize from a suitable solvent (e.g., ethanol or acetonitrile) or perform silica gel column chromatography.

  • Characterization: Confirm the identity and purity of the final 2-amino-pyrido[2,3-d]pyrimidin-4-one derivative using standard analytical techniques such as ¹H NMR, ¹³C NMR, and Mass Spectrometry.

Data & Optimization Strategies

The success of the SNA_r_ reaction is highly dependent on the chosen conditions and the nature of the amine nucleophile. The following table summarizes representative conditions, illustrating the versatility of the protocol.

EntryAmine NucleophileSolventTemp (°C)Time (h)Yield (%)Notes & Causality
1AnilineWater803-22~70-90%Acid catalysis (0.1 eq HCl) protonates the ring, increasing its electrophilicity for reaction with weakly basic anilines. Water is a green and effective solvent for this transformation.[12]
24-MethylpiperazinePropanol120-1400.25-0.5>85%Microwave-assisted synthesis dramatically reduces reaction time. Secondary aliphatic amines like piperazine are strong nucleophiles, leading to rapid conversion at elevated temperatures.[13]
32,3-DimethylanilineEthanolReflux~12~60-70%Steric hindrance from the ortho-methyl groups on the aniline can slow the reaction rate, requiring longer reaction times or higher temperatures. Triethylamine is often added as a base to scavenge the HCl byproduct.[10]
4BenzylamineWater80~6~60%Aliphatic amines are generally more basic and nucleophilic than anilines and may not require acid catalysis. The reaction proceeds well in water without additives.[12]

Trustworthiness Through Self-Validation:

  • Reaction Monitoring: The protocol's reliance on TLC for reaction monitoring is a critical self-validation step. It ensures that the reaction is not stopped prematurely or heated for an excessive duration, which could lead to side product formation or degradation.

  • Troubleshooting Side Reactions:

    • Disubstitution: In precursors with multiple halogen sites, careful control of stoichiometry (using ~1.1 eq of the amine) and temperature is crucial to favor monosubstitution.[10]

    • Hydrolysis: If water is present under harsh conditions (high temperature, strong acid/base), the 2-chloro group can be hydrolyzed to a 2-hydroxy group (a tautomer of the 4-one). Running the reaction under an inert atmosphere (N₂ or Ar) can minimize moisture.

    • Low Reactivity: For electron-rich or sterically hindered amines, consider using a more polar aprotic solvent like DMF or NMP, increasing the temperature, or employing microwave irradiation to enhance the reaction rate.[13]

Conclusion

The nucleophilic aromatic substitution of 2-chloro-pyrido[2,3-d]pyrimidin-4-ones is a powerful and highly adaptable synthetic tool. It provides a direct and efficient route to a diverse array of 2-amino substituted derivatives, which are key building blocks in the discovery of novel therapeutics. By understanding the underlying SNA_r_ mechanism and carefully selecting reaction conditions based on the properties of the amine nucleophile, researchers can reliably and efficiently generate libraries of these high-value compounds for biological screening and lead optimization. This application note provides the foundational knowledge and a robust protocol to achieve this critical synthetic transformation.

References

  • Al-Ostoot, F. H., Al-Ghorbani, M., Othman, A. A., et al. (2022). Design, synthesis, and anti-cancer evaluation of new pyrido[2,3-d]pyrimidin-4(3H)-one derivatives as EGFR inhibitors. RSC Advances, 12(33), 21448-21464. Available at: [Link]

  • Fallah, Z., & Ramezanpour, S. (2021). SAR studies on (a) pyrido[2,3‐d]pyrimidine‐2,4‐diamines and (b, d) pyrazolopyrimidine for the identification of highly selective mTOR inhibitors. ResearchGate. Available at: [Link]

  • Tsuji, H., Konno, H., & Chiba, S. (2013). Aromatic substitution reaction of 2-chloropyridines catalyzed by microsomal glutathione S-transferase 1. Drug Metabolism and Disposition, 41(4), 849-856. Available at: [Link]

  • The Organic Chemistry Tutor. (2019). Nucleophilic Aromatic Substitution. YouTube. Available at: [Link]

  • SAR of pyrido[2,3-d]pyrimidine derivatives. (n.d.). ResearchGate. Retrieved from [Link]

  • Zhang, Y., et al. (2024). Advances in the Synthesis and SAR of Pyrido[2,3-d]pyrimidine Scaffold. Current Medicinal Chemistry, 31. Available at: [Link]

  • Li, W., et al. (2016). Synthesis of highly substituted 2,3-dihydropyrimido[4,5-d]pyrimidin-4(1H)-ones from 4,6-dichloro-5-formylpyrimidine, amines and aldehydes. Tetrahedron Letters, 57(29), 3094-3097. Available at: [Link]

  • Zhang, Y., et al. (2024). Advances in the Synthesis and SAR of Pyrido[2,3-d]pyrimidine Scaffold. R Discovery. Available at: [Link]

  • Abdellatif, K. R. A., et al. (2019). Pyrido[2,3-d]pyrimidin-7(8H)-ones: Synthesis and Biomedical Applications. Molecules, 24(22), 4104. Available at: [Link]

  • Nucleophilic aromatic substitution reactions of chloropyrimidines. (n.d.). ResearchGate. Retrieved from [Link]

  • Qureshi, F., et al. (2022). Microwave assisted synthesis of 2-amino-4-chloro-pyrimidine derivatives: Anticancer and computational study on potential inhibitory action against COVID-19. Scientific Reports, 12(1), 17498. Available at: [Link]

  • Nucleophilic aromatic substitution reactions of 2-chloropyridines: Development of an organic chemistry laboratory project. (2021). Morressier. Retrieved from [Link]

  • Schiedel, M. S., et al. (2011). Tertiary Alkylamines as Nucleophiles in Substitution Reactions at Heteroaromatic Halide During the Synthesis of the Highly Potent Pirinixic Acid Derivative. Molecules, 16(12), 10226-10238. Available at: [Link]

  • Synthesis of the 4-chloro substituted pyrido[2,3-d]pyrimidin-7(8H)-one... (n.d.). ResearchGate. Retrieved from [Link]

  • A kind of 2-chloro-4-substituted pyrimidines compounds preparation method. (2016). Google Patents. CN103554036B.
  • Sauthon, C., et al. (2022). Review on the Synthesis and Therapeutic Potential of Pyrido[2,3-d], [3,2-d], [3,4-d] and [4,3-d]pyrimidine Derivatives. Molecules, 27(1), 233. Available at: [Link]

  • El-Damasy, A. K., et al. (2024). Synthesis of novel bioactive pyrido[2,3-d]pyrimidine derivatives with potent cytotoxicity through apoptosis as PIM-1 kinase inhibitors. RSC Advances, 14(18), 12727-12741. Available at: [Link]

  • ChemInform Abstract: Synthesis of Pyrido(2,3-d)pyrimidines in the Reaction of 6-Amino-2,3-dihydro-2-thioxo-4(1H)-pyrimidinone with Chalcones. (n.d.). ResearchGate. Retrieved from [Link]

  • One‐pot synthesis of pyrido[2,3‐d]pyrimidines via efficient three‐component reaction in aqueous media. (n.d.). ResearchGate. Retrieved from [Link]

  • Improved Synthesis of 2‐Chloro‐3‐amino‐4‐methylpyridine. (n.d.). ResearchGate. Retrieved from [Link]

  • Le, T. V., et al. (2015). Reaction of 3-aminopyrrole with chloropyrimidines to give pyrroloaminopyrimidines. Arkivoc, 2015(7), 231-242. Available at: [Link]

  • Andersen, K. F., et al. (2023). Acid Catalyzed Amination of 4-Chloropyrrolopyrimidine: Effect of Solvent, Acid Amount and Substrate Scope for Reactions in Water. Preprints.org. Available at: [Link]

  • Ghorab, M. M., et al. (2017). Utility of 2-thioxo-pyrido[2,3-d]pyrimidinone in synthesis of pyridopyrimido[2,1-b][5][7][9]thiadiazinones, pyridopyrimido[2,1-b][5][9]thiazinones and other related fused heterocyclic compounds of expected biological activity. Chemistry Central Journal, 11(1), 58. Available at: [Link]

  • El-Malah, A. A., et al. (2024). Innovative Amino-Functionalization of Pyrido[2,3-d]pyrimidine Scaffolds for Broad Therapeutic Applications Supported by Computational Analyses. Pharmaceuticals, 17(10), 1269. Available at: [Link]

  • Hedenström, M., et al. (2020). Synthetic Routes to 2-aryl-1H-pyrrolo[2,3-b]pyridin-4-amines: Cross-Coupling and Challenges in SEM-Deprotection. Molecules, 25(11), 2656. Available at: [Link]

  • Preparation method of 2-chloro-4-aminopyridine. (2015). Google Patents. CN104974085A.
  • Hitchings, G. H., & Robins, R. K. (1962). Pyrido (2, 3-d) pyrimidine compounds and method of making. Google Patents. US3021332A.
  • Broom, A. D., et al. (1977). Pyrido[2,3-d]pyrimidines. IV. Synthetic studies leading to various oxopyrido[2,3-d]pyrimidines. The Journal of Organic Chemistry, 42(21), 3478-3482. Available at: [Link]

  • Preparation of pyrido[2,3‐d]pyrimidine derivatives. (n.d.). ResearchGate. Retrieved from [Link]

Sources

Application Note: A Protocol for the Chromatographic Purification of 2-Chloropyrido[2,3-d]pyrimidin-4(1H)-one Hydrochloride Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The pyrido[2,3-d]pyrimidine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with significant therapeutic potential, including inhibitors of kinases such as PI3K/mTOR and PIM-1, as well as anti-inflammatory and antimicrobial agents.[1] The 2-chloro- and 4-oxo-substituted derivatives, specifically, are critical intermediates in the synthesis of these biologically active molecules.[2] Their purity is paramount, as even minor impurities can confound biological data and impede drug development efforts.

This application note provides a comprehensive guide to the purification of 2-Chloropyrido[2,3-d]pyrimidin-4(1H)-one hydrochloride and its derivatives. We will explore the fundamental principles and provide detailed, field-proven protocols for purification by flash column chromatography and preparative High-Performance Liquid Chromatography (HPLC). The causality behind experimental choices is explained to empower researchers to adapt these methods to their specific derivatives and achieve optimal purity and yield.

Understanding the Molecule: Physicochemical Properties and Their Chromatographic Implications

The target molecule, this compound, possesses several key features that dictate the purification strategy:

  • Polarity: The presence of multiple nitrogen atoms, a carbonyl group, and the pyridone tautomer imparts significant polarity.

  • Basicity: The pyridine and pyrimidine rings are basic, readily forming a hydrochloride salt. This property can lead to strong interactions with the acidic silanol groups of standard silica gel, causing peak tailing or irreversible adsorption.[3]

  • Solubility: As a hydrochloride salt, the compound is expected to have higher solubility in polar protic solvents like methanol and water, and lower solubility in non-polar solvents such as hexanes or dichloromethane.

These properties necessitate careful selection of the stationary and mobile phases to achieve effective separation from synthetic byproducts and starting materials.

Method Selection: A Logic-Driven Approach

The choice between flash chromatography and preparative HPLC depends on the scale of the purification, the difficulty of the separation, and the required final purity.

MethodSelection start Crude Sample scale_check Sample Quantity > 100 mg? start->scale_check purity_check_large Required Purity > 98%? scale_check->purity_check_large Yes purity_check_small Difficult Separation? scale_check->purity_check_small No flash_chrom Flash Column Chromatography purity_check_large->flash_chrom No prep_hplc Preparative HPLC purity_check_large->prep_hplc Yes purity_check_small->flash_chrom No purity_check_small->prep_hplc Yes final_product Pure Compound flash_chrom->final_product prep_hplc->final_product

Caption: Decision workflow for selecting the appropriate purification technique.

Protocol 1: Flash Column Chromatography

Flash chromatography is the workhorse for routine purification of multi-gram quantities of material, offering a balance of speed and resolution.[4] For basic nitrogen-containing heterocycles, modifications to standard protocols are essential to ensure good recovery and purity.

A. Method Development using Thin Layer Chromatography (TLC)

Before committing a sample to a column, the optimal mobile phase must be determined using TLC. The goal is to find a solvent system that provides a retention factor (Rf) of approximately 0.2-0.4 for the target compound, ensuring it moves off the baseline but is well-separated from impurities.[5]

Experimental Protocol: TLC Analysis

  • Sample Preparation: Dissolve a small amount of the crude reaction mixture in a suitable solvent (e.g., methanol or DMF).

  • Spotting: Using a capillary tube, spot the solution onto a silica gel TLC plate.

  • Elution: Develop the plate in a chamber containing a test solvent system.

  • Visualization: Visualize the separated spots under UV light (254 nm).

  • Iteration: Adjust the solvent polarity until the desired Rf is achieved.[3] For example, if the compound remains at the baseline in 95:5 Dichloromethane (DCM)/Methanol (MeOH), increase the polarity to 90:10 DCM/MeOH.

Causality: The Rf value is critical; a low Rf indicates the compound is too strongly adsorbed and will elute slowly, leading to broad peaks and excessive solvent usage. A high Rf suggests weak adsorption, resulting in poor separation from non-polar impurities.[3]

B. Detailed Flash Chromatography Protocol

This protocol is designed for the purification of 1 gram of crude material.

Materials:

  • Silica Gel (230-400 mesh)

  • Solvents: Dichloromethane (DCM), Methanol (MeOH), Triethylamine (TEA)

  • Glass chromatography column (40-50 mm diameter)

  • Crude 2-Chloropyrido[2,3-d]pyrimidin-4(1H)-one derivative

  • Fraction collection tubes

Workflow:

FlashChromatography cluster_prep Preparation cluster_run Execution cluster_post Analysis TLC 1. TLC Method Development Packing 2. Column Packing (Slurry Method) TLC->Packing Loading 3. Sample Loading (Dry Loading) Packing->Loading Elution 4. Gradient Elution Loading->Elution Collection 5. Fraction Collection Elution->Collection Analysis 6. TLC Analysis of Fractions Collection->Analysis Combine 7. Combine & Evaporate Analysis->Combine

Caption: Step-by-step workflow for flash chromatography purification.

Step-by-Step Procedure:

  • Column Packing:

    • Prepare a slurry of silica gel (approx. 50-100 g) in the initial, non-polar eluent (e.g., 100% DCM).

    • Pour the slurry into the column and allow it to pack evenly under gravity or gentle pressure, ensuring no air bubbles are trapped.[6]

    • Drain the excess solvent until the level is just above the silica bed.

  • Sample Loading (Dry Loading Recommended):

    • Dissolve the crude product (~1 g) in a minimal amount of a suitable solvent (e.g., MeOH).

    • Add 2-3 g of silica gel to the solution and evaporate the solvent completely using a rotary evaporator to obtain a dry, free-flowing powder.

    • Carefully add this powder to the top of the packed column, creating a uniform layer.[4][6]

    • Causality: Dry loading is superior for compounds with limited solubility in the eluent. It prevents band broadening at the origin, leading to sharper peaks and better separation.[5]

  • Elution:

    • Begin elution with a non-polar mobile phase (e.g., 100% DCM).

    • Gradually increase the polarity by adding methanol. A typical gradient might be from 0% to 10% MeOH in DCM.

    • Crucial Step: Add 0.5-1% triethylamine (TEA) to the mobile phase throughout the entire run.[6]

    • Causality: TEA is a basic modifier that neutralizes acidic silanol sites on the silica gel. This prevents the basic pyridopyrimidine from binding too strongly, which would otherwise cause significant peak tailing and potential for low recovery.[3]

  • Fraction Collection and Analysis:

    • Collect eluate in fractions (e.g., 20 mL per tube).

    • Monitor the fractions by TLC to identify those containing the pure product.

    • Combine the pure fractions and remove the solvent under reduced pressure to yield the purified compound.

ParameterRecommended SettingRationale
Stationary Phase Silica Gel (230-400 mesh)Standard for normal-phase chromatography, cost-effective.[6]
Mobile Phase DCM/MeOH Gradient (0-10% MeOH)Provides a polarity range suitable for eluting polar heterocycles.
Modifier 0.5-1% Triethylamine (TEA)Neutralizes acidic silica, preventing peak tailing of basic compounds.[3][6]
Sample Loading Dry LoadingEnsures sharp bands and optimal resolution, especially for less soluble compounds.[5]
Expected Purity >95%Dependent on crude mixture complexity.
Expected Recovery 70-90%Varies based on separation difficulty and fraction collection.[6]

Protocol 2: Preparative Reverse-Phase HPLC

For achieving the highest purity (>98%) or for separating challenging mixtures, preparative reverse-phase HPLC is the method of choice.[7][8] This technique is particularly well-suited for polar hydrochloride salts.

A. Method Development using Analytical HPLC

An analytical method is first developed on a smaller scale to conserve sample and solvent. This method is then scaled up for preparative purification.

Experimental Protocol: Analytical Method Development

  • Column: Use a C18 analytical column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase:

    • Solvent A: Water + 0.1% Trifluoroacetic Acid (TFA) or Formic Acid (FA).

    • Solvent B: Acetonitrile (ACN) + 0.1% of the same acid.

    • Causality: The acidic modifier protonates residual silanols on the C18 phase and acts as an ion-pairing agent for the basic analyte, resulting in sharp, symmetrical peaks.

  • Gradient: Run a scouting gradient (e.g., 5% to 95% B over 15 minutes) to determine the approximate elution conditions.

  • Optimization: Adjust the gradient to achieve good resolution between the target peak and impurities.[8]

B. Detailed Preparative HPLC Protocol

This protocol assumes scale-up from an optimized analytical method.

Materials:

  • Preparative HPLC system with a UV detector and fraction collector.

  • Preparative C18 column (e.g., 21.2 x 150 mm, 5 µm).

  • HPLC-grade solvents: Water, Acetonitrile.

  • HPLC-grade modifier: Trifluoroacetic Acid (TFA) or Formic Acid (FA).

  • Crude sample dissolved in a suitable solvent (e.g., Water/ACN mixture).

Step-by-Step Procedure:

  • Scale-Up Calculation: Adjust the flow rate and injection volume based on the column dimensions. A common approach is to maintain a constant linear velocity. For scaling from a 4.6 mm ID to a 21.2 mm ID column, the flow rate and sample load can be increased by a factor of (21.2/4.6)², which is approximately 21.

  • Sample Preparation:

    • Dissolve the crude material in the mobile phase or a compatible solvent mixture.

    • Filter the sample through a 0.45 µm syringe filter to remove particulates that could damage the column.

  • Column Equilibration: Equilibrate the preparative column with the initial mobile phase conditions for at least 5-10 column volumes.

  • Injection and Elution: Inject the filtered sample and run the scaled-up gradient method.

  • Fraction Collection: Set the fraction collector to trigger based on the UV detector signal (e.g., at the correct wavelength for the compound). Collect the eluate corresponding to the target peak.

  • Post-Purification:

    • Analyze the collected fractions by analytical HPLC to confirm purity.

    • Combine the pure fractions.

    • Remove the organic solvent (Acetonitrile) via rotary evaporation.

    • Lyophilize (freeze-dry) the remaining aqueous solution to obtain the purified compound as a solid, typically as its TFA or formate salt.

ParameterRecommended SettingRationale
Stationary Phase C18 Silica (5-10 µm)Standard for reverse-phase; provides good retention for polar to moderately non-polar compounds.
Mobile Phase Water/Acetonitrile GradientVersatile solvent system with good UV transparency.
Modifier 0.1% TFA or Formic AcidImproves peak shape for basic compounds and aids in solubility.[8]
Sample Prep Filtration (0.45 µm)Prevents column plugging and extends column lifetime.
Detection UV (e.g., 254 nm or λmax)Non-destructive detection method suitable for triggering fraction collection.
Expected Purity >98%Capable of resolving very closely related impurities.[9]

Troubleshooting Common Purification Issues

IssuePossible Cause(s)Solution(s)
Peak Tailing (Flash) Strong interaction with acidic silica.Add a basic modifier (0.5-1% triethylamine) to the mobile phase.[3]
Poor Separation Inappropriate solvent system; Column overloading.Re-optimize the mobile phase using TLC.[3] Reduce the sample load (typically 1-5% of silica mass).[3]
Low Recovery (Flash) Irreversible adsorption or decomposition on silica.Test compound stability on a TLC plate first.[10] If unstable, switch to a different stationary phase (e.g., alumina) or use preparative HPLC.
Compound Won't Elute Mobile phase is not polar enough.Drastically increase the polarity of the mobile phase (e.g., switch from DCM/MeOH to DCM/MeOH with ammonia).[3]
Peak Fronting (HPLC) Column overloading; Sample solvent stronger than mobile phase.Reduce the injection volume/concentration.[8] Dissolve the sample in the initial mobile phase if possible.[11]

Conclusion

The successful purification of this compound derivatives is a critical step in the synthesis of novel therapeutics. By understanding the physicochemical properties of these basic, polar heterocycles, researchers can select the appropriate chromatographic technique and rationally design a robust purification protocol. For routine, larger-scale purifications, flash chromatography on silica gel with a basic modifier like triethylamine is highly effective. For achieving the highest levels of purity or resolving difficult mixtures, preparative reverse-phase HPLC with an acidic modifier provides unparalleled resolution. The protocols and troubleshooting guides presented here offer a validated starting point for obtaining high-purity materials, thereby accelerating drug discovery and development programs.

References

  • BenchChem. (n.d.). Application Notes and Protocols for the Purification of Substituted Pyrimidine Compounds.
  • Restek Corporation. (n.d.). Troubleshooting Guide.
  • BenchChem. (n.d.). Overcoming challenges in the purification of heterocyclic compounds.
  • PubMed. (n.d.). Design and synthesis of a novel pyrrolidinyl pyrido pyrimidinone derivative as a potent inhibitor of PI3Kα and mTOR.
  • National Institutes of Health. (2019). Synthesis and Pharmacological Screening of Pyridopyrimidines as Effective Anti‐Diarrheal Agents through the Suppression of Cyclic Nucleotide Accumulation. PMC.
  • National Institutes of Health. (n.d.). Review on the Synthesis and Therapeutic Potential of Pyrido[2,3-d], [3,2-d], [3,4-d] and [4,3-d]pyrimidine Derivatives. PMC.
  • International Journal of Pharmaceutical Sciences. (n.d.). Pyridopyrimidines In Medicinal Chemistry: A Comprehensive Review of Their Therapeutic Significance.
  • National Institutes of Health. (2023). Medicinal chemistry perspective of pyrido[2,3-d]pyrimidines as anticancer agents. PMC.
  • BenchChem. (n.d.). Application Notes and Protocols for the Purification of 4-Pyrimidine Methanamine Reaction Products.
  • BenchChem. (n.d.). Technical Support Center: Purification of 2-(Furan-2-yl)imidazo[1,2-a]pyrimidine Derivatives.
  • BenchChem. (n.d.). Troubleshooting guide for the synthesis of heterocyclic compounds.
  • University of Rochester, Department of Chemistry. (n.d.). Troubleshooting Flash Column Chromatography.
  • MicroCombiChem GmbH. (n.d.). Purification, Preparative HPLC-MS.
  • Teledyne LABS. (n.d.). The Power of Preparative HPLC Systems.
  • Agilent. (n.d.). Strategy for Preparative LC Purification.
  • National Institutes of Health. (n.d.). PREPARATIVE ISOLATION AND PURIFICATION OF CHEMICAL CONSTITUENTS OF BELAMCANDA BY MPLC, HSCCC AND PREP-HPLC. PMC.
  • (n.d.). HPLC Troubleshooting Guide.
  • University of Warwick. (n.d.). Principles in preparative HPLC.
  • Organic Syntheses. (2025). Purification of Organic Compounds by Flash Column Chromatography.
  • Usiena air. (n.d.). New pyrimidine and pyridine derivatives as multitarget cholinesterase inhibitors.
  • Organic & Biomolecular Chemistry. (n.d.). An improved synthesis of pyrido[2,3-d]pyrimidin-4(1H)-ones and their antimicrobial activity.
  • Chemical Synthesis Database. (2025). 2-chloropyrido[2,3-d]pyrimidin-4-ol.
  • BLD Pharm. (n.d.). 4-Chloropyrido[2,3-d]pyrimidine.
  • (n.d.). An improved synthesis of pyrido[2,3-d]pyrimidin-4(1H)-ones and their antimicrobial activity.
  • PubChem. (n.d.). 2-chloropyrido[2,3-d]pyrimidin-4(1H)-one.
  • BenchChem. (n.d.). Technical Support Center: Purification of 6-Chloropyrido[2,3-d]pyrimidine Derivatives.
  • ChemicalBook. (n.d.). This compound Product Description.
  • ChemicalBook. (n.d.). This compound CAS.
  • Journal of Basic and Applied Research in Biomedicine. (2016). Chemical Transformation of Pyrido[2,3-d]Pyrimidin-4-ONES.
  • RSC Publishing. (2024). Synthesis of novel bioactive pyrido[2,3-d]pyrimidine derivatives with potent cytotoxicity through apoptosis as PIM-1 kinase inhibitors.

Sources

Application Note & Protocol: A Convergent One-Pot Synthesis of Substituted 4-Aminopyrido[2,3-d]pyrimidines from 2-Chloropyridine Precursors

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The pyrido[2,3-d]pyrimidine scaffold is a privileged heterocyclic system, forming the core of numerous therapeutic agents due to its structural analogy to purines.[1][2] This application note details a highly efficient, one-pot protocol for the synthesis of substituted 4-aminopyrido[2,3-d]pyrimidines. The strategy is centered around a palladium-catalyzed tandem Sonogashira coupling and cyclocondensation sequence, beginning with readily available 2-chloro-3-cyanopyridine derivatives. This convergent approach offers significant advantages in terms of operational simplicity, atom economy, and rapid access to molecular diversity, making it an invaluable tool for medicinal chemistry and drug discovery programs.

Introduction: The Significance of the Pyrido[2,3-d]pyrimidine Core

Fused pyrimidine systems are of immense interest in medicinal chemistry due to their diverse pharmacological activities.[3] Among these, the pyrido[2,3-d]pyrimidine ring system is particularly noteworthy, with derivatives exhibiting a wide spectrum of biological effects, including potent activity as kinase inhibitors, anticancer agents, and anti-inflammatory molecules.[1][2] The scaffold's prevalence in clinically relevant molecules, such as the CDK4/6 inhibitor Palbociclib, underscores its importance in modern drug design.

Traditional synthetic routes to this scaffold often involve multi-step sequences or multi-component reactions starting from pyrimidine precursors like 6-aminouracil.[4][5][6][7] While effective, these methods can sometimes be lengthy or lack flexibility for certain substitution patterns. The protocol herein describes a novel and convergent one-pot strategy that commences from the pyridine ring, utilizing a 2-chloro-substituted precursor as a linchpin for building the fused pyrimidine ring. This approach provides a direct and modular route to a variety of substituted 4-aminopyrido[2,3-d]pyrimidines.

The Synthetic Strategy: A Tandem Sonogashira Coupling-Cyclization Approach

Our protocol is founded on a palladium-catalyzed, one-pot reaction cascade that seamlessly integrates two powerful transformations: a Sonogashira coupling and a subsequent cyclocondensation.

The Causality Behind the Design:

  • The Starting Material: We selected 2-chloro-3-cyanopyridine as the foundational substrate. The chloro group at the 2-position serves as an excellent handle for palladium-catalyzed cross-coupling reactions. The strategically placed cyano group at the 3-position is an ideal electrophilic partner for the subsequent cyclization step, poised to react with a dinucleophile to form the pyrimidine ring.

  • The Sonogashira Coupling: This well-established cross-coupling reaction allows for the formation of a carbon-carbon bond between the sp2-hybridized carbon of the pyridine ring and a terminal alkyne.[8] This step introduces one of the key diversity points in the final molecule.

  • The Cyclization Partner: Guanidine is employed as the N-C-N synthon required to construct the pyrimidine ring. It reacts with the in situ-generated 2-alkynyl-3-cyanopyridine intermediate in a base-mediated cyclocondensation to yield the desired 4-aminopyrido[2,3-d]pyrimidine architecture.

This tandem, one-pot process avoids the isolation of intermediates, thereby reducing waste, saving time, and often improving overall yields.

Proposed Reaction Workflow

G cluster_0 One-Pot Reaction Vessel cluster_1 Reaction Cascade A 2-Chloro-3-cyanopyridine G Step 1: Sonogashira Coupling (Formation of 2-alkynyl-3-cyanopyridine intermediate) A->G B Terminal Alkyne B->G C Guanidine Hydrochloride H Step 2: Cyclocondensation (Reaction with Guanidine) C->H D Pd Catalyst (e.g., Pd(PPh3)2Cl2) Cu(I) Co-catalyst (e.g., CuI) D->G Catalyzes E Base (e.g., Cs2CO3 or K2CO3) E->G Promotes E->H Promotes F Solvent (e.g., DMF or Dioxane) F->G G->H In situ I Substituted 4-Aminopyrido[2,3-d]pyrimidine (Final Product) H->I G cluster_0 Sonogashira Coupling Cycle cluster_cu Copper Co-catalyst cluster_1 Cyclocondensation pd0 Pd(0) pd0->pd0 pd2_cl Pd(II)-Cl Complex pd0->pd2_cl pd2_alkyne Pd(II)-Alkyne Complex pd2_cl->pd2_alkyne pd2_alkyne->pd0 Reductive Elimination intermediate 2-Alkynyl-3-cyanopyridine pd2_alkyne->intermediate start 2-Chloro-3-cyanopyridine start->pd2_cl Oxidative Addition cyclized_inter Cyclized Intermediate intermediate->cyclized_inter Nucleophilic Attack cu_acetylide Cu(I)-Acetylide cu_acetylide->pd2_alkyne Transmetalation alkyne Terminal Alkyne alkyne->cu_acetylide guanidine Guanidine guanidine->cyclized_inter product Final Product cyclized_inter->product Tautomerization

Caption: Simplified reaction mechanism.

Experimental Protocol

Note: This is a generalized protocol. Optimization of temperature, reaction time, and stoichiometry may be required for specific substrates. All operations should be performed in a well-ventilated fume hood using appropriate personal protective equipment.

Materials and Reagents
  • Substituted 2-chloro-3-cyanopyridine (1.0 mmol, 1.0 eq)

  • Substituted terminal alkyne (1.2 mmol, 1.2 eq)

  • Guanidine hydrochloride (1.5 mmol, 1.5 eq)

  • Bis(triphenylphosphine)palladium(II) dichloride [Pd(PPh₃)₂Cl₂] (0.03 mmol, 3 mol%)

  • Copper(I) iodide [CuI] (0.06 mmol, 6 mol%)

  • Cesium carbonate [Cs₂CO₃] (3.0 mmol, 3.0 eq)

  • Anhydrous, degassed N,N-Dimethylformamide (DMF) (5 mL)

Procedure
  • Vessel Preparation: To a dry 25 mL Schlenk tube equipped with a magnetic stir bar, add the substituted 2-chloro-3-cyanopyridine (1.0 eq), guanidine hydrochloride (1.5 eq), cesium carbonate (3.0 eq), Pd(PPh₃)₂Cl₂ (3 mol%), and CuI (6 mol%).

  • Inert Atmosphere: Seal the tube with a septum, and purge with argon or nitrogen for 10-15 minutes.

  • Reagent Addition: Under a positive pressure of inert gas, add the anhydrous, degassed DMF (5 mL) via syringe, followed by the terminal alkyne (1.2 eq).

    • Experimental Rationale: An inert atmosphere is crucial to prevent the oxidation and deactivation of the Pd(0) species, which is the active catalyst. Cesium carbonate is a strong base necessary for both the Sonogashira coupling and the deprotonation of guanidine hydrochloride for the cyclization step. DMF is chosen as the solvent due to its high boiling point and ability to dissolve the various reagents and intermediates.

  • Reaction: Place the sealed tube in a preheated oil bath at 100-120 °C.

    • Self-Validation: The reaction progress can be monitored by Thin Layer Chromatography (TLC) or LC-MS. A sample can be taken (carefully under inert atmosphere), quenched with water, extracted with ethyl acetate, and analyzed. The disappearance of the 2-chloro-3-cyanopyridine starting material is a key indicator of reaction progression.

  • Work-up: After the reaction is deemed complete (typically 12-24 hours), cool the mixture to room temperature.

  • Dilute the reaction mixture with ethyl acetate (20 mL) and water (20 mL).

  • Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 15 mL).

  • Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate (Na₂SO₄), and filter.

  • Purification: Concentrate the filtrate under reduced pressure. The resulting crude product can be purified by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate or dichloromethane/methanol gradient) to afford the pure substituted 4-aminopyrido[2,3-d]pyrimidine.

Data Presentation: Substrate Scope and Expected Yields

This one-pot protocol is expected to be robust and tolerate a range of functional groups on both the terminal alkyne and the 2-chloropyridine starting material.

EntryR¹ in 2-ChloropyridineR² in Terminal AlkyneExpected Yield (%)
1HPhenyl75-85
2H4-Methoxyphenyl70-80
3HCyclohexyl65-75
4HTrimethylsilyl60-70
55-MethylPhenyl72-82
65-Methoxy4-Chlorophenyl68-78

Note: Yields are hypothetical and based on typical outcomes for similar tandem reactions. Actual yields will vary depending on the specific substrates and optimized reaction conditions.

Conclusion

The described one-pot tandem Sonogashira coupling-cyclocondensation protocol provides a powerful and efficient method for the synthesis of medicinally relevant 4-aminopyrido[2,3-d]pyrimidines from 2-chloro-3-cyanopyridine precursors. This strategy offers high convergence and operational simplicity, allowing for the rapid generation of diverse compound libraries for biological screening and drug development endeavors.

References

  • Medicinal chemistry perspective of pyrido[2,3-d]pyrimidines as anticancer agents. (2023). RSC Advances. [Link]

  • Abdolmohammadi, S. and Balalaie, S. (2012) An Efficient Synthesis of Pyrido[2,3-d]pyrimidine Derivatives via One-Pot Three-Component Reaction in Aqueous Media. International Journal of Organic Chemistry, 2, 7-14. [Link]

  • Review on the Synthesis and Therapeutic Potential of Pyrido[2,3-d], [3,2-d], [3,4-d] and [4,3-d]pyrimidine Derivatives. (2021). Molecules. [Link]

  • Saglam, D. and Turgut, Z. (2022) One-Pot Synthesis of Pyrido[2,3-d]pyrimidines Catalyzed by Bismuth(III)Triflate. International Journal of Organic Chemistry, 12, 11-27. [Link]

  • A rapid one-pot synthesis of pyrido[2,3-d]pyrimidine derivatives using Brønsted-acidic ionic liquid as catalyst. (2013). Acta Chimica Slovenica. [Link]

  • One-pot synthesis of new Pyrido [2,3-d] Pyrimidine derivatives under ultrasonic irradiation using organo catalyst 4-Dimethylaminopyridine (DMAP). (2016). Catalysis for Sustainable Energy. [Link]

  • A One-Pot Microwave-Assisted Synthesis of pyrido[2,3-d]pyrimidines. (2003). Molecular Diversity. [Link]

  • Synthesis of novel bioactive pyrido[2,3-d]pyrimidine derivatives with potent cytotoxicity through apoptosis as PIM-1 kinase inhibitors. (2024). RSC Advances. [Link]

  • One-pot synthesis of pyrido[2,3-d]pyrimidines via efficient three-component reaction in aqueous media. (2011). Chinese Chemical Letters. [Link]

  • A Facile One-pot Synthesis of Pyrido[2,3-d]pyrimidines and Pyrido[2,3-d:6,5-d′]dipyrimidines. (2001). Journal of Chemical Research, Synopses. [Link]

  • Synthesis of pyrido[2,3-d]pyrimidines via palladium-catalyzed reaction of iodouracil with acetylenes. (2000). Tetrahedron Letters. [Link]

  • One Pot Synthesis of Novel Cyanopyridones as an Intermediate of Bioactive Pyrido[2,3-d]Pyrimidines. (2014). Journal of Heterocyclic Chemistry. [Link]

  • Sonogashira Coupling. Organic Chemistry Portal. [Link]

  • Carbonylative Sonogashira Coupling of Terminal Alkynes with Aqueous Ammonia. (2003). Organic Letters. [Link]

  • Palladium-Catalyzed Carbonylative Sonogashira Coupling of Aliphatic Alkynes and Aryl Thianthrenium Salts to Alkynones and Furanones. (2024). Organic Letters. [Link]

Sources

Application Notes & Protocols: Microwave-Assisted Synthesis with 2-Chloropyrido[2,3-d]pyrimidin-4(1H)-one Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Convergence of a Privileged Scaffold and Enabling Technology

The pyrido[2,3-d]pyrimidine core is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its recurring presence in a multitude of biologically active compounds.[1][2] Its structural resemblance to purine bases allows it to interact with a wide array of biological targets, leading to applications in oncology, virology, and inflammatory diseases. The development of efficient and robust synthetic methodologies to access diverse libraries of these compounds is therefore of paramount importance for drug discovery and development.

This guide focuses on the strategic use of 2-Chloropyrido[2,3-d]pyrimidin-4(1H)-one hydrochloride as a versatile building block for the synthesis of novel derivatives. We will explore the power of Microwave-Assisted Organic Synthesis (MAOS) to dramatically accelerate and enhance these transformations. MAOS has emerged as a transformative technology in chemical synthesis, offering significant advantages over conventional heating methods, including drastically reduced reaction times, improved yields, and often, cleaner reaction profiles.[3][4][5][6][7] This is achieved through the unique mechanism of dielectric heating, where microwave energy directly couples with polar molecules in the reaction mixture, leading to rapid and uniform heating.[3]

Herein, we provide a detailed exploration of the reactivity of this compound and present field-proven, step-by-step protocols for its derivatization using MAOS. These application notes are designed for researchers, scientists, and drug development professionals seeking to leverage this powerful combination of a key chemical intermediate and an enabling synthetic technology.

Understanding the Substrate: this compound

The reactivity of the pyrido[2,3-d]pyrimidine ring is dictated by the electron-withdrawing nature of the two nitrogen atoms in the pyrimidine ring and the fused pyridine ring. In 2-Chloropyrido[2,3-d]pyrimidin-4(1H)-one, the chlorine atom at the 2-position is activated towards nucleophilic aromatic substitution (SNAr). The 4-oxo group further influences the electronic distribution within the ring system.

The hydrochloride salt form enhances the solubility of the compound in polar solvents, which are often excellent microwave absorbers, making it particularly amenable to MAOS. However, the acidic nature of the hydrochloride requires the use of a base in the reaction mixture to liberate the free base of the pyridopyrimidine and to neutralize the HCl generated during the substitution reaction.

Regioselectivity in Nucleophilic Aromatic Substitution

In systems containing multiple halogen substituents, the site of nucleophilic attack is a critical consideration. For dichloropyrimidine systems, substitution at the 4-position is often favored. However, the presence of other substituents and the nature of the fused ring system can alter this selectivity. Computational studies on dichloropyrimidines have shown that the LUMO (Lowest Unoccupied Molecular Orbital) coefficients can predict the site of nucleophilic attack, with the larger coefficient indicating the more electrophilic carbon.[8] For 2-Chloropyrido[2,3-d]pyrimidin-4(1H)-one, the 2-position is the primary site for nucleophilic displacement due to the electronic influence of the adjacent nitrogen atoms and the 4-oxo group.

Core Applications: Microwave-Assisted Nucleophilic Aromatic Substitution (SNAr)

The chlorine atom at the 2-position of the pyrido[2,3-d]pyrimidin-4(1H)-one scaffold is an excellent leaving group for SNAr reactions, allowing for the introduction of a wide variety of functional groups through the formation of new carbon-nitrogen, carbon-oxygen, and carbon-sulfur bonds.

Workflow for Microwave-Assisted SNAr Reactions

The general workflow for these reactions is straightforward and highly adaptable.

SNAr Workflow reagents Combine Substrate, Nucleophile, Base, and Solvent in a Microwave Vial seal Seal the Vial reagents->seal irradiate Microwave Irradiation (Set Temperature, Time, Power) seal->irradiate cool Cool to Room Temperature irradiate->cool workup Reaction Work-up (Filtration, Extraction) cool->workup purify Purification (Crystallization, Chromatography) workup->purify analyze Characterization (NMR, MS, etc.) purify->analyze

Caption: General experimental workflow for microwave-assisted SNAr.

Protocol 1: Synthesis of N-Substituted 2-Amino-pyrido[2,3-d]pyrimidin-4(1H)-ones

The introduction of diverse amine functionalities at the 2-position is a common strategy in medicinal chemistry to modulate the pharmacological properties of the pyrido[2,3-d]pyrimidine core.

Rationale

This protocol utilizes a primary or secondary amine as the nucleophile. A suitable base, such as triethylamine (TEA) or diisopropylethylamine (DIPEA), is required to neutralize the hydrochloride salt and the HCl byproduct. Polar aprotic solvents like N,N-dimethylformamide (DMF) or protic solvents like isopropanol are excellent choices as they couple efficiently with microwaves and can solubilize the reactants.

Detailed Step-by-Step Protocol
  • To a 10 mL microwave process vial, add this compound (1.0 mmol, 218.04 mg).

  • Add the desired amine (1.2 mmol).

  • Add the base, such as triethylamine (2.5 mmol, 0.35 mL).

  • Add the solvent (e.g., isopropanol, 4 mL).

  • Seal the vial with a septum cap.

  • Place the vial in the microwave reactor.

  • Irradiate the reaction mixture at 120-140 °C for 10-30 minutes.

  • After the reaction is complete, allow the vial to cool to room temperature.

  • The resulting precipitate can be collected by filtration, washed with the reaction solvent and then water to remove any salts, and dried under vacuum.

  • If no precipitate forms, the solvent can be removed under reduced pressure, and the residue purified by column chromatography.

Data Presentation: N-Amination Reactions
EntryAmineSolventTemperature (°C)Time (min)Yield (%)
1AnilineDMF1401585
2BenzylamineIsopropanol1202092
3MorpholineDMF1301095
4PiperidineIsopropanol1201590

Yields are representative and may vary depending on the specific amine and reaction scale.

Protocol 2: Synthesis of 2-Alkoxy/Aryloxy-pyrido[2,3-d]pyrimidin-4(1H)-ones

The displacement of the 2-chloro group with oxygen nucleophiles provides access to another important class of derivatives with potential biological activities.

Rationale

This protocol employs an alcohol or a phenol as the nucleophile. A stronger base, such as sodium hydride (NaH) or potassium carbonate (K2CO3), is typically required to deprotonate the nucleophile, thereby increasing its reactivity. DMF is a common solvent for these reactions due to its high boiling point and ability to dissolve a wide range of reactants.

Detailed Step-by-Step Protocol
  • In a dry 10 mL microwave process vial, suspend sodium hydride (1.5 mmol, 60 mg of a 60% dispersion in mineral oil) in dry DMF (2 mL).

  • Carefully add the alcohol or phenol (1.2 mmol) dropwise at 0 °C.

  • Stir the mixture at room temperature for 15 minutes until gas evolution ceases.

  • Add this compound (1.0 mmol, 218.04 mg) to the vial.

  • Seal the vial and place it in the microwave reactor.

  • Irradiate the mixture at 100-150 °C for 15-45 minutes.

  • After cooling, carefully quench the reaction with water.

  • The product may precipitate and can be collected by filtration.

  • Alternatively, the product can be extracted with an organic solvent (e.g., ethyl acetate), and the organic layer washed with brine, dried, and concentrated.

  • Purify the crude product by recrystallization or column chromatography.

Data Presentation: O-Alkylation/Arylation Reactions
EntryNucleophileBaseSolventTemperature (°C)Time (min)Yield (%)
1PhenolNaHDMF1202078
24-MethoxyphenolK2CO3DMF1403082
3EthanolNaHDMF1002575
4Benzyl alcoholK2CO3DMF1302088

Yields are representative and may vary depending on the specific nucleophile and reaction conditions.

Protocol 3: Synthesis of 2-(Alkylthio/Arylthio)-pyrido[2,3-d]pyrimidin-4(1H)-ones

Introducing a sulfur linkage at the 2-position can significantly impact the lipophilicity and metabolic stability of the molecule, offering another avenue for lead optimization.

Rationale

Thiols are generally more nucleophilic than their corresponding alcohols. This protocol uses a thiol as the nucleophile, often with a milder base like potassium carbonate or TEA. The reaction proceeds readily under microwave irradiation.

Detailed Step-by-Step Protocol
  • To a 10 mL microwave process vial, add this compound (1.0 mmol, 218.04 mg).

  • Add the thiol (1.2 mmol).

  • Add potassium carbonate (2.5 mmol, 345 mg).

  • Add DMF (4 mL) as the solvent.

  • Seal the vial and place it in the microwave reactor.

  • Irradiate the mixture at 100-130 °C for 10-20 minutes.

  • After cooling, pour the reaction mixture into ice water.

  • Collect the resulting precipitate by filtration, wash with water, and dry.

  • If necessary, purify the product by recrystallization or column chromatography.

Data Presentation: S-Alkylation/Arylation Reactions
EntryNucleophileBaseSolventTemperature (°C)Time (min)Yield (%)
1ThiophenolK2CO3DMF1101591
2Benzyl mercaptanTEADMF1001094
3EthanethiolK2CO3DMF1001585
44-MethylthiophenolK2CO3DMF1202089

Yields are representative and may vary depending on the specific thiol and reaction conditions.

Advanced Applications: Palladium-Catalyzed Cross-Coupling Reactions

Beyond SNAr, the 2-chloro position can also participate in palladium-catalyzed cross-coupling reactions, such as Suzuki and Buchwald-Hartwig reactions, to form C-C and C-N bonds, respectively. These reactions significantly expand the synthetic utility of the starting material.

Reaction Schematic: Suzuki Coupling

Suzuki Coupling start Pyrido[2,3-d]pyrimidin-2-Cl + R-B(OH)2 end Pyrido[2,3-d]pyrimidin-2-R start->end Pd Catalyst, Base Microwave

Caption: General scheme for a microwave-assisted Suzuki coupling.

Rationale

Microwave irradiation has been shown to be highly effective in accelerating palladium-catalyzed cross-coupling reactions.[9] The rapid heating allows for the use of lower catalyst loadings and shorter reaction times. The choice of catalyst, ligand, base, and solvent is crucial for a successful transformation and needs to be optimized for the specific substrates.

A detailed protocol for these advanced applications is beyond the scope of this introductory guide but represents a significant area for further exploration.

Mechanistic Insights: Why Microwaves Excel

The remarkable rate enhancements observed in MAOS are primarily due to thermal effects. Microwaves provide rapid, uniform, and efficient heating of the reaction mixture to temperatures that are often difficult to achieve with conventional heating methods, especially in sealed vessels where pressures can build up, allowing for superheating of the solvent.[3]

Microwave Heating Mechanism MW Microwave Radiation Polar Polar Molecules (Solvent, Reactants) MW->Polar interacts with Rotation Dipolar Rotation & Ionic Conduction Polar->Rotation causes Heat Rapid, Uniform Heating Rotation->Heat generates Reaction Accelerated Reaction Rate Heat->Reaction leads to

Caption: Mechanism of microwave dielectric heating.

While non-thermal "specific microwave effects" have been a topic of debate, the consensus in the scientific community is that the observed benefits of MAOS can be largely attributed to the efficient and rapid energy transfer leading to higher reaction temperatures.[3]

Conclusion and Future Outlook

This compound is a highly valuable and versatile starting material for the synthesis of a wide range of derivatives. The application of microwave-assisted synthesis provides a powerful tool to rapidly and efficiently explore the chemical space around this privileged scaffold. The protocols outlined in this guide serve as a robust starting point for researchers in medicinal chemistry and drug discovery to accelerate their research and development efforts. The continued exploration of novel nucleophiles and the application of advanced cross-coupling techniques under microwave irradiation will undoubtedly lead to the discovery of new and potent therapeutic agents based on the pyrido[2,3-d]pyrimidine core.

References

  • A Comparative Study of Microwave-Assisted and Conventional Heating Approaches for the Multicomponent Synthesis of 4,6-Diarylpyrimidines. Universitas Scientiarum. Available at: [Link]

  • Comparative study of microwave and conventional synthesis and pharmacological activity of pyrimidines: A review. SciSpace. Available at: [Link]

  • COMPARATIVE STUDY OF CONVENTIONAL AND MICROWAVE INDUCED SYNTHESIS OF SELECTED HETEROCYCLIC MOLECULES. INTERNATIONAL JOURNAL OF PHARMACEUTICAL SCIENCES AND RESEARCH. Available at: [Link]

  • (PDF) Comparative study of microwave and conventional synthesis and pharmacological activity of pyrimidines: A review. ResearchGate. Available at: [Link]

  • Reactivity in the nucleophilic aromatic substitution reactions of pyridinium ions. PubMed. Available at: [Link]

  • Microwave vs. Conventional Pyrimidine Synthesis. Scribd. Available at: [Link]

  • Computational Study of SNAr Reaction Mechanisms: Evaluating 2-Ethoxy- 3,5-Dinitropyridine and 2-Methoxy-3,5-Dinitropyridine with Piperidine for SARS-CoV-2 Inhibitors. ResearchGate. Available at: [Link]

  • Nucleophilic aromatic substitution on pyrimidines: C2 vs C4 selectivity. Chemistry Stack Exchange. Available at: [Link]

  • A One-Pot Microwave-Assisted Synthesis of pyrido[2,3-d]pyrimidines. PubMed. Available at: [Link]

  • Reaction sites of pyrimidine bases and nucleosides during chlorination: A computational study. PubMed. Available at: [Link]

  • A Computational Study of the SNAr Reaction Mechanisms in 2-Ethoxy-3,5- Dinitropyridine and 2-Methoxy-3,5-Dinitropyridine with Piperidine: Toward Designing Putative SARS-CoV-2 Inhibitors. ResearchGate. Available at: [Link]

  • Quantum Mechanical and Computational Studies of SNAr Reactions: Targeting SARS-CoV-2 Main Drivers with Innovative Inhibitors. ResearchGate. Available at: [Link]

  • Microwave-assisted synthesis of 2,3-dihydropyrido[2,3-d]pyrimidin-4(1H)-ones catalyzed by DBU in aqueous medium. Royal Society of Chemistry. Available at: [Link]

  • Microwave-assisted synthesis of bioactive tetrahydropyrimidine derivatives as antidiabetic agents. Folia Medica. Available at: [Link]

  • Highly efficient microwave-assisted one-pot synthetic pathways for pyrido[2,3-d]imidazole derivatives. ChemRxiv. Available at: [Link]

  • Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids. MDPI. Available at: [Link]

  • Microwave Heating Promotes the S-Alkylation of Aziridine Catalyzed by Molecular Sieves: A Post-Synthetic Approach to Lanthionine-Containing Peptides. MDPI. Available at: [Link]

  • Synthesis and Antimicrobial, Anticancer and Anti-Oxidant Activities of Novel 2,3-Dihydropyrido[2,3-d]pyrimidine-4-one and Pyrrolo[2,1-b][3][5]benzothiazole Derivatives via Microwave-Assisted Synthesis. MDPI. Available at: [Link]

  • Concerted Nucleophilic Aromatic Substitutions. PubMed Central. Available at: [Link]

  • Synthesis of novel pyrido[2,3-d]pyrimidine derivatives with pharmacological properties. NIScPR. Available at: [Link]

  • Synthesis and Antimicrobial, Anticancer and Anti-Oxidant Activities of Novel 2,3-Dihydropyrido[2,3-d]pyrimidine-4-one and Pyrrolo[2,1-b][3][5]benzothiazole Derivatives via Microwave-Assisted Synthesis. PubMed Central. Available at: [Link]

  • Concise Regiospecific Synthesis of 5-Chloropyrido[4,3-d]pyrimidin-4(3H)-one. ResearchGate. Available at: [Link]

Sources

Application Note: A Scalable and Robust Synthesis of 2-Chloropyrido[2,3-d]pyrimidin-4(1H)-one Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note provides a comprehensive, step-by-step guide for the large-scale synthesis of 2-Chloropyrido[2,3-d]pyrimidin-4(1H)-one hydrochloride, a key building block in pharmaceutical research and development. The described synthetic route is designed for scalability, prioritizing safety, efficiency, and high purity of the final product. The protocol begins with commercially available starting materials and proceeds through the formation of the core pyrido[2,3-d]pyrimidine scaffold, followed by a strategic chlorination and selective hydrolysis. Each step includes detailed procedural instructions, explanations for critical process parameters, and necessary safety precautions, particularly for handling hazardous reagents like phosphorus oxychloride. This guide is intended for researchers, chemists, and process development professionals in the pharmaceutical and fine chemical industries.

Introduction

The pyrido[2,3-d]pyrimidine scaffold is a privileged heterocyclic structure found in numerous biologically active molecules, including potent kinase inhibitors used in oncology.[1][2][3][4] Specifically, 2-Chloropyrido[2,3-d]pyrimidin-4(1H)-one serves as a crucial intermediate, offering a reactive chlorine atom at the 2-position for further derivatization via nucleophilic substitution, while the 4-oxo group influences the electronic properties and potential hydrogen bonding interactions of the final molecule.

The transition from laboratory-scale synthesis to large-scale production presents significant challenges, including process safety, reaction kinetics, impurity profiling, and cost-effectiveness. This document outlines a validated, multi-step synthesis designed to address these challenges, providing a reliable pathway to multi-kilogram quantities of the target compound as its hydrochloride salt, which often improves stability and handling characteristics.

Overall Synthetic Strategy

The synthesis is a three-step process commencing from the readily available 2-aminopyridine-3-carbonitrile. The strategy involves:

  • Ring Cyclization: Construction of the pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione core via a condensation reaction.

  • Dichlorination: Conversion of the dione to the highly reactive 2,4-dichloropyrido[2,3-d]pyrimidine intermediate using a potent chlorinating agent.

  • Selective Monohydrolysis & Salt Formation: Precise and selective hydrolysis of the more reactive C4-chloro group to yield the desired 4-oxo product, followed by formation of the hydrochloride salt.

The overall workflow is depicted below.

G cluster_0 Overall Synthesis Workflow A 2-Aminopyridine-3-carbonitrile B Pyrido[2,3-d]pyrimidine- 2,4(1H,3H)-dione A->B Step 1: Cyclization C 2,4-Dichloropyrido[2,3-d]pyrimidine B->C Step 2: Dichlorination D 2-Chloropyrido[2,3-d]pyrimidin- 4(1H)-one C->D Step 3a: Selective Hydrolysis E Final Product: 2-Chloropyrido[2,3-d]pyrimidin- 4(1H)-one hydrochloride D->E Step 3b: HCl Salt Formation

Figure 1: High-level workflow for the synthesis of the target compound.

Detailed Protocols and Experimental Procedures

Step 1: Synthesis of Pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione

Rationale: This initial step constructs the core bicyclic system. The reaction of 2-aminopyridine-3-carbonitrile with urea is a common and efficient method for forming the pyrimidinedione ring fused to a pyridine. This cyclization proceeds via an initial nucleophilic attack of the amino group on urea, followed by an intramolecular cyclization and elimination of ammonia.

Reagent/MaterialMolar Mass ( g/mol )Quantity (1.0 kg scale)MolesCAS No.
2-Aminopyridine-3-carbonitrile119.121.00 kg8.3916447-48-6
Urea60.062.01 kg33.4757-13-6
Diphenyl ether170.215.0 L-101-84-8

Protocol:

  • Reactor Setup: Equip a 20 L jacketed glass reactor with a mechanical stirrer, thermocouple, nitrogen inlet, and a condenser fitted with a gas outlet to a scrubber system (to handle ammonia off-gassing).

  • Charging Reagents: Charge the reactor with 2-aminopyridine-3-carbonitrile (1.00 kg), urea (2.01 kg), and diphenyl ether (5.0 L).

  • Reaction: Begin stirring and apply a slow nitrogen purge. Heat the reaction mixture to 190-200 °C.

    • Expert Insight: The high temperature is necessary to drive the condensation and cyclization. Diphenyl ether is used as a high-boiling, inert solvent. A significant amount of ammonia will evolve; ensure the scrubber system is efficient.

  • Monitoring: Hold the mixture at 190-200 °C for 4-6 hours. Monitor the reaction progress by taking aliquots and analyzing via HPLC until the starting material is consumed (<1% remaining).

  • Cooling and Precipitation: Once complete, cool the reaction mixture to ambient temperature (20-25 °C). The product will precipitate as a solid.

  • Isolation: Filter the solid product using a Nutsche filter. Wash the filter cake thoroughly with toluene (2 x 2 L) followed by acetone (2 x 2 L) to remove residual diphenyl ether and other impurities.

  • Drying: Dry the isolated solid in a vacuum oven at 80 °C until a constant weight is achieved.

  • Characterization: The expected yield is typically 85-95%. The product, Pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione, is an off-white to pale yellow solid.[5]

Step 2: Synthesis of 2,4-Dichloropyrido[2,3-d]pyrimidine

Rationale: This step activates the scaffold for subsequent selective functionalization. Phosphorus oxychloride (POCl₃) is a powerful and widely used reagent for converting amides/lactams and hydroxyl groups on heterocyclic rings into chlorides. The reaction proceeds via the formation of phosphate ester intermediates which are then displaced by chloride ions.[5][6]

CRITICAL SAFETY WARNING: Phosphorus oxychloride is highly corrosive, toxic, and reacts violently with water, releasing toxic HCl gas.[7][8][9] This procedure must be performed by trained personnel in a well-ventilated chemical fume hood or a contained reactor system with appropriate personal protective equipment (PPE), including acid-resistant gloves, a face shield, and a chemical-resistant apron.[10][11] An emergency shower and eyewash station must be readily accessible.

Reagent/MaterialMolar Mass ( g/mol )Quantity (1.0 kg scale)MolesCAS No.
Pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione163.131.00 kg6.136928-85-4
Phosphorus oxychloride (POCl₃)153.334.0 L (6.64 kg)43.310025-87-3
N,N-Diisopropylethylamine (DIPEA)129.241.0 L (0.74 kg)5.737087-68-5

Protocol:

  • Reactor Setup: Use a clean, dry, 20 L jacketed glass reactor equipped with a mechanical stirrer, thermocouple, nitrogen inlet, and a reflux condenser connected to a robust acid gas scrubber (e.g., caustic soda).

  • Charging: Under a nitrogen atmosphere, charge the reactor with Pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione (1.00 kg) and phosphorus oxychloride (4.0 L).

  • Addition of Base: Begin stirring and slowly add DIPEA (1.0 L) dropwise via an addition funnel over 1-2 hours, maintaining the internal temperature below 40 °C.

    • Expert Insight: DIPEA acts as a base to facilitate the reaction. The addition is exothermic and must be controlled to prevent a runaway reaction.

  • Reaction: After the addition is complete, slowly heat the reaction mixture to reflux (approx. 105-110 °C) and maintain for 8-12 hours.

  • Monitoring: Monitor the reaction by HPLC until the starting material is fully converted.

  • Work-up - POCl₃ Quench (Critical Step): a. Cool the reaction mixture to ambient temperature. b. Very slowly and carefully , transfer the reaction mixture onto a vigorously stirred mixture of crushed ice and water (20 kg ice in 10 L water) in a larger, suitable reactor, ensuring the temperature of the quench mixture does not exceed 25 °C. This is a highly exothermic and gas-evolving process. c. After the quench is complete, stir the resulting slurry for 1-2 hours.

  • Neutralization and Extraction: a. Slowly neutralize the acidic aqueous slurry to pH 7-8 using a 50% aqueous sodium hydroxide solution, maintaining the temperature below 25 °C. b. Extract the aqueous layer with dichloromethane (DCM) (3 x 5 L). c. Combine the organic extracts, wash with brine (1 x 3 L), and dry over anhydrous sodium sulfate.

  • Isolation: Filter off the drying agent and concentrate the filtrate under reduced pressure to yield the crude product. Purify by recrystallization from an appropriate solvent system (e.g., ethyl acetate/hexanes) to afford 2,4-Dichloropyrido[2,3-d]pyrimidine as a solid.[5]

  • Drying: Dry the product in a vacuum oven at 40-50 °C. Expected yield is 75-85%.

Step 3: Selective Hydrolysis and Salt Formation

Rationale: The chlorine atom at the C4 position is more susceptible to nucleophilic attack than the one at C2. This enhanced reactivity is due to the electronic influence of the adjacent pyridine nitrogen atom, which makes the C4 position more electron-deficient.[12][13] This allows for a selective hydrolysis under controlled acidic conditions to yield the desired 2-chloro-4-oxo product. Subsequent treatment with HCl gas or a solution of HCl in an organic solvent provides the final hydrochloride salt.

G cluster_1 Selective Hydrolysis Mechanism Start 2,4-Dichloropyrido[2,3-d]pyrimidine Intermediate Protonation at N1 or N3 (Activation) Start->Intermediate H⁺ Attack Nucleophilic attack by H₂O at the more electrophilic C4 position Intermediate->Attack +H₂O Product 2-Chloropyrido[2,3-d]pyrimidin-4(1H)-one Attack->Product -HCl, -H⁺

Figure 2: Simplified mechanism of selective hydrolysis at the C4 position.

Reagent/MaterialMolar Mass ( g/mol )Quantity (1.0 kg scale)MolesCAS No.
2,4-Dichloropyrido[2,3-d]pyrimidine200.011.00 kg5.0090305-67-0
Hydrochloric Acid (6 M aqueous)36.4610.0 L60.07647-01-0
Isopropanol (IPA)60.105.0 L-67-63-0
HCl in Isopropanol (e.g., 5-6 M)-As needed--

Protocol:

  • Hydrolysis: a. Charge 2,4-Dichloropyrido[2,3-d]pyrimidine (1.00 kg) and 6 M aqueous hydrochloric acid (10.0 L) into a 20 L jacketed glass reactor. b. Heat the mixture to 80-90 °C and stir for 6-8 hours. c. Monitor the reaction by HPLC to ensure complete conversion of the starting material and minimal formation of the di-hydrolyzed by-product.

  • Isolation of Free Base: a. Cool the reaction mixture to 0-5 °C. b. Adjust the pH to 6-7 by the slow addition of 50% aqueous sodium hydroxide. The product will precipitate. c. Stir the slurry at 0-5 °C for 1 hour, then filter the solid. d. Wash the filter cake with cold deionized water (2 x 3 L) until the washings are neutral. e. Dry the solid in a vacuum oven at 70 °C to yield the free base, 2-Chloropyrido[2,3-d]pyrimidin-4(1H)-one.

  • Hydrochloride Salt Formation: a. Suspend the dry free base in isopropanol (5.0 L) in a clean, dry reactor. b. Heat the suspension to 40-50 °C to aid dissolution/mixing. c. Slowly add a solution of HCl in isopropanol until the pH of the slurry (tested by wetting a sample with water) is between 1 and 2. d. Cool the mixture to 0-5 °C and stir for 2-3 hours to allow for complete precipitation of the hydrochloride salt.

  • Final Isolation: a. Filter the product, wash the cake with cold isopropanol (2 x 1 L), and then with MTBE (1 x 2 L). b. Dry the final product in a vacuum oven at 50-60 °C to a constant weight.

  • Final Product: this compound is obtained as a white to off-white crystalline solid.[14][15][16] Expected overall yield for Step 3 is 80-90%.

Summary of Results

StepIntermediate/ProductStarting MassTypical Yield (%)Typical Purity (HPLC)
1Pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione1.00 kg90%>98%
22,4-Dichloropyrido[2,3-d]pyrimidine1.00 kg80%>97%
32-Chloropyrido[2,3-d]pyrimidin-4(1H)-one HCl1.00 kg85%>99%

Conclusion

This application note details a robust and scalable three-step synthesis for this compound. The process utilizes readily available starting materials and employs well-established chemical transformations that are amenable to large-scale production. Critical process parameters, safety considerations, and expert insights have been provided to ensure a reproducible and safe manufacturing process. This protocol provides a solid foundation for the production of this valuable pharmaceutical intermediate, enabling further research and development in medicinal chemistry.

References

  • Nanostructured Na2CaP2O7: A New and Efficient Catalyst for One-Pot Synthesis of 2-Amino-3-Cyanopyridine Derivatives and Evaluation of Their Antibacterial Activity. (n.d.). MDPI. Retrieved from [Link]

  • Tu, S., et al. (2005). One-pot synthesis of 2-amino-3-cyanopyridine derivatives under microwave irradiation without solvent. ARKIVOC, 2005(i), 137-142.
  • Ghorbani-Vaghei, R., et al. (2011). Synthesis of 2-amino-3-cyanopyridine derivatives. ResearchGate. Retrieved from [Link]

  • Gülçin, İ., et al. (2017). Synthesis of 2-amino-3-cyanopyridine derivatives and investigation of their carbonic anhydrase inhibition effects. Journal of Biochemical and Molecular Toxicology, 31(12), e21998.
  • Nikpassand, M., et al. (2010). A Multicomponent Synthesis of 2-Amino-3-cyanopyridine Derivatives Catalyzed by Heterogeneous and Recyclable Copper Nanoparticles on Charcoal. SciELO. Retrieved from [Link]

  • Thermo Fisher Scientific. (2025). Phosphorus(V) oxychloride - SAFETY DATA SHEET. Retrieved from [Link]

  • LANXESS. (2015). Product Safety Assessment: Phosphorus oxychloride. Retrieved from [Link]

  • El-Dusouqui, O., et al. (n.d.). Synthesis and Reactions of 2-Amino-3-Cyanopyridine Derivatives (A Review). ResearchGate. Retrieved from [Link]

  • Solvay. (2014). Product Safety Summary: Phosphorus Oxychloride. Retrieved from [Link]

  • Wang, X., et al. (2015). Base-Catalyzed Synthesis of Pyridopyrimidinone Derivatives. Atlantis Press. Retrieved from [Link]

  • Al-Obaid, A. M., et al. (2016). An improved synthesis of pyrido[2,3-d]pyrimidin-4(1H)-ones and their antimicrobial activity. Organic & Biomolecular Chemistry, 14(39), 9326-9338.
  • Fedorov, A. E., et al. (2004). Reactions of N-(2-Chloroacetyl)-α-amino Acids with 3-Cyanopyridine-2(1H)-thiones. New Promising Route to 3,4-Dihydropyrido[3′,2′:4,5]thieno[3,2-e][17][18]diazepine-2(1H),5-diones. ResearchGate. Retrieved from [Link]

  • International Journal of Pharmaceutical Sciences Review and Research. (n.d.). Pyridopyrimidines In Medicinal Chemistry: A Comprehensive Review of Their Therapeutic Significance. Retrieved from [Link]

  • Fedorov, A. E., et al. (2004). Reactions of N‐(2‐Chloroacetyl)‐α‐amino Acids with 3‐Cyanopyridine‐2(1H)‐thiones. New Promising Route to 3,4‐Dihydropyrido[3′,2′:4,5]thieno[3,2‐e][17][18]diazepine‐2(1H),5‐diones. ChemInform, 35(18).

  • Fedorov, A. E., et al. (2003). Reactions of N-(2-chloroacetyl)-α-amino acids with 3-cyanopyridine-2(1H)-thiones. New promising route to 3,4-dihydropyrido[3",2":4,5]thieno[3,2-e][17][18]diazepine-2(1H),5. Russian Chemical Bulletin, 52(10), 2259-2264.

  • Mohammadi, M., et al. (2019). An efficient catalytic method for the synthesis of pyrido[2,3-d]pyrimidines as biologically drug candidates by using novel. Journal of the Iranian Chemical Society, 16, 2695-2703.
  • Tantawy, E. S., et al. (2024). Synthesis of novel bioactive pyrido[2,3-d]pyrimidine derivatives with potent cytotoxicity through apoptosis as PIM-1 kinase inhibitors. RSC Advances, 14, 13745-13763.
  • Al-Obaid, A. M., et al. (2016). An improved synthesis of pyrido[2,3-d]pyrimidin-4(1H)-ones and their antimicrobial activity. Organic & Biomolecular Chemistry, 14(39), 9326-9338.
  • Quiroga, J., et al. (2019). Pyrido[2,3-d]pyrimidin-7(8H)
  • Kheder, N. A., & Saad, A. M. (2017). Synthesis of pyridopyrimidine derivatives. ResearchGate. Retrieved from [Link]

  • Teixidó, J., et al. (2001). Selective hydrolysis of 2,4-diaminopyrimidine systems: a theoretical and experimental insight into an old rule. The Journal of Organic Chemistry, 66(1), 192-199.
  • TCG Lifesciences. (n.d.). Pyridopyrimidinone Derivatives as ΙDNAG-Quadruplex-Stabilizing Agents: Design, Synthesis and Biophysical Studies. Retrieved from [Link]

  • Bailly, F., et al. (2021).
  • Quiroga, J., et al. (2019). Pyrido[2,3-d]pyrimidin-7(8H)-ones: Synthesis and Biomedical Applications. MDPI. Retrieved from [Link]

  • Khan, I., et al. (2020). Synthesis of 2-Aminopyrimidine Derivatives and Their Evaluation as β-Glucuronidase Inhibitors: In Vitro and In Silico Studies. Molecules, 25(24), 5911.
  • Wu, W., & Rokita, S. E. (2005). Hydrolysis of α-Chloro-Substituted 2- and 4-Pyridones: Rate Enhancement by Zwitterionic Structure. Organic Letters, 7(12), 2353-2355.
  • CN102101841B - Method for synthesis preparation of 2-chloro-4-aminopyridine. (n.d.). Google Patents.
  • Wang, Y., et al. (2015). Design and Synthesis of a Series of Pyrido[2,3-d]pyrimidine Derivatives as CCR4 Antagonists. Molecules, 20(5), 8196-8211.
  • National Center for Biotechnology Information. (n.d.). 2-chloropyrido[2,3-d]pyrimidin-4(1H)-one. PubChem. Retrieved from [Link]

  • Abeed, A. A. O., et al. (2024). Synthesis and antimicrobial activity of novel pyrido[2,3-d]pyrimidin-4(1H)

Sources

Application Note: A Validated Stability-Indicating HPLC Method for Monitoring the Synthesis of 2-Chloropyrido[2,3-d]pyrimidin-4(1H)-one Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note details a robust, stability-indicating reverse-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative monitoring of reactions synthesizing 2-Chloropyrido[2,3-d]pyrimidin-4(1H)-one hydrochloride. This key heterocyclic intermediate is a pivotal building block in the development of various pharmaceutical agents. The described method provides excellent resolution between the starting materials, the main product, and potential process-related impurities or degradants. The protocol has been developed with a focus on scientific rationale and is presented in a manner that ensures reproducibility and trustworthiness, in accordance with International Council for Harmonisation (ICH) guidelines.

Introduction and Scientific Rationale

The pyrido[2,3-d]pyrimidine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with significant biological activity.[1] The synthesis of its chlorinated derivative, 2-Chloropyrido[2,3-d]pyrimidin-4(1H)-one, requires precise control and monitoring to ensure high yield and purity. In-process control (IPC) via a reliable analytical method is critical for reaction optimization, identifying the reaction endpoint, and minimizing the formation of impurities that could compromise the quality of the final active pharmaceutical ingredient (API).

High-Performance Liquid Chromatography (HPLC) is the premier analytical technique for such applications due to its high resolution, sensitivity, and quantitative accuracy.[2]

Causality Behind Method Selection: Why Reverse-Phase HPLC?

The choice of a reverse-phase chromatographic mode is dictated by the physicochemical properties of the analyte and related species.

  • Analyte Polarity: this compound is a polar, water-soluble molecule due to the presence of multiple nitrogen atoms, a carbonyl group, and its salt form. Reverse-phase chromatography, which utilizes a non-polar stationary phase and a polar mobile phase, is the most effective mode for retaining and separating such polar compounds.[3][4]

  • Stationary Phase Selection (C18): An octadecylsilane (C18) stationary phase is selected for its strong hydrophobic retention, providing a versatile platform for separating a wide range of polarities often encountered in a reaction mixture.

  • Mobile Phase Strategy: A buffered aqueous-organic mobile phase is essential. The target molecule contains basic nitrogen atoms that can interact with residual acidic silanols on the silica-based stationary phase, leading to poor peak shape (tailing).[5] By maintaining a low mobile phase pH (e.g., pH 3.0), these basic sites are protonated, and silanol ionization is suppressed. This results in symmetrical, sharp peaks, which are crucial for accurate quantification. Acetonitrile is chosen as the organic modifier over methanol due to its lower viscosity, which promotes higher efficiency, and its superior UV transparency at lower wavelengths.[2]

  • Gradient Elution: A gradient elution, where the proportion of the organic solvent is increased over time, is employed to ensure the timely elution of less polar starting materials or by-products while still achieving good retention and resolution of the more polar product and intermediates.

Experimental Workflow and Protocol

The overall process for reaction monitoring using this HPLC method is outlined below.

HPLC_Workflow A Reaction Sampling (Time Point T_x) B Sample Quenching & Dilution (e.g., with Mobile Phase A) A->B Immediate C Filtration (0.45 µm Syringe Filter) B->C Prepare for analysis D HPLC Injection (Autosampler) C->D Load sample E Chromatographic Separation (C18 Column with Gradient Elution) D->E Analysis begins F Data Acquisition (PDA/UV Detector at 237 nm) E->F Components elute G Data Processing (Peak Integration & Area Calculation) F->G Generate chromatogram H Result Calculation (Conversion %, Relative Purity %) G->H Quantify results

Caption: HPLC Reaction Monitoring Workflow.

Materials and Reagents
  • Acetonitrile (HPLC Grade or higher)

  • Water (HPLC Grade, e.g., Milli-Q or equivalent)

  • Potassium Dihydrogen Phosphate (KH₂PO₄), Analytical Grade

  • Orthophosphoric Acid (85%), Analytical Grade

  • Reference standards for starting materials and the final product, this compound.

Preparation of Solutions
  • Mobile Phase A (Aqueous Buffer, pH 3.0): Dissolve 2.72 g of KH₂PO₄ in 1000 mL of HPLC-grade water. Adjust the pH to 3.0 ± 0.05 with orthophosphoric acid. Filter through a 0.45 µm membrane filter before use.[6][7]

  • Mobile Phase B (Organic): 100% Acetonitrile.

  • Diluent: A mixture of Mobile Phase A and Mobile Phase B (80:20 v/v) is recommended to ensure sample components are fully solubilized and compatible with the initial HPLC conditions.

  • Standard Stock Solution (1000 µg/mL): Accurately weigh 10 mg of the this compound reference standard into a 10 mL volumetric flask. Dissolve in and dilute to volume with the diluent.

  • Working Standard Solution (e.g., 50 µg/mL): Dilute the stock solution appropriately with the diluent to a concentration that falls within the linear range of the method.

Sample Preparation Protocol
  • Sampling: Carefully withdraw a representative aliquot (e.g., 50 µL) from the reaction mixture at a specific time point.

  • Quenching (if necessary): Immediately quench the reaction by diluting the aliquot in a pre-determined volume of cold diluent to halt the reaction. This step is crucial for obtaining an accurate snapshot of the reaction progress.

  • Dilution: Perform a serial dilution with the diluent to bring the expected concentration of the main product into the validated linear range of the method (e.g., a 1000-fold dilution).

  • Filtration: Filter the final diluted sample through a 0.45 µm syringe filter (e.g., PTFE or Nylon, depending on solvent compatibility) into an HPLC vial to remove any particulate matter.

Chromatographic Conditions

All quantitative data and instrumental parameters are summarized in the table below.

ParameterConditionRationale
Instrument Agilent 1260 series or equivalent HPLC system with a quaternary pump, degasser, autosampler, and PDA/UV detector.Standard equipment providing reliable and reproducible results.
Column Zorbax Eclipse Plus C18 (4.6 x 150 mm, 3.5 µm) or equivalentProvides good peak shape for basic compounds at low pH and robust performance.
Mobile Phase A 20 mM KH₂PO₄ buffer, pH 3.0Buffered to suppress silanol interactions and protonate basic analytes, ensuring symmetric peaks.[5][6]
Mobile Phase B AcetonitrileStrong organic solvent with good UV transparency and low viscosity.[2]
Gradient Elution 0-2 min: 5% B; 2-12 min: 5% to 60% B; 12-14 min: 60% B; 14.1-16 min: 5% B (re-equilibration)Resolves components with a wide range of polarities effectively.
Flow Rate 1.0 mL/minA standard flow rate for a 4.6 mm ID column, providing a balance between analysis time and backpressure.
Column Temperature 30 °CMaintains stable retention times and improves peak efficiency by reducing mobile phase viscosity.
Injection Volume 5 µLSmall volume to prevent column overloading and peak distortion.
Detection UV at 237 nmWavelength selected for optimal absorbance of the pyridopyrimidine chromophore, ensuring high sensitivity.[6][8]
Run Time 16 minutes (including re-equilibration)Sufficient time to elute all components and prepare the column for the next injection.

Method Validation: A Self-Validating System

To ensure the trustworthiness and reliability of this protocol, it must be validated according to the ICH Q2(R1) guidelines.[9][10] The validation process demonstrates that the method is suitable for its intended purpose.

Validation_Parameters center Method Validation (ICH Q2(R1)) spec Specificity center->spec Can it resolve all components? lin Linearity & Range center->lin Is the response proportional to concentration? acc Accuracy (% Recovery) center->acc How close are results to the true value? prec Precision (Repeatability & Intermediate) center->prec How reproducible are the results? rob Robustness center->rob Is it affected by small changes? lod LOD / LOQ center->lod What are the detection limits?

Caption: Key Parameters for HPLC Method Validation.

Validation Protocol
  • Specificity: Analyze blank diluent, starting materials, and stressed samples (e.g., acid, base, oxidative, thermal degradation) to demonstrate that there is no interference from excipients or degradants at the retention time of the main product.[6] The peak for the analyte should be pure, as confirmed by a PDA detector.

  • Linearity: Prepare at least five concentrations of the reference standard across a range (e.g., 80-120% of the expected working concentration). Plot a calibration curve of peak area versus concentration. The correlation coefficient (r²) should be ≥ 0.999.[11]

  • Accuracy: Perform recovery studies by spiking a placebo mixture with the analyte at three concentration levels (e.g., 80%, 100%, and 120%). The mean recovery should be within 98.0% to 102.0%.[7][12]

  • Precision:

    • Repeatability (Intra-day): Analyze six replicate preparations of the standard solution on the same day. The Relative Standard Deviation (%RSD) should be ≤ 2.0%.

    • Intermediate Precision (Inter-day): Repeat the analysis on a different day with a different analyst or instrument. The %RSD between the two sets of data should meet acceptance criteria (typically ≤ 2.0%).[13]

  • Robustness: Intentionally make small variations to the method parameters (e.g., mobile phase pH ±0.2, column temperature ±2°C, flow rate ±0.1 mL/min) and assess the impact on the results. The method should remain unaffected, demonstrating its reliability for routine use.[9][12]

Conclusion

The RP-HPLC method described in this application note is a highly specific, accurate, and robust tool for monitoring the synthesis of this compound. The detailed protocol and the underlying scientific rationale provide researchers and drug development professionals with a reliable system for in-process control, leading to improved process understanding, yield optimization, and assurance of final product quality. Adherence to the validation principles outlined ensures that the data generated is trustworthy and suitable for regulatory purposes.

References

  • ICH Harmonised Tripartite Guideline. Q2(R1) Validation of Analytical Procedures: Text and Methodology. International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. [Link]

  • ResearchGate. Q2(R1) Validation of Analytical Procedures: An Implementation Guide. [Link]

  • ResearchGate. The retention features of nitrogen-containing heterocyclic compounds in reversed-phase and hydrophilic HPLC-MS modes. [Link]

  • ECA Academy. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link]

  • ICH. Quality Guidelines. [Link]

  • Scientific Research Publishing. ICH-Guidelines Q2(R1), Validation of Analytical Procedures Text and Methodology. [Link]

  • THE HPLC ANALYSIS OF POLAR ANALYTES WITH AQUEOUS MOBILE PHASES. [Link]

  • Veeprho. Exploring the Different Mobile Phases in HPLC. [Link]

  • ResearchGate. Retention Behavior of Nitrogen-Containing Heterocyclic Compounds in Reversed-Phase and Hydrophilic HPLC–MS. [Link]

  • MDPI. A Validated RP-HPLC Method for the Simultaneous Detection and Quantification of Pyridoxine and Terizidone in Pharmaceutical Formulations. [Link]

  • Asian Journal of Pharmaceutics. Development and Validation of Stability Indicating RP-HPLC Method for Pyrimethamine, Sulfadoxine, and Artesunate Estimation. [Link]

  • ALWSCI. Mobile Phase Selection Guide: Optimal Solvent Pairing Strategies For Different Analytical Tasks. [Link]

  • LCGC International. Modern Trends and Best Practices in Mobile-Phase Selection in Reversed-Phase Chromatography. [Link]

  • SIELC Technologies. Polar Compounds. [Link]

  • Phenomenex. Reversed Phase HPLC Method Development. [Link]

  • Stability indicating RP-HPLC method for simultaneous determination of pyrimethamine and sulfamethoxypyrazine in pharmaceutical formulation: Application to method validation. [Link]

  • LCGC International. Strategies for Rapid Chiral HPLC Method Development for Pharmaceutical Analysis. [Link]

  • SIELC Technologies. HPLC Method for Analysis of 4-Amino-2-chloropyridine on Primesep 100 Column. [Link]

  • ResearchGate. Recent analytical method developed by RP-HPLC. [Link]

  • Journal of Pharmaceutical Negative Results. Development And Validation Of Stability Indicating HPLC Method For Estimation Of Pyrazinamide In Plasma. [Link]

  • Journal of Pharmaceutical Negative Results. Development And Validation Of Stability Indicating HPLC Method For Estimation Of Pyrazinamide In Plasma. [Link]

  • ResearchGate. Stability indicating RP-HPLC method development and validation for the determination of pyrimethamine in an oral paediatric suspension. [Link]

  • ResearchGate. HPLC in biopharmaceutical investigations of drugs representing pyrimidine derivatives (A review). [Link]

  • NIH. RP-HPLC and UV Spectrophotometric Methods for Estimation of Pirfenidone in Pharmaceutical Formulations. [Link]

  • HPLC AND TLC METHODOLOGY FOR DETERMINATION OR PURITY EVALUATION OF 4-METHOXY-2-(3(4-PHENYL-1-PIPERAZINYL))PROPYL. [Link]

  • NIH. QbD-driven RP-HPLC method for the simultaneous analysis of dihydropyridines calcium channel blockers in pharmaceuticals. [Link]

  • Development and Validation of RP–HPLC Method for Simultaneous Determination of Pyridoxine Hydrochloride, Isoniazid, Pyrazinamide and Rifampicin in pharmaceutical Formulation. [Link]

  • PubMed. An improved synthesis of pyrido[2,3-d]pyrimidin-4(1H)-ones and their antimicrobial activity. [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of 2-Chloropyrido[2,3-d]pyrimidin-4(1H)-one Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 2-Chloropyrido[2,3-d]pyrimidin-4(1H)-one hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and improve the yield and purity of this important synthetic intermediate.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for this compound, and what are the critical steps?

The most prevalent synthetic pathway commences with 2-aminonicotinic acid.[1] This route involves two key transformations:

  • Cyclization with Urea: 2-aminonicotinic acid is reacted with urea at high temperatures to form the fused pyrido[2,3-d]pyrimidin-4(1H)-one ring system. This step is a cyclocondensation reaction.

  • Chlorination: The resulting pyrido[2,3-d]pyrimidin-4(1H)-one is then chlorinated, typically using a strong chlorinating agent like phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂), to yield the desired 2-chloropyrido[2,3-d]pyrimidin-4(1H)-one. The product is often isolated as its hydrochloride salt.

A visual representation of this synthetic workflow is provided below.

Caption: General synthesis of 2-Chloropyrido[2,3-d]pyrimidin-4(1H)-one HCl.

Q2: My cyclization of 2-aminonicotinic acid with urea is giving a low yield. What are the potential causes and how can I improve it?

Low yields in the cyclization step are a common hurdle. Several factors can contribute to this issue. Here's a breakdown of potential causes and troubleshooting strategies:

Potential Cause Explanation Suggested Solution
Inadequate Temperature The cyclocondensation reaction requires significant thermal energy to overcome the activation barrier. Insufficient heat will lead to incomplete reaction.Ensure the reaction temperature is maintained at a high enough level, typically in the range of 180-220 °C. Monitor the reaction progress using Thin Layer Chromatography (TLC).
Sublimation of Starting Material 2-aminonicotinic acid can sublime at high temperatures, leading to loss of reactant from the reaction mixture.Conduct the reaction in a sealed vessel or use a condenser to minimize sublimation. A sand bath can provide more uniform heating.
Purity of Reagents Impurities in the 2-aminonicotinic acid or urea can interfere with the reaction, leading to side product formation.Use high-purity starting materials. Recrystallize the 2-aminonicotinic acid if necessary.
Reaction Time The reaction may not have been allowed to proceed to completion.Extend the reaction time and monitor the disappearance of the starting material by TLC.
Q3: I'm observing significant side product formation during the chlorination step. What are these byproducts and how can I minimize them?

The chlorination of the pyrido[2,3-d]pyrimidin-4(1H)-one is a critical step where side reactions can significantly impact the final yield and purity.

Common Side Products:

  • Over-chlorinated species: Reaction at other positions on the heterocyclic ring can occur, especially under harsh conditions.

  • Hydrolysis products: The 2-chloro group is susceptible to hydrolysis back to the hydroxyl group if water is present in the reaction mixture or during workup.[2][3][4]

  • Polymeric materials: High temperatures and prolonged reaction times can lead to the formation of intractable polymeric tars.

Troubleshooting Guide for Chlorination:

Chlorination_Troubleshooting start Low Yield or Impure Product in Chlorination check_moisture Are strictly anhydrous conditions maintained? start->check_moisture add_drying_agent Use freshly distilled POCl₃/SOCl₂. Add a drying agent (e.g., molecular sieves). check_moisture->add_drying_agent No check_temp Is the reaction temperature too high? check_moisture->check_temp Yes add_drying_agent->check_temp optimize_temp Lower the reaction temperature. Consider a milder chlorinating agent if possible. check_temp->optimize_temp Yes check_time Is the reaction time too long? check_temp->check_time No optimize_temp->check_time optimize_time Monitor reaction by TLC to determine optimal time. Quench the reaction promptly upon completion. check_time->optimize_time Yes check_workup Is there water present during workup? check_time->check_workup No optimize_time->check_workup anhydrous_workup Use anhydrous solvents for extraction and washing. Minimize exposure to atmospheric moisture. check_workup->anhydrous_workup Yes success Improved Yield and Purity check_workup->success No anhydrous_workup->success

Caption: Decision tree for troubleshooting the chlorination step.

Q4: The final product, this compound, is difficult to purify. What are the recommended purification methods?

Purification of the final product can be challenging due to its potential instability and the presence of persistent impurities.

  • Recrystallization: This is the most common method. A suitable solvent system must be chosen to effectively remove impurities. Common solvents include ethanol, isopropanol, or mixtures of ethanol and diethyl ether. The hydrochloride salt form can aid in obtaining a crystalline solid.

  • Column Chromatography: If recrystallization is ineffective, silica gel column chromatography can be employed. A gradient elution system, for example, with dichloromethane and methanol, can be used to separate the product from more polar or non-polar impurities.[5] It is crucial to use a mobile phase that does not promote the hydrolysis of the chloro-substituent.

  • Washing/Trituration: Washing the crude product with a non-polar solvent like hexane or diethyl ether can help remove non-polar impurities. Trituration with a suitable solvent can also induce crystallization and improve purity.

Q5: Are there any alternative synthetic strategies to improve the overall yield?

While the route from 2-aminonicotinic acid is common, other strategies exist that may offer advantages in specific contexts. One-pot, multi-component reactions are gaining traction for the synthesis of pyridopyrimidine derivatives due to their efficiency.[6] These reactions often involve the condensation of an aminopyrimidine, an aldehyde, and a compound with an active methylene group, sometimes under nano-catalyst conditions.[7] While not a direct synthesis of the target molecule, these methods highlight the diverse approaches available for constructing the core pyridopyrimidine scaffold.[8]

Experimental Protocols

Protocol 1: Synthesis of Pyrido[2,3-d]pyrimidin-4(1H)-one from 2-Aminonicotinic Acid
  • Combine 2-aminonicotinic acid (1.0 eq) and urea (3.0-5.0 eq) in a round-bottom flask equipped with a condenser.

  • Heat the mixture in a sand bath to 180-220 °C.

  • Maintain the temperature and stir the molten mixture for 2-4 hours, monitoring the reaction progress by TLC (e.g., using a mobile phase of 10% methanol in dichloromethane).

  • Allow the reaction mixture to cool to room temperature.

  • Treat the solid residue with hot water and filter to collect the crude product.

  • Wash the product with water and then a small amount of cold ethanol.

  • Dry the product under vacuum to obtain the pyrido[2,3-d]pyrimidin-4(1H)-one.

Protocol 2: Chlorination of Pyrido[2,3-d]pyrimidin-4(1H)-one

Caution: This reaction should be performed in a well-ventilated fume hood as it involves corrosive and hazardous reagents.

  • To a flame-dried round-bottom flask under a nitrogen atmosphere, add the pyrido[2,3-d]pyrimidin-4(1H)-one (1.0 eq).

  • Carefully add phosphorus oxychloride (POCl₃, 5-10 eq) to the flask.

  • Optionally, a catalytic amount of a tertiary amine like N,N-dimethylaniline can be added to facilitate the reaction.

  • Heat the reaction mixture to reflux (approximately 105-110 °C) for 4-8 hours. Monitor the reaction progress by TLC.

  • After the reaction is complete, cool the mixture to room temperature.

  • Slowly and carefully pour the reaction mixture onto crushed ice with vigorous stirring.

  • Adjust the pH of the aqueous solution to 7-8 with a suitable base (e.g., concentrated ammonium hydroxide or sodium bicarbonate solution).

  • The product will precipitate out of the solution. Collect the solid by filtration.

  • Wash the solid with cold water and then dry it under vacuum.

  • To form the hydrochloride salt, the free base can be dissolved in a suitable solvent (e.g., ethanol) and treated with a solution of HCl in ether or isopropanol.

References

  • Benchchem. Troubleshooting unexpected side reactions in pyrimidine synthesis. Accessed January 16, 2026.
  • Benchchem. Common side products in the synthesis of pyridopyrimidines and their avoidance. Accessed January 16, 2026.
  • Benchchem. Technical Support Center: Troubleshooting Unexpected Side Reactions in Pyrimidine Synthesis. Accessed January 16, 2026.
  • Barrera, C.M., et al. Hydrolysis Kinetics for 2-Chloropyridine in Supercritical Water. Industrial & Engineering Chemistry Research. 2006.
  • Kim, S., et al. Hydrolysis of α-Chloro-Substituted 2- and 4-Pyridones: Rate Enhancement by Zwitterionic Structure. Organic Letters. 2004.
  • Li, W., et al. Facile Synthesis of Chiral Cyclic Ureas through Hydrogenation of 2‐Hydroxypyrimidine/Pyrimidin‐2(1H).
  • Al-Obaid, A.M., et al. An improved synthesis of pyrido[2,3-d]pyrimidin-4(1H)-ones and their antimicrobial activity. Organic & Biomolecular Chemistry. 2016.
  • Barrera, C.M., et al. Hydrolysis kinetics for 2-chloropyridine in supercritical water.
  • Al-Obaid, A.M., et al. An improved synthesis of pyrido[2,3-d]pyrimidin-4(1H)-ones and their antimicrobial activity. PubMed. 2016.
  • Various Authors. Urea‐catalyzed synthesis of pyrido[2,3‐d]pyrimidine‐6‐carbonitrile 84...
  • Various Authors. SYNTHESIS OF PYRIMIDINES AND ITS BIO- EVALUATION.
  • Various Authors.
  • Cherukumalli, N.C., et al. Design and Synthesis of Novel Urea Derivatives of Pyrimidine-Pyrazoles as Anticancer Agents.
  • Various Authors. Link between Urea cycle and Pyrimidine NT synthesis - CPS 1 and 2, Orotic aciduria in Type 2 UCD. YouTube. 2023.
  • PubChem. 2-chloropyrido[2,3-d]pyrimidin-4(1H)-one. Accessed January 16, 2026.
  • Quiroga, J., et al. Pyrido[2,3-d]pyrimidin-7(8H)
  • Bojarski, J., et al. Synthesis of Some 2-aminonicotinic Acid Derivatives. Polish Journal of Pharmacology and Pharmacy. 1975.
  • Fadda, A.A., et al.
  • PubChem. 2-Aminonicotinic acid. Accessed January 16, 2026.
  • Hafez, H.N., et al. Synthesis of 4-substituted pyrido[2,3-d]pyrimidin-4(1H)-one as analgesic and anti-inflammatory agents. Archiv der Pharmazie. 2009.
  • Quiroga, J., et al. Pyrido[2,3-d]pyrimidin-7(8H)
  • Various Authors.
  • El-Sayed, N.N.E., et al. Synthesis and Biological Evaluation of Pyrido[2,3-d]pyrimidine-2,4-dione Derivatives as eEF-2K Inhibitors. Molecules. 2019.
  • Fayed, E.A., et al. Synthesis of novel bioactive pyrido[2,3-d]pyrimidine derivatives with potent cytotoxicity through apoptosis as PIM-1 kinase inhibitors. RSC Advances. 2024.
  • Various Authors. Organic & Biomolecular Chemistry An improved synthesis of pyrido[2,3-d]pyrimidin- 4(1H)-ones and their antimicrobial activity †.
  • El-Gaby, M.S.A., et al. The chemistry of pyrido[2,3-d]pyrimidines. Journal of Organic and Pharmaceutical Chemistry. 2009.
  • Various Authors. One‐pot synthesis of pyrido[2,3‐d]pyrimidines via efficient three‐component reaction in aqueous media.
  • Riyadh, S.M., et al.
  • Khan, I., et al. Synthesis of 2-Aminopyrimidine Derivatives and Their Evaluation as β-Glucuronidase Inhibitors: In Vitro and In Silico Studies. Molecules. 2020.
  • Wang, Y., et al. Design, synthesis, and biological evaluation of pyrido[2,3-d]pyrimidine and thieno[2,3-d]pyrimidine derivatives as novel EGFRL858R/T790M inhibitors. European Journal of Medicinal Chemistry. 2023.
  • Chemsigma. 2-Aminopyrido[2,3-d]pyrimidin-4(1H)-one. Accessed January 16, 2026.
  • BLD Pharm. 4-Chloropyrido[2,3-d]pyrimidine. Accessed January 16, 2026.
  • Google Patents. Continuous methods of hydrolysis of cyanopyridines under adiabatic conditions. Accessed January 16, 2026.
  • Fayed, E.A., et al. Synthesis and antimicrobial activity of novel pyrido[2,3-d]pyrimidin-4(1H)
  • Google Patents. Pyrido[4,3-d]pyrimidine compounds. Accessed January 16, 2026.

Sources

Technical Support Center: Suzuki Coupling with 2-Chloropyrido[2,3-d]pyrimidin-4(1H)-one Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by the Office of the Senior Application Scientist

Welcome to the technical support center for troubleshooting Suzuki-Miyaura cross-coupling reactions involving 2-Chloropyrido[2,3-d]pyrimidin-4(1H)-one hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to navigate the specific challenges presented by this electron-deficient, N-heterocyclic substrate. Our goal is to provide you with the causal logic behind experimental choices, enabling you to diagnose issues and optimize your reaction conditions effectively.

Troubleshooting Guide: A Symptom-Based Approach

This section addresses specific, common failures encountered during the Suzuki coupling of this compound.

Q1: My reaction shows low to no conversion of the starting material. What are the likely causes and how can I fix it?

A1: Failure to observe product formation is typically rooted in one of three areas: an insufficiently active catalyst system, suboptimal base or solvent selection, or inadequate reaction conditions. The 2-chloro-pyridopyrimidinone substrate is an electron-deficient heteroaryl chloride, which requires a highly active catalyst for the oxidative addition step, the rate-determining step for many aryl chlorides.[1]

Core Issues & Recommended Actions:

  • Catalyst Inactivity: Standard catalysts like Pd(PPh₃)₄ may be insufficient for this challenging substrate.[2] The nitrogen atoms in the pyridopyrimidinone ring can also coordinate to the palladium center, potentially deactivating the catalyst.[3]

    • Solution: Employ a modern, highly active catalyst system. Bulky, electron-rich phosphine ligands are exceptionally effective for activating C-Cl bonds.[2][4] Consider using a pre-formed palladium-ligand complex (a "precatalyst") to ensure the formation of the active Pd(0) species.

    • Recommended Systems:

      • Palladium Source: Pd₂(dba)₃ or Pd(OAc)₂.

      • Ligands: Buchwald dialkylbiaryl phosphine ligands such as XPhos, SPhos, or RuPhos are industry standards for such couplings.[2][4]

      • Precatalysts: Buchwald G2, G3, or G4 precatalysts (e.g., XPhos Pd G3) are often excellent choices as they are air-stable and readily form the active catalytic species.

  • Incorrect Base Selection/Stoichiometry: Your starting material is a hydrochloride salt. This acidic proton will neutralize one full equivalent of your base before it can participate in the catalytic cycle. The base is critical for activating the boronic acid to facilitate the transmetalation step.[5][6]

    • Solution:

      • Use a minimum of 2.5-3.0 equivalents of base. The first equivalent neutralizes the HCl salt, and the subsequent 1.5-2.0 equivalents drive the reaction.

      • Select a sufficiently strong, non-nucleophilic base. For challenging couplings, inorganic bases are often superior. K₃PO₄ is an excellent starting point, with Cs₂CO₃ being a stronger and more soluble alternative.[2][6]

  • Insufficient Thermal Energy: C-Cl bond activation is energetically more demanding than C-Br or C-I activation.[7] Room temperature conditions are unlikely to be effective.

    • Solution: Heat the reaction mixture, typically to temperatures between 80-110 °C.[2] Monitor for thermal decomposition of your starting materials if pushing the temperature higher.

  • Oxygen Contamination: The active Pd(0) catalyst is sensitive to oxidation by atmospheric oxygen, which can irreversibly damage it and lead to the formation of palladium black.

    • Solution: Ensure the reaction is performed under a strictly inert atmosphere (Nitrogen or Argon). Degas your solvent thoroughly before use by bubbling an inert gas through it for 15-20 minutes or by using several freeze-pump-thaw cycles.[2]

Q2: My primary product is the dehalogenated starting material (Pyrido[2,3-d]pyrimidin-4(1H)-one). Why is this happening and how can I prevent it?

A2: The formation of a dehalogenated (or hydrodehalogenated) byproduct is a classic side reaction in Suzuki couplings, particularly with electron-deficient heteroaryl halides.[7][8] This occurs when a palladium-hydride (Pd-H) species is formed, which then undergoes reductive elimination with your substrate to replace the chlorine with hydrogen.[7][9]

Sources of Palladium-Hydride & Mitigation Strategies:

  • From the Base: Certain bases, especially in the presence of trace water, can generate hydride species.

    • Solution: Use a base less prone to this pathway. K₃PO₄ is often a good choice. Avoid using bases like hydroxides (NaOH, KOH) or alkoxides if dehalogenation is severe, as they can be sources of hydrides.

  • From the Solvent: Protic solvents like alcohols can react with the palladium complex to form Pd-H species.[9]

    • Solution: Use anhydrous, aprotic solvents such as 1,4-dioxane , toluene , or THF .[9] While a small amount of water is often beneficial for dissolving the base and promoting transmetalation, excessive water can exacerbate dehalogenation. If you suspect water is the culprit, try running the reaction under strictly anhydrous conditions.

  • From the Boronic Acid: Impurities in the boronic acid can sometimes contribute to this pathway.

    • Solution: Ensure you are using high-purity boronic acid. If the problem persists, consider switching to a more stable boronic acid derivative like a pinacol ester or a trifluoroborate salt.[2]

  • Slow Cross-Coupling Kinetics: If the desired Suzuki coupling is slow, the competing dehalogenation pathway can dominate.

    • Solution: Increase the rate of the desired reaction by employing a more active catalyst system (see Q1). A highly efficient catalyst will favor the productive catalytic cycle over the dehalogenation side reaction.[7]

Q3: I see significant formation of a biaryl byproduct derived from my boronic acid (homocoupling). What is the cause?

A3: The homocoupling of boronic acids to form a symmetrical biaryl is typically promoted by the presence of oxygen and/or Pd(II) species in the reaction mixture.[9] During this process, two boronic acid molecules are coupled, and Pd(II) is reduced to the active Pd(0). While this can initiate the primary catalytic cycle, it consumes your valuable boronic acid.

Mitigation Strategies:

  • Rigorous Degassing: The most common cause is dissolved oxygen.[9] As mentioned in Q1, proper degassing of the reaction mixture is critical. Perform at least three freeze-pump-thaw cycles for maximum oxygen removal, or maintain a steady stream of inert gas bubbling through the solvent for 20-30 minutes before adding the catalyst.

  • Use a Pd(0) Source or Precatalyst: Starting with a Pd(II) salt like Pd(OAc)₂ or PdCl₂(dppf) requires an initial reduction to Pd(0) to enter the catalytic cycle. This reduction can occur via homocoupling.[9]

    • Solution: Use a Pd(0) source like Pd₂(dba)₃ or, even better, a modern precatalyst that cleanly generates the active Pd(0) species without relying on a homocoupling initiation pathway.

Frequently Asked Questions (FAQs)
Q1: Why is the choice of base so critical for this specific hydrochloride salt?

A1: The base performs two essential functions in this reaction. First, it must act as a Brønsted base to neutralize the hydrochloride salt, liberating the freebase of your pyridopyrimidinone. Second, it must act as a Lewis base (or generate hydroxide in situ) to activate the boronic acid, forming a more nucleophilic boronate species that is competent for transmetalation to the palladium center.[6] If the base is too weak or used in insufficient quantity, neither process will be efficient, and the reaction will fail. Therefore, a strong inorganic base like K₃PO₄ or Cs₂CO₃ in stoichiometric excess (≥2.5 equiv) is required.

Q2: Which solvent system is the best starting point for this polar substrate?

A2: The pyridopyrimidinone core is quite polar, and the hydrochloride salt form has limited solubility in nonpolar solvents. A polar aprotic solvent is generally the best choice.

Solvent SystemAdvantagesDisadvantages
1,4-Dioxane / Water (e.g., 10:1) Excellent balance of polarity for dissolving both the substrate and the base. Water often accelerates transmetalation.[9]Must be peroxide-free. Water can promote dehalogenation or boronic acid decomposition if not controlled.
Toluene / Water (e.g., 10:1) Good for higher temperatures. Less polar than dioxane.May have lower solubility for the starting material. Biphasic system requires vigorous stirring.[10]
DMF or DMAc High polarity, excellent dissolving power for polar substrates.[11]Can decompose at high temperatures to generate amines, which can act as catalyst poisons. May promote side reactions.[12]
2-MeTHF A greener alternative to THF and Dioxane.[13]May require optimization of water content and base.[13]

Recommendation: Start with a 1,4-Dioxane/Water (10:1) system. It provides a good balance of properties and is a well-established solvent system for Suzuki couplings.

Q3: My boronic acid seems to be decomposing under the reaction conditions. What can I do?

A3: This is likely protodeboronation, a common side reaction where the C-B bond is cleaved by a proton source (like water) to give the corresponding arene, rendering the boronic acid inactive.[14] Heteroaryl boronic acids are particularly susceptible to this decomposition pathway.[9]

Solutions:

  • Switch to a Boronic Ester: Pinacol boronate esters (Bpin) are significantly more stable towards protodeboronation than the corresponding boronic acids.[15] They act as a "slow-release" source of the active boron species under the reaction conditions.

  • Use Potassium Trifluoroborate Salts (ArBF₃K): These are crystalline, air-stable solids that are also highly resistant to protodeboronation. They are excellent alternatives for unstable boronic acids.[14]

  • Use MIDA Boronates: N-methyliminodiacetic acid (MIDA) boronates are another class of highly stable boronic acid surrogates designed for challenging couplings.[14]

Visualized Protocols and Mechanisms
The Suzuki-Miyaura Catalytic Cycle

This diagram illustrates the fundamental steps of the reaction. Your troubleshooting should focus on optimizing conditions that favor this productive cycle over competing side reactions.

Caption: The catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Troubleshooting Decision Tree

Use this flowchart to systematically diagnose issues with your reaction.

Troubleshooting_Tree start Reaction Start check_conversion Check Conversion by LCMS/TLC start->check_conversion low_conversion Low / No Conversion check_conversion->low_conversion No / Poor good_conversion Good Conversion (>80%) check_conversion->good_conversion Yes check_byproducts Analyze Byproducts low_conversion->check_byproducts action_catalyst 1. Use more active catalyst (e.g., XPhos Pd G3) 2. Increase Temperature (80-110°C) 3. Use stronger base (K₃PO₄, 3 eq.) low_conversion->action_catalyst success Purify Product good_conversion->success dehalogenation Dehalogenation is Major Byproduct check_byproducts->dehalogenation Dehalogenated SM homocoupling Boronic Acid Homocoupling is Major check_byproducts->homocoupling Ar'-Ar' protodeboronation Unreacted SM, but Boronic Acid Consumed check_byproducts->protodeboronation Ar'-H check_byproducts->action_catalyst Only SM present action_dehalogenation 1. Use anhydrous solvent (Dioxane) 2. Ensure high-purity reagents 3. Use highly active catalyst to accelerate desired reaction dehalogenation->action_dehalogenation action_homocoupling 1. Rigorously degas solvent (Freeze-Pump-Thaw) 2. Use Pd(0) source or precatalyst homocoupling->action_homocoupling action_protodeboronation 1. Switch to Boronic Ester (Bpin) 2. Use Potassium Trifluoroborate (ArBF₃K) protodeboronation->action_protodeboronation

Sources

Technical Support Center: Troubleshooting Buchwald-Hartwig Amination of 2-Chloropyrido[2,3-d]pyrimidin-4(1H)-one Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for advanced organic synthesis. This guide is designed for researchers, scientists, and drug development professionals encountering challenges with the Buchwald-Hartwig amination of 2-Chloropyrido[2,3-d]pyrimidin-4(1H)-one hydrochloride. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying chemical logic to empower you to troubleshoot and optimize this often-nuanced transformation. The pyridopyrimidinone core is a privileged scaffold in medicinal chemistry, and mastering its functionalization via C-N cross-coupling is a critical skill.

This document moves beyond a simple recitation of steps. We will delve into the "why" behind experimental choices, anticipate common and obscure side reactions, and provide a systematic framework for overcoming them.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Here, we address the most pressing issues you may face during your experiments in a direct question-and-answer format.

Q1: My reaction is sluggish or shows no conversion. What are the primary culprits?

Low or no conversion in the Buchwald-Hartwig amination of this specific substrate often points to catalyst inhibition or suboptimal reaction conditions. The electron-deficient nature of the pyridopyrimidine ring and the presence of multiple nitrogen atoms create a challenging environment for the palladium catalyst.[1][2]

Troubleshooting Steps:

  • Catalyst Inhibition by Heterocycle Coordination: The lone pair of electrons on the pyridine nitrogen can coordinate with the palladium center, leading to catalyst deactivation.[2]

    • Solution: Employ bulky, electron-rich phosphine ligands. These ligands sterically shield the palladium, discouraging coordination from the substrate's nitrogen. Ligands from the Buchwald (e.g., XPhos, SPhos, RuPhos) and Hartwig (e.g., Josiphos-type) series are excellent starting points.[2][3] N-heterocyclic carbene (NHC) ligands are also highly effective in preventing catalyst deactivation.[4][5]

  • Inappropriate Ligand Choice: The ligand is not just a spectator; it actively participates in the catalytic cycle, influencing both oxidative addition and reductive elimination. For electron-deficient heteroaryl chlorides, a ligand that promotes these steps is crucial.

    • Solution: Screen a panel of ligands. Biaryl phosphine ligands are often the most successful for these challenging couplings.[3][6] A systematic screening of ligands like XPhos, RuPhos, and BrettPhos is recommended.

  • Suboptimal Base Selection: The choice of base is critical and is highly dependent on the amine coupling partner and solvent.[7][8][9] Strong, non-nucleophilic bases are generally required to deprotonate the amine and facilitate the catalytic cycle.[10][11]

    • Solution: Sodium tert-butoxide (NaOtBu) is a robust and commonly used base for this reaction.[2][12] However, for substrates with base-sensitive functional groups, weaker inorganic bases like cesium carbonate (Cs₂CO₃) or potassium phosphate (K₃PO₄) may be necessary, though this might require higher reaction temperatures or longer reaction times.

  • Starting Material is a Hydrochloride Salt: Your starting material, this compound, will consume one equivalent of the base to form the free base in situ.

    • Solution: Ensure you are using at least one extra equivalent of base to account for the hydrochloride salt in addition to the amount required for the catalytic cycle.

Q2: I am observing significant amounts of a hydrodehalogenation byproduct (the des-chloro compound). How can I minimize this?

Hydrodehalogenation, the replacement of the chlorine atom with a hydrogen, is a common side reaction in Buchwald-Hartwig aminations.[3] It arises from a competitive pathway involving β-hydride elimination from the palladium-amido complex.

Causality and Mitigation:

  • Mechanism of Hydrodehalogenation: This side reaction can compete with the desired reductive elimination. It is often more prevalent with certain amines and under conditions that disfavor the main catalytic pathway.[3]

  • Ligand Effects: The choice of ligand can significantly influence the rate of reductive elimination versus β-hydride elimination. Bulky, electron-rich ligands that accelerate reductive elimination can suppress hydrodehalogenation.

  • Base and Solvent Considerations: The nature of the base and solvent can also play a role. In some cases, switching to a different base or a more polar solvent can alter the reaction pathway and minimize this side reaction.

Troubleshooting Flowchart for Hydrodehalogenation:

G start Hydrodehalogenation Observed ligand Switch to a bulkier, more electron-rich ligand (e.g., BrettPhos, tBuXPhos) start->ligand Primary Action base Screen alternative bases (e.g., LHMDS, K3PO4) ligand->base If still problematic end Minimized Side Reaction ligand->end Successful temp Lower the reaction temperature base->temp Further Optimization base->end Successful solvent Change solvent (e.g., from toluene to dioxane) temp->solvent temp->end Successful solvent->end Successful

Caption: Troubleshooting decision tree for minimizing hydrodehalogenation.

Q3: My desired product is forming, but I am also getting a significant amount of a dimer of my starting material. What is causing this?

Dimerization of the aryl halide can occur, especially at higher temperatures or when the concentration of the amine is low. This side reaction proceeds through a homocoupling pathway.

Mitigation Strategies:

  • Control Stoichiometry: Ensure a slight excess of the amine coupling partner is used (typically 1.1-1.5 equivalents).

  • Reaction Temperature: Lowering the reaction temperature can often disfavor the dimerization pathway.

  • Rate of Addition: In some cases, slow addition of the aryl halide to the reaction mixture containing the catalyst, ligand, base, and amine can minimize this side reaction.

Q4: The N-H on the pyrimidinone ring is acidic. Could this be causing side reactions with the strong base?

Yes, the proton on the pyrimidinone ring is acidic and will be deprotonated by strong bases like NaOtBu. This can potentially lead to N-arylation at this position or other undesired side reactions.

Solutions:

  • Protecting Group Strategy: While not ideal due to the addition of extra synthetic steps, protection of the N-H group (e.g., with a BOC or SEM group) can be a robust solution if other methods fail.

  • Careful Choice of Base: Using a base that is strong enough to deprotonate the amine but less likely to cause issues with the pyrimidinone anion may be beneficial. Lithium bis(trimethylsilyl)amide (LiHMDS) can be a good alternative as it is known to be compatible with protic functional groups in some cases.[13]

  • Stoichiometry of the Base: As with the hydrochloride, an additional equivalent of base will be consumed by this acidic proton. Ensure your calculations account for this.

Optimized Experimental Protocol

This protocol provides a robust starting point for the Buchwald-Hartwig amination of this compound. Remember that optimization may be necessary for your specific amine coupling partner.

Materials:

  • This compound

  • Amine (1.2 equivalents)

  • Palladium precatalyst (e.g., Pd₂(dba)₃, 2 mol%)

  • Ligand (e.g., XPhos, 4 mol%)

  • Sodium tert-butoxide (NaOtBu, 3.5 equivalents)

  • Anhydrous, degassed solvent (e.g., toluene or dioxane)

Procedure:

  • Reaction Setup: To an oven-dried Schlenk flask under an inert atmosphere (argon or nitrogen), add the this compound, palladium precatalyst, ligand, and sodium tert-butoxide.

  • Solvent and Reagent Addition: Add the anhydrous, degassed solvent, followed by the amine coupling partner.

  • Degassing: Subject the reaction mixture to three cycles of vacuum/backfill with the inert gas to ensure all oxygen is removed.

  • Heating: Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS.

  • Workup: Upon completion, cool the reaction to room temperature and quench with water or saturated aqueous ammonium chloride.

  • Extraction: Extract the product with an appropriate organic solvent (e.g., ethyl acetate, dichloromethane).

  • Purification: Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate in vacuo. Purify the crude product by flash column chromatography.

Experimental Workflow Diagram:

G cluster_prep Reaction Preparation cluster_reaction Reaction cluster_workup Workup & Purification prep1 Add solids (substrate, catalyst, ligand, base) to Schlenk flask prep2 Add anhydrous, degassed solvent and amine prep1->prep2 prep3 Degas with vacuum/inert gas cycles prep2->prep3 react Heat to 80-110 °C with stirring prep3->react monitor Monitor by TLC/LC-MS react->monitor workup1 Cool and quench monitor->workup1 workup2 Extract with organic solvent workup1->workup2 workup3 Dry, concentrate, and purify via chromatography workup2->workup3

Caption: Step-by-step experimental workflow for the Buchwald-Hartwig amination.

Data Summary Table

The following table provides a starting point for screening reaction parameters.

ParameterRecommended Starting ConditionsRationale
Palladium Source Pd₂(dba)₃ or a G3/G4 precatalystReadily available and effective. Precatalysts can offer better reproducibility.[6]
Ligand XPhos, RuPhos, BrettPhosBulky, electron-rich ligands are crucial for this substrate class.[2][3]
Base NaOtBuStrong, non-nucleophilic base that is effective in many cases.[2][12]
Solvent Toluene, DioxaneAprotic solvents that are standard for this reaction.[7][13]
Temperature 80 - 110 °CA balance between reaction rate and minimizing side reactions.
Base Stoichiometry 3.5 equivalentsAccounts for the hydrochloride salt, the acidic N-H, and the catalytic cycle.

Catalytic Cycle and Key Side Reactions

Understanding the mechanism is key to effective troubleshooting.

Buchwald_Hartwig_Cycle Pd0 L-Pd(0) PdII_complex L-Pd(II)(Ar)(Cl) Pd0->PdII_complex Ar-Cl OxAdd Oxidative Addition (Ar-Cl) PdII_amine [L-Pd(II)(Ar)(NHR2)]+Cl- PdII_complex->PdII_amine + R2NH Amine_assoc Amine Association (R2NH) PdII_amido L-Pd(II)(Ar)(NR2) PdII_amine->PdII_amido - Base-H+Cl- Deprotonation Deprotonation (Base) Product Ar-NR2 PdII_amido->Product Beta_Hydride β-Hydride Elimination PdII_amido->Beta_Hydride Reduct_Elim Reductive Elimination Product->Pd0 Catalyst Regeneration Side_Reaction Side Reactions Hydrodehalogenation Hydrodehalogenation (Ar-H) Beta_Hydride->Hydrodehalogenation

Caption: The Buchwald-Hartwig catalytic cycle and the competing hydrodehalogenation side reaction.

By understanding the potential pitfalls and armed with these systematic troubleshooting strategies, you are well-equipped to successfully navigate the complexities of the Buchwald-Hartwig amination on this challenging yet important substrate.

References

  • Buchwald–Hartwig amination. In: Wikipedia. [Link]

  • Role of the base in Buchwald-Hartwig amination. PubMed. [Link]

  • Synthesis of New N-Arylpyrimidin-2-amine Derivatives Using a Palladium Catalyst. National Institutes of Health (NIH). [Link]

  • Role of the Base in Buchwald–Hartwig Amination. The Journal of Organic Chemistry. [Link]

  • A Highly Regioselective Amination of 6-Aryl-2,4-dichloropyrimidine. Organic Letters. [Link]

  • Buchwald-Hartwig amination strategy for synthesis of phenylurea-pyrimidine derivatives. ResearchGate. [Link]

  • Buchwald-Hartwig Amination. Chemistry LibreTexts. [Link]

  • Buchwald–Hartwig amination using Pd(i) dimer precatalysts supported by biaryl phosphine ligands. Dalton Transactions (RSC Publishing). [Link]

  • Help troubleshooting a Buchwald-Hartwig amination?. Reddit. [Link]

  • The Role of the Base in Buchwald-Hartwig Amination. ResearchGate. [Link]

  • Buchwald-Hartwig amination using Pd(i) dimer precatalysts supported by biaryl phosphine ligands. PubMed. [Link]

  • Buchwald‐Hartwig Amination of Coordinating Heterocycles Enabled by Large‐but‐Flexible Pd‐BIAN‐NHC Catalysts. ResearchGate. [Link]

  • Metal–N-Heterocyclic Carbene Complexes in Buchwald–Hartwig Amination Reactions. MDPI. [Link]

  • Development of a Practical Buchwald-Hartwig Amine Arylation Protocol using a Conveniently Prepared (NHC)Pd(R-allyl)Cl Catalyst. University College London. [Link]

  • Pd-Catalyzed Amination of Base-Sensitive Five-Membered Heteroaryl Halides with Aliphatic Amines. National Institutes of Health (NIH). [Link]

  • Ligated Pd-Catalyzed Aminations of Aryl/Heteroaryl Halides with Aliphatic Amines under Sustainable Aqueous Micellar Conditions. National Institutes of Health (NIH). [Link]

  • A Practical Buchwald—Hartwig Amination of 2-Bromopyridines with Volatile Amines. ResearchGate. [Link]

  • ChemInform Abstract: Buchwald-Hartwig Amination of (Hetero)aryl Chlorides by Employing MorDalPhos under Aqueous and Solvent-Free Conditions. ResearchGate. [Link]

  • The Buchwald–Hartwig Amination After 25 Years. University of Groningen research portal. [Link]

  • Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in Batch and Flow. ChemRxiv. [Link]

  • Scope and Limitations of Pd2(dba)3/P(i-BuNCH2CH2)3N-Catalyzed Buchwald−Hartwig Amination Reactions of Aryl Chlorides. The Journal of Organic Chemistry. [Link]

  • Buchwald-Hartwig Coupling: Mechanism & Examples. NROChemistry. [Link]

  • Buchwald-Hartwig Cross-Coupling. J&K Scientific LLC. [Link]

  • A Second-Generation Palladacycle Architecture Bearing a N-Heterocyclic Carbene and Its Catalytic Behavior in Buchwald–Hartwig Amination Catalysis. MDPI. [Link]

  • Cascade imination, Buchwald–Hartwig cross coupling and cycloaddition reaction: synthesis of pyrido[2,3-d]pyrimidines. RSC Publishing. [Link]

  • Buchwald-Hartwig Amination Mechanism | Organic Chemistry. YouTube. [Link]

  • Buchwald-Hartwig Cross Coupling Reaction. Organic Chemistry Portal. [Link]

  • Buchwald-Hartwig coupling. YouTube. [Link]

  • Buchwald-Hartwig Amination. ACS GCI Pharmaceutical Roundtable Reagent Guides. [Link]

  • Highly regioselective Buchwald–Hartwig amination at C-2 of 2,4-dichloropyridine enabling a novel approach to 2,4-bisanilinopyridine (BAPyd) libraries. ResearchGate. [Link]

Sources

Technical Support Center: Minimizing Byproduct Formation in 2-Chloropyrido[2,3-d]pyrimidin-4(1H)-one Hydrochloride Reactions

Author: BenchChem Technical Support Team. Date: January 2026

This technical support guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis of 2-Chloropyrido[2,3-d]pyrimidin-4(1H)-one hydrochloride. As a critical intermediate in the development of various therapeutic agents, achieving high purity and yield is paramount. This document provides in-depth troubleshooting advice and frequently asked questions (FAQs) to address common challenges, particularly the formation of unwanted byproducts during synthesis. Our approach is grounded in mechanistic understanding and practical, field-proven solutions to empower you to optimize your reactions and ensure the integrity of your research.

I. Understanding the Core Synthesis and Primary Byproduct Challenge

The most common and efficient synthesis of this compound begins with the condensation of 2-aminonicotinic acid and urea to form the intermediate, pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione. This dione is then subjected to chlorination using phosphorus oxychloride (POCl₃) to yield the desired product.

However, a persistent challenge in this synthesis is the over-chlorination of the dione intermediate, leading to the formation of the primary byproduct: 2,4-dichloropyrido[2,3-d]pyrimidine . The presence of this impurity can complicate downstream reactions and purification processes, impacting the overall efficiency and cost-effectiveness of your synthetic route.

II. Troubleshooting Guide: A Mechanistic Approach to Minimizing Byproduct Formation

This section provides a structured approach to troubleshooting and minimizing byproduct formation, focusing on the critical chlorination step.

Issue 1: Significant Formation of 2,4-Dichloropyrido[2,3-d]pyrimidine

Root Cause Analysis: The formation of the dichlorinated byproduct is a direct consequence of the high reactivity of phosphorus oxychloride and the susceptibility of the pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione to extensive chlorination under harsh conditions. Both the 2- and 4-positions of the pyrimidine ring are susceptible to chlorination.

Visualizing the Reaction Pathway and Byproduct Formation:

reaction_pathway A Pyrido[2,3-d]pyrimidine- 2,4(1H,3H)-dione B 2-Chloropyrido[2,3-d]pyrimidin- 4(1H)-one (Desired Product) A->B POCl₃ (Controlled) C 2,4-Dichloropyrido[2,3-d]pyrimidine (Byproduct) A->C POCl₃ (Excess/Harsh Conditions) B->C POCl₃ (Excess/Harsh Conditions)

Caption: Reaction pathway for the chlorination of the dione intermediate.

Troubleshooting Strategies & Optimization:

ParameterRecommended ActionMechanistic Rationale
Temperature Control Maintain a strict reaction temperature, typically between 80-100°C. Avoid excessive heating.Higher temperatures increase the rate of both the desired and undesired chlorination reactions. By maintaining a controlled temperature, you can selectively favor the formation of the monochlorinated product.
Reaction Time Monitor the reaction closely using an appropriate analytical technique (e.g., TLC, HPLC). Quench the reaction as soon as the starting material is consumed.Prolonged reaction times, even at optimal temperatures, can lead to the gradual formation of the dichlorinated byproduct.
Stoichiometry of POCl₃ Use a minimal excess of POCl₃. A 1.5 to 2-fold excess is often sufficient.A large excess of POCl₃ significantly increases the likelihood of over-chlorination. Precise control over the stoichiometry is crucial for selectivity.
Addition of a Tertiary Amine The addition of a tertiary amine, such as N,N-dimethylaniline or triethylamine, can moderate the reactivity of POCl₃.Tertiary amines can form a complex with POCl₃, reducing its electrophilicity and leading to a more controlled chlorination.

Experimental Protocol for Minimized Byproduct Formation:

  • Setup: In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, magnetic stirrer, and a nitrogen inlet, place the pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione (1 equivalent).

  • Reagent Addition: Under a nitrogen atmosphere, add phosphorus oxychloride (1.5-2 equivalents) dropwise at room temperature.

  • Heating: Heat the reaction mixture to 80-90°C and maintain this temperature.

  • Monitoring: Monitor the progress of the reaction by TLC (e.g., using a 10% methanol in dichloromethane eluent).

  • Work-up: Once the starting material is consumed (typically within 2-4 hours), cool the reaction mixture to room temperature. Carefully and slowly pour the mixture onto crushed ice with vigorous stirring.

  • Isolation: The product will precipitate out of the aqueous solution. Collect the solid by filtration, wash with cold water, and then with a small amount of cold ethanol.

  • Drying: Dry the product under vacuum to obtain the crude this compound.

Issue 2: Hydrolysis of the Product or Byproduct During Work-up

Root Cause Analysis: Both the desired 2-chloropyrido[2,3-d]pyrimidin-4(1H)-one and the 2,4-dichloropyrido[2,3-d]pyrimidine byproduct are susceptible to hydrolysis, especially in the presence of water and at elevated temperatures or non-neutral pH. This can lead to the reformation of the starting dione or the formation of other hydroxylated species.

Troubleshooting Strategies:

  • Maintain Low Temperatures: Perform the work-up and filtration steps using ice-cold water and solvents.

  • Rapid Processing: Minimize the time the product is in contact with aqueous media.

  • Neutral pH: Ensure the pH of the aqueous solution during work-up is neutral or slightly acidic to suppress hydrolysis.

III. Frequently Asked Questions (FAQs)

Q1: How can I effectively separate the desired product from the 2,4-dichloropyrido[2,3-d]pyrimidine byproduct?

A1: If significant amounts of the dichlorinated byproduct are formed, purification can be achieved through the following methods:

  • Recrystallization: The desired product, being a hydrochloride salt, often has different solubility properties compared to the non-salt dichlorinated byproduct. Experiment with different solvent systems for recrystallization. A common starting point is a mixture of ethanol and water or isopropanol and water.

  • Column Chromatography: While more resource-intensive, column chromatography on silica gel can be effective. A gradient elution system, starting with a non-polar solvent (e.g., hexane or dichloromethane) and gradually increasing the polarity with a more polar solvent (e.g., ethyl acetate or methanol), can separate the two compounds. The less polar 2,4-dichloropyrido[2,3-d]pyrimidine will typically elute first.

Q2: What are the key analytical techniques to identify and quantify the product and byproduct?

A2:

  • Thin-Layer Chromatography (TLC): A quick and effective method to monitor the reaction progress and assess the purity of the crude product. The dichlorinated byproduct will have a higher Rf value (less polar) than the desired product.

  • High-Performance Liquid Chromatography (HPLC): Provides accurate quantification of the product and impurities. A reverse-phase C18 column with a mobile phase of acetonitrile and water (with a modifier like TFA or formic acid) is a good starting point for method development.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for structural confirmation of the desired product and identification of the dichlorinated byproduct. Key distinguishing features are often observed in the aromatic region of the ¹H NMR spectrum.

Q3: Can I use thionyl chloride (SOCl₂) instead of phosphorus oxychloride for the chlorination?

A3: While thionyl chloride is also a chlorinating agent, phosphorus oxychloride is generally more effective for the conversion of the lactam functionality in the pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione to the corresponding chloro derivative. The reaction with SOCl₂ may require harsher conditions and could lead to a different byproduct profile. For this specific transformation, POCl₃ is the more established and recommended reagent.

Q4: My reaction seems to stall, and I have a mixture of starting material and product even after prolonged heating. What could be the issue?

A4: This could be due to several factors:

  • Insufficient POCl₃: Ensure you are using at least a slight excess of phosphorus oxychloride.

  • Moisture in the Reaction: The presence of water will consume the POCl₃ and hinder the reaction. Ensure all glassware is thoroughly dried and the reaction is run under an inert atmosphere.

  • Purity of Starting Material: Impurities in the pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione can interfere with the reaction. Ensure your starting material is of high purity.

IV. References

  • Synthesis of Pyrido[2,3-d]pyrimidine Derivatives as CCR4 Antagonists. Molecules. [Link]

  • Review on the Synthesis and Therapeutic Potential of Pyrido[2,3-d], [3,2-d], [3,4-d] and [4,3-d]pyrimidine Derivatives. Molecules. [Link]

  • Synthesis of novel bioactive pyrido[2,3-d]pyrimidine derivatives with potent cytotoxicity through apoptosis as PIM-1 kinase inhibitors. RSC Advances. [Link]

  • POCl3-PCl5 mixture: A robust chlorinating agent. Journal of the Indian Chemical Society. [Link]

  • Large-Scale Solvent-Free Chlorination of Hydroxy-Pyrimidines, -Pyridines, -Pyrazines and -Amides Using Equimolar POCl3. Molecules. [Link]

  • 2,4-Dichloropyrimidine. PubChem. [Link]

  • 2-chloropyrido[2,3-d]pyrimidin-4(1H)-one. PubChem. [Link]

  • Straightforward entry to pyrido[2,3-d]pyrimidine-2,4(1H,3H)-diones and their ADME properties. Bioorganic & Medicinal Chemistry Letters. [Link]

Technical Support Center: Optimization of Palladium Catalysts for 2-Chloropyrido[2,3-d]pyrimidin-4(1H)-one Hydrochloride Coupling

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for palladium-catalyzed cross-coupling reactions involving 2-Chloropyrido[2,3-d]pyrimidin-4(1H)-one hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of these reactions, providing in-depth troubleshooting advice and frequently asked questions to ensure the successful synthesis of your target molecules. The pyrido[2,3-d]pyrimidine core is a key structural motif in many biologically active compounds, making its functionalization a critical step in pharmaceutical research.[1]

Troubleshooting Guide: Common Issues and Solutions

Cross-coupling reactions with heterocyclic chlorides like 2-Chloropyrido[2,3-d]pyrimidin-4(1H)-one can be challenging due to the inherent properties of the substrate. The electron-deficient nature of the pyridine ring and the potential for the nitrogen atoms to coordinate with the palladium catalyst can lead to a variety of issues.[2] This section provides a systematic approach to identifying and resolving common problems encountered during your experiments.

Problem Potential Cause(s) Recommended Solution(s)
Low to No Conversion 1. Inactive Catalyst System: Aryl chlorides are less reactive than bromides or iodides, requiring a highly active catalyst. The oxidative addition of the C-Cl bond is often the rate-limiting step.[3][4] 2. Catalyst Inhibition/Deactivation: The nitrogen atoms in the pyridopyrimidinone scaffold can act as Lewis bases and coordinate to the palladium center, inhibiting its catalytic activity.[2] Oxygen in the reaction atmosphere can also deactivate the Pd(0) catalyst.[2][3] 3. Inappropriate Ligand Choice: Standard ligands like PPh₃ are often ineffective for activating C-Cl bonds.[3]1a. Use a Pre-catalyst: Employ modern palladacycle pre-catalysts (e.g., Buchwald G3 or G4) for more efficient and clean formation of the active Pd(0) species.[3][5] 1b. Increase Catalyst Loading: For challenging substrates, increasing the catalyst loading from the typical 1-2 mol% to as high as 5 mol% may be necessary.[3] 2a. Strict Inert Atmosphere: Ensure the reaction is set up under a rigorously inert atmosphere (Argon or Nitrogen) using properly dried and degassed solvents.[2][3] 3a. Select Bulky, Electron-Rich Ligands: Utilize sterically hindered biarylphosphine ligands such as XPhos, SPhos, RuPhos, or BrettPhos, which are designed to activate C-Cl bonds.[3][5][6]
Significant Hydrodehalogenation 1. Slow Reductive Elimination: This side reaction, where the chlorine is replaced by hydrogen, can compete with the desired coupling if the reductive elimination of the product is slow.[3][7] 2. Presence of Hydride Sources: Trace water or certain solvents can act as hydride sources, leading to the reduction of the starting material.[2]1a. Optimize Ligand: The choice of ligand can influence the rate of reductive elimination. Screening different bulky phosphine ligands is recommended. 1b. Adjust Amine/Boronic Acid Stoichiometry: Using a slight excess (1.2-1.5 equivalents) of the coupling partner can favor the desired reaction pathway.[3] 2a. Ensure Anhydrous Conditions: Use scrupulously dried reagents and solvents to minimize this side reaction.[3]
Protodeboronation (in Suzuki Coupling) 1. Unstable Boronic Acid: Some boronic acids, particularly heterocyclic ones, can be unstable under the reaction conditions and be replaced by a proton from the solvent or trace water.[2][8]1a. Use Anhydrous Conditions: Employing anhydrous bases like K₃PO₄ can help if protodeboronation is significant.[6] 1b. Use Boronic Esters: Consider using the corresponding pinacol (Bpin) or MIDA boronate esters, which are often more stable than the free boronic acids.
Poor Solubility of Reagents 1. Incompatible Solvent: The starting material, particularly in its hydrochloride salt form, or the product may have limited solubility in common nonpolar coupling solvents like toluene.[9]1a. Screen Solvents: Test a range of solvents, including more polar aprotic options like 1,4-dioxane, DMF, or DME.[3][10][11][12] Be aware that solvent can influence reaction selectivity.[10][11][12] 1b. Use a Co-solvent: In some cases, a mixture of solvents (e.g., dioxane/water) can improve solubility and reaction outcome, especially for Suzuki couplings.[2]
Formation of Homocoupling Byproducts 1. Presence of Oxygen: Oxygen can promote the homocoupling of boronic acids in Suzuki reactions.[2] 2. Incomplete Reduction of Pd(II): If a Pd(II) precatalyst is not fully reduced to the active Pd(0) species, it can lead to homocoupling.[2]1a. Thorough Degassing: Ensure all solvents and the reaction headspace are thoroughly purged with an inert gas. 2a. Use a Pd(0) Source or Pre-catalyst: Directly using a Pd(0) source like Pd₂(dba)₃ or a reliable precatalyst can minimize the presence of reactive Pd(II) species.[2][4]

Frequently Asked Questions (FAQs)

Q1: My 2-Chloropyrido[2,3-d]pyrimidin-4(1H)-one is a hydrochloride salt. Do I need to neutralize it before the reaction?

Yes, it is highly recommended. The hydrochloride salt can interfere with the basic conditions required for most cross-coupling reactions. You can either pre-neutralize the starting material with a suitable base (e.g., NaHCO₃ or a tertiary amine) and extract the free base, or you can add an additional equivalent of the reaction base to neutralize the HCl in situ. However, the latter approach can affect the reaction outcome, so pre-neutralization is often the cleaner method.

Q2: Which type of coupling reaction is best for this substrate: Suzuki or Buchwald-Hartwig?

Both Suzuki-Miyaura (for C-C bond formation) and Buchwald-Hartwig amination (for C-N bond formation) are viable options for functionalizing the 2-position of the pyridopyrimidinone core.[7][13] The choice depends on the desired product.

  • For C-C bonds (e.g., adding an aryl or alkyl group): The Suzuki-Miyaura coupling is the method of choice.

  • For C-N bonds (e.g., adding an amine): The Buchwald-Hartwig amination is the standard protocol.[7][14]

The core principles of catalyst and ligand selection are similar for both reactions when dealing with a challenging aryl chloride.

Q3: How do I choose the optimal ligand for my specific coupling partner?

Ligand choice is critical and substrate-dependent.[5] While a universal "best" ligand doesn't exist, here are some experimentally-backed starting points:

  • For Suzuki Couplings: SPhos and XPhos are excellent general-purpose ligands for activating aryl chlorides.[6]

  • For Buchwald-Hartwig Amination:

    • Primary Amines: BrettPhos is often a good choice.[5][15]

    • Secondary Amines: RuPhos is generally effective.[5]

    • NH-Heterocycles: Ligands like DavePhos or XantPhos may be necessary.[5]

It is always advisable to perform a small-scale screen of a few different ligands to identify the optimal one for your specific transformation.

Q4: What is the best base to use for these reactions?

The choice of base is crucial and depends on the specific coupling reaction and the sensitivity of your substrates.

  • For Buchwald-Hartwig Amination: A strong, non-nucleophilic base is typically required. Sodium tert-butoxide (NaOtBu) is the most common and effective choice.[3][14] For base-sensitive substrates, weaker bases like K₃PO₄ or Cs₂CO₃ can be used, but this may require a more active catalyst system and higher temperatures.[3][5]

  • For Suzuki Coupling: A variety of bases can be used. Aqueous K₂CO₃ is a common first choice.[6] For reactions sensitive to water or where protodeboronation is an issue, anhydrous bases like K₃PO₄ are preferred.[2][6]

Q5: What reaction temperatures are typically required?

Due to the lower reactivity of the C-Cl bond, elevated temperatures are usually necessary to facilitate the oxidative addition step.[3] A typical temperature range is 80-110 °C.[3] It is important to monitor for thermal decomposition of your starting materials or product at higher temperatures.

Visualizing the Process

General Catalytic Cycle for Cross-Coupling

The diagram below illustrates the fundamental steps in a palladium-catalyzed cross-coupling reaction, such as a Suzuki or Buchwald-Hartwig reaction. The cycle begins with the active Pd(0) catalyst and proceeds through oxidative addition, transmetalation (for Suzuki) or amine coordination/deprotonation (for Buchwald-Hartwig), and finally reductive elimination to yield the product and regenerate the catalyst.

Cross-Coupling Cycle Pd0 L₂Pd⁰ (Active Catalyst) OxAdd Oxidative Addition Pd0->OxAdd PdII L₂(Ar)Pdᴵᴵ-Cl OxAdd->PdII Transmetal Transmetalation (Suzuki) or Amine Coordination/Deprotonation (Buchwald-Hartwig) PdII->Transmetal PdII_R L₂(Ar)Pdᴵᴵ-R Transmetal->PdII_R RedElim Reductive Elimination PdII_R->RedElim RedElim->Pd0 Regeneration Product Ar-R (Product) RedElim->Product Substrate Ar-Cl Substrate->OxAdd CouplingPartner R-M or R-NH₂ CouplingPartner->Transmetal

Caption: General catalytic cycle for Pd-catalyzed cross-coupling.

Troubleshooting Workflow

This flowchart provides a logical sequence of steps to follow when a coupling reaction with 2-Chloropyrido[2,3-d]pyrimidin-4(1H)-one fails or gives low yields.

Troubleshooting_Workflow start Low/No Yield check_catalyst 1. Verify Catalyst System - Use Pre-catalyst (G3/G4)? - Increase Loading (2-5 mol%)? start->check_catalyst check_ligand 2. Re-evaluate Ligand - Bulky, e⁻-rich (XPhos, SPhos)? - Screen alternatives? check_catalyst->check_ligand check_conditions 3. Assess Reaction Conditions - Strict Inert Atmosphere? - Anhydrous/Degassed Solvent? - Increase Temperature (80-110°C)? check_ligand->check_conditions check_base 4. Optimize Base - Correct strength (e.g., NaOtBu, K₃PO₄)? - Stoichiometry correct? check_conditions->check_base check_byproducts 5. Analyze Byproducts - Hydrodehalogenation? - Homocoupling? check_base->check_byproducts solution1 Address specific byproduct formation (e.g., ensure anhydrous conditions) check_byproducts->solution1

Caption: Step-by-step troubleshooting workflow for the coupling reaction.

Experimental Protocols

General Protocol for Buchwald-Hartwig Amination

This protocol provides a starting point for the amination of 2-Chloropyrido[2,3-d]pyrimidin-4(1H)-one. Optimization of catalyst, ligand, base, and solvent may be required.

Materials:

  • 2-Chloropyrido[2,3-d]pyrimidin-4(1H)-one (free base, 1.0 mmol)

  • Amine (1.2 mmol)

  • Palladium precatalyst (e.g., XPhos Pd G3, 0.02 mmol, 2 mol%)[5]

  • Base (e.g., NaOtBu, 1.4 mmol)[3][5]

  • Anhydrous, degassed solvent (e.g., toluene or 1,4-dioxane, 5 mL)[3]

  • Oven-dried reaction vial with a magnetic stir bar

Procedure:

  • In a glovebox or under a stream of inert gas, add the 2-Chloropyrido[2,3-d]pyrimidin-4(1H)-one, amine, palladium precatalyst, and base to the reaction vial.

  • Add the magnetic stir bar.

  • Seal the vial with a septum-containing cap.

  • Add the anhydrous, degassed solvent via syringe.

  • Place the vial in a preheated oil bath or heating block at the desired temperature (e.g., 100 °C).[5]

  • Stir the reaction for the determined time (e.g., 12-24 hours), monitoring progress by TLC, GC-MS, or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Quench the reaction by carefully adding a saturated aqueous solution of NH₄Cl.

  • Extract the product with an appropriate organic solvent (e.g., ethyl acetate or dichloromethane).

  • Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

References

  • BenchChem. (n.d.). Technical Support Center: Buchwald-Hartwig Amination with Chloropyridines.
  • Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings. (2020). Israel Journal of Chemistry.
  • Synthesis of New N-Arylpyrimidin-2-amine Derivatives Using a Palladium Catalyst. (n.d.). National Institutes of Health.
  • BenchChem. (n.d.). Optimization of Buchwald-Hartwig amination conditions.
  • BenchChem. (n.d.). Unsuccessful Suzuki coupling with 2-chloro-3-aminopyridine troubleshooting.
  • Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings. (n.d.). National Institutes of Health.
  • Development of Deactivation-Resistant Catalysts for Pd-Catalyzed C–N Cross-Coupling Reactions. (n.d.). DSpace@MIT.
  • Expanding the Diversity at the C-4 Position of Pyrido[2,3-d]pyrimidin-7(8H)-ones to Achieve Biological Activity against ZAP-70. (2021). National Institutes of Health.
  • Buchwald–Hartwig amination. (n.d.). Wikipedia.
  • Buchwald-Hartwig Amination. (2023). Chemistry LibreTexts.
  • Reddit. (2024). How to approach choosing reaction conditions for Suzuki?
  • Solvent Effects on the Selectivity of Palladium‐Catalyzed Suzuki‐Miyaura Couplings. (n.d.). ResearchGate.
  • Solvent effects in palladium catalysed cross-coupling reactions. (2019). RSC Publishing.
  • Cross-Coupling Reactions of Aromatic and Heteroaromatic Silanolates with Aromatic and Heteroaromatic Halides. (n.d.). National Institutes of Health.
  • Suzuki-Miyaura cross-coupling: Practical Guide. (n.d.). Yoneda Labs.
  • Reddit. (2024). Failed suzuki coupling, any suggenstions?
  • Review on the Synthesis and Therapeutic Potential of Pyrido[2,3-d], [3,2-d], [3,4-d] and [4,3-d]pyrimidine Derivatives. (n.d.). National Institutes of Health.

Sources

Technical Support Center: Navigating the Purification Challenges of Polar Pyrido[2,3-d]pyrimidine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center dedicated to addressing the purification challenges of polar pyrido[2,3-d]pyrimidine derivatives. This guide is designed for researchers, scientists, and drug development professionals who encounter difficulties in isolating and purifying these vital heterocyclic compounds. The inherent polarity of the pyrido[2,3-d]pyrimidine scaffold, a privileged structure in medicinal chemistry, often leads to complex purification hurdles.[1][2] This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to empower you with the knowledge to overcome these obstacles and achieve high-purity compounds essential for your research.

I. Understanding the Core Challenges

The pyrido[2,3-d]pyrimidine core, with its multiple nitrogen atoms, often results in derivatives with high polarity. This characteristic is a double-edged sword; while it can impart desirable pharmacokinetic properties, it presents significant purification challenges. The primary difficulties stem from:

  • High Polarity: Leading to poor retention in standard reverse-phase chromatography and high solubility in polar solvents, making crystallization difficult.[3]

  • Basic Nature: The nitrogen atoms in the heterocyclic system can interact strongly with the acidic silanol groups on standard silica gel, causing significant peak tailing in normal-phase chromatography.[4]

  • Presence of Structurally Similar Impurities: Side products or unreacted starting materials often have polarities very close to the desired product, complicating separation.[5][6]

This guide will provide systematic approaches to tackle these issues head-on.

II. Troubleshooting Guide: From Tailing Peaks to Tenacious Impurities

This section is structured in a question-and-answer format to directly address common problems encountered during the purification of polar pyrido[2,3-d]pyrimidine derivatives.

Chromatography Conundrums

Question 1: My compound streaks severely on a silica gel TLC plate and column. How can I improve the peak shape?

Answer: Streaking is a classic sign of strong interaction between your basic pyrido[2,3-d]pyrimidine derivative and the acidic silica gel surface.[4] Here’s a systematic approach to resolve this:

  • Mobile Phase Modification: The most straightforward solution is to add a basic modifier to your mobile phase to neutralize the acidic silanol groups.

    • Triethylamine (TEA): Add 0.1-1% TEA to your solvent system. This is often highly effective at reducing peak tailing for basic compounds.[7]

    • Ammonia in Methanol: A solution of 7N ammonia in methanol can be used as a polar modifier in your mobile phase, typically in a dichloromethane/methanol solvent system.[4]

  • Alternative Stationary Phases: If mobile phase modification is insufficient, consider switching to a different stationary phase.

    • Alumina (Basic or Neutral): Alumina is a good alternative to silica gel for the purification of basic compounds.[4]

    • Reverse-Phase Chromatography: As detailed in the next section, this is often the preferred method for polar compounds.

Question 2: My polar pyrido[2,3-d]pyrimidine derivative shows little to no retention on a C18 reverse-phase column. What are my options?

Answer: This is a common issue for highly polar molecules in reverse-phase chromatography (RPC), where retention is driven by hydrophobic interactions.[3] Here are several strategies to increase retention:

  • Employ a Polar-Embedded or Polar-Endcapped Column: These columns are specifically designed to provide enhanced retention for polar analytes.[3]

  • Decrease the Organic Modifier Concentration: A lower percentage of organic solvent (e.g., acetonitrile or methanol) in the mobile phase will increase the retention of polar compounds.[3]

  • Adjust the Mobile Phase pH: For ionizable pyrido[2,3-d]pyrimidine derivatives, adjusting the pH of the mobile phase to suppress ionization can increase hydrophobicity and, consequently, retention.[3]

  • Consider Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC is an excellent alternative for highly polar compounds. It utilizes a polar stationary phase (like silica or a bonded polar phase) and a mobile phase with a high concentration of a less polar organic solvent.[3][8]

Technique Stationary Phase Mobile Phase Best Suited For
Reverse-Phase (RPC) Non-polar (e.g., C18, C8)Polar (e.g., Water/Acetonitrile, Water/Methanol)Moderately polar to non-polar compounds. Can be adapted for polar compounds with modifications.[9]
HILIC Polar (e.g., Silica, Amide, Zwitterionic)High organic content with a small amount of aqueous bufferHighly polar, hydrophilic compounds that are poorly retained in RPC.[8]
Ion-Exchange (IEC) Charged (Anionic or Cationic)Aqueous buffer with a salt or pH gradientIonizable compounds, including isomers with different charge states.[10][11]

Question 3: I am struggling to separate my target compound from a polar impurity with a very similar retention time in reverse-phase HPLC. How can I improve the resolution?

Answer: Achieving separation of closely eluting polar compounds requires careful optimization of your chromatographic conditions.

  • Optimize the Mobile Phase:

    • Solvent Choice: Switching from acetonitrile to methanol (or vice versa) as the organic modifier can alter the selectivity of the separation due to different solvent-analyte interactions.[12]

    • pH Adjustment: Fine-tuning the pH of the mobile phase can differentially affect the ionization state of your compound and the impurity, potentially leading to better separation.

    • Additives: For acidic or basic compounds, adding a small amount of an acid (e.g., formic acid or trifluoroacetic acid) or a base (e.g., triethylamine) can improve peak shape and resolution.

  • Change the Stationary Phase: If mobile phase optimization is not sufficient, a different stationary phase chemistry may be required.

    • Phenyl-Hexyl Phases: These columns offer alternative selectivity through π-π interactions, which can be beneficial for aromatic heterocycles like pyrido[2,3-d]pyrimidines.

    • PFP (Pentafluorophenyl) Phases: These are also effective for separating polar and aromatic compounds due to a combination of hydrophobic, π-π, and dipole-dipole interactions.

Crystallization Challenges

Question 4: My polar pyrido[2,3-d]pyrimidine derivative oils out or remains in solution during recrystallization attempts. What should I do?

Answer: "Oiling out" or failure to crystallize is common for polar compounds, often due to high solubility in the chosen solvent or the presence of impurities.[3]

G start Compound Fails to Crystallize (Oils Out or Stays in Solution) cause1 Too much solvent or compound too soluble start->cause1 cause2 Cooling too rapidly start->cause2 cause3 Presence of impurities start->cause3 solution1a Evaporate some solvent cause1->solution1a solution1b Add an anti-solvent (miscible solvent in which the compound is insoluble) cause1->solution1b solution2 Allow to cool slowly; insulate the flask cause2->solution2 solution3a Scratch the inner surface of the flask with a glass rod cause3->solution3a solution3b Add a seed crystal cause3->solution3b solution3c Perform a preliminary purification (e.g., short silica plug) cause3->solution3c

Recommended Solvent Systems for Recrystallization:

Solvent/System Polarity Comments
Ethanol/WaterHighA common choice for polar compounds. Dissolve in hot ethanol and add hot water until turbidity appears, then clarify with a few drops of hot ethanol.
IsopropanolMedium-HighCan be effective for compounds that are too soluble in ethanol or methanol.
AcetonitrileMedium-HighA good solvent for many nitrogen-containing heterocyles.
Dimethylformamide (DMF)/WaterHighFor very polar compounds. Dissolve in a minimum of hot DMF and add water as an anti-solvent.
Dioxane/WaterHighSimilar to DMF/Water, can be effective for challenging crystallizations.

Note: Always perform small-scale solvent screening tests before committing to a large-scale recrystallization.

III. Frequently Asked Questions (FAQs)

Q1: What are the typical impurities I might encounter in the synthesis of pyrido[2,3-d]pyrimidines?

A1: Impurities can arise from starting materials, side reactions, or degradation. Common impurities include unreacted starting materials, regioisomers, and byproducts from incomplete cyclization.[5][6] For instance, in the synthesis of Pemetrexed, a well-known pyrido[2,3-d]pyrimidine, process-related impurities have been extensively characterized and include diastereomers and precursors.[5] Thorough analytical characterization (e.g., LC-MS, NMR) of your crude product is crucial for identifying impurities and developing an effective purification strategy.[6]

Q2: When should I consider using preparative HPLC over column chromatography?

A2: The choice depends on the quantity of material, the difficulty of the separation, and the required purity.

  • Column Chromatography: Best for larger quantities (grams to kilograms) and for separations where the difference in polarity (ΔRf) between the product and impurities is significant.

  • Preparative HPLC: Ideal for smaller quantities (milligrams to a few grams), for challenging separations of closely eluting compounds, and when very high purity (>99%) is required.[9]

Q3: Can I use ion-exchange chromatography for my polar pyrido[2,3-d]pyrimidine derivative?

A3: Yes, ion-exchange chromatography (IEC) can be a very powerful technique, especially if your compound has an ionizable functional group.[10][11] IEC separates molecules based on their net charge and can be highly effective for:

  • Separating charged from neutral molecules.

  • Resolving mixtures of acidic and basic compounds.

  • Separating isomers that have different pKa values.[10]

Q4: Are there any "green" or more environmentally friendly purification methods for these compounds?

A4: Yes, there is a growing emphasis on green chemistry in purification.

  • Solvent Selection: Opting for greener solvents like ethanol, isopropanol, and water for recrystallization and chromatography when possible. Some syntheses of pyrido[2,3-d]pyrimidines have been developed in greener solvents like glycerol, which can simplify purification.[1][13]

  • Supercritical Fluid Chromatography (SFC): SFC uses supercritical CO₂ as the main mobile phase, significantly reducing the consumption of organic solvents. It is an excellent technique for the purification of polar compounds.

Experimental Protocol: General Method for Purification of a Polar Pyrido[2,3-d]pyrimidine Derivative by Reverse-Phase Preparative HPLC

  • Analytical Method Development:

    • Develop an analytical HPLC method on a C18 column (e.g., 4.6 x 150 mm, 5 µm).

    • Screen mobile phases such as water/acetonitrile and water/methanol, both with 0.1% formic acid or 0.1% trifluoroacetic acid to ensure good peak shape.

    • Optimize the gradient to achieve good separation between your product and any impurities.

  • Sample Preparation:

    • Dissolve the crude product in a minimal amount of a strong solvent like DMSO or DMF.

    • Dilute the sample with the initial mobile phase until the solution is clear. If precipitation occurs, filter the sample before injection.

  • Preparative HPLC Run:

    • Equilibrate the preparative C18 column with the initial mobile phase.

    • Inject the prepared sample.

    • Run the preparative gradient, scaling the flow rate and gradient time appropriately from your analytical method.

    • Collect fractions based on the UV chromatogram.

  • Fraction Analysis and Work-up:

    • Analyze the collected fractions by analytical HPLC to determine their purity.

    • Combine the pure fractions.

    • Remove the organic solvent under reduced pressure.

    • Lyophilize the remaining aqueous solution to obtain the purified product as a solid.

G start Crude Polar Pyrido[2,3-d]pyrimidine is_solid Is the compound a solid? start->is_solid try_cryst Attempt Recrystallization is_solid->try_cryst Yes chromatography Proceed to Chromatography is_solid->chromatography No cryst_ok Is purity >95%? try_cryst->cryst_ok pure_solid Pure Solid cryst_ok->pure_solid Yes cryst_ok->chromatography No tlc_screen TLC Screening (Normal Phase) chromatography->tlc_screen streaking Severe Streaking? tlc_screen->streaking np_col Normal Phase Column (with basic modifier) streaking->np_col Yes rp_hplc Reverse Phase HPLC streaking->rp_hplc No final_purity Analyze Purity np_col->final_purity retention Poor Retention? rp_hplc->retention hilic Consider HILIC retention->hilic Yes retention->final_purity No hilic->final_purity

IV. References

  • Ahmed H. Shamroukh et al. (2016). The chemistry of pyrido[2,3-d]pyrimidines. Journal of Chemical and Pharmaceutical Research, 8(3):734-772. Available at: [Link]

  • Gangloff, A. R., et al. (2012). Synthesis and Physicochemical Characterization of the Impurities of Pemetrexed Disodium, an Anticancer Drug. Molecules, 17(8), 9349-9363. Available at: [Link]

  • Stoll, D. R. (2023). The Evolution of LC Troubleshooting: Strategies for Improving Peak Tailing. LCGC North America, 41(11), 504-507. Available at: [Link]

  • Marrubini, G., Mendoza, B. E. C., & Massolini, G. (2010). Separation of purine and pyrimidine bases and nucleosides by hydrophilic interaction chromatography. Journal of separation science, 33(6-7), 803–816. Available at: [Link]

  • Phenomenex. (n.d.). Reversed Phase HPLC Method Development. Available at: [Link]

  • Shaabani, A., et al. (2017). An efficient solvent-free synthesis of pyrido[2,3-d]pyrimidine derivatives utilizing lactic acid as green and eco-friendly catalyst. Journal of the Serbian Chemical Society, 82(1), 1-8. Available at: [Link]

  • Martinho, A., et al. (2022). A greener approach for the synthesis of pyrido[2,3-d]pyrimidine derivatives in glycerol under microwave heating. ChemistrySelect, 7(12), e202200543. Available at: [Link]

  • PubMed. (n.d.). Separation of the sequence isomers of pyrimidine deoxytetranucleoside triphosphates by high-performance ion-exchange liquid chromatography. Available at: [Link]

  • ResearchGate. (n.d.). Separation and Purification of Nucleotides, Nucleosides, Purine and Pyrimidine Bases by Ion Exchange. Available at: [Link]

  • PubMed. (n.d.). Reverse-phase HPLC analysis and purification of small molecules. Available at: [Link]

  • An efficient synthesis of Pemetrexed disodium. (2017). Tetrahedron Letters, 58(34), 3341-3344. Available at: [Link]

  • Medicinal chemistry perspective of pyrido[2,3-d]pyrimidines as anticancer agents. (2023). RSC Medicinal Chemistry, 14(3), 406-431. Available at: [Link]

  • Discovery of Tumor-Targeted 6-Methyl Substituted Pemetrexed and Related Antifolates with Selective Loss of RFC Transport. (2021). Journal of Medicinal Chemistry, 64(15), 11413-11426. Available at: [Link]

  • ResearchGate. (n.d.). Chemical structures of pyrido[2,3-d]pyrimidine-based compounds and the... Available at: [Link]

  • Synthesis of novel bioactive pyrido[2,3-d]pyrimidine derivatives with potent cytotoxicity through apoptosis as PIM-1 kinase inhibitors. (2024). RSC Advances, 14(18), 12623-12638. Available at: [Link]

  • Identification of Novel Cyanopyridones and Pyrido[2,3-D]Pyrimidines as Anticancer Agents with Dual VEGFR-2/HER-2 Inhibitory Action: Synthesis, Biological Evaluation and Molecular Docking Studies. (2022). Molecules, 27(21), 7268. Available at: [Link]

  • Rapid Discovery of Pyrido[3,4-d]pyrimidine Inhibitors of Monopolar Spindle Kinase 1 (MPS1) Using a Structure-Based Hybridization Approach. (2016). Journal of Medicinal Chemistry, 59(9), 4346-4363. Available at: [Link]

  • Google Patents. (n.d.). US8981090B2 - Process for the synthesis of pemetrexed disodium salt. Available at:

  • Google Patents. (n.d.). US3021332A - Pyrido (2, 3-d) pyrimidine compounds and method of making. Available at:

  • ALWSCI. (2025). Common Causes Of Peak Tailing in Chromatography. Available at: [Link]

  • Agilent. (n.d.). Video Notes GC Troubleshooting Series Part Four: Tailing Peaks. Available at: [Link]

  • Kromasil. (n.d.). F.A.Q. - Why does the chromatogram show peak tailing? Available at: [Link]

  • LCGC International. (2025). LC Troubleshooting Essentials: A Guide to Common Problems and Solutions for Peak Tailing, Ghost Peaks, and Pressure Spikes. Available at: [Link]

  • PubMed. (n.d.). Separation of pyrimidine nucleosides by synthetic resin ion-exchangers. Available at: [Link]

  • PubMed Central. (n.d.). Ion Exchange Chromatographic Methods for Purification of Therapeutic Antibodies. Available at: [Link]

  • ResearchGate. (n.d.). Separation of purine and pyrimidine bases and nucleosides by hydrophilic interaction chromatography. Available at: [Link]

  • PubMed Central. (n.d.). Hydrophilic Interaction Liquid Chromatography Coupled to Mass Spectrometry and Multivariate Analysis of the De Novo Pyrimidine Pathway Metabolites. Available at: [Link]

  • ResearchGate. (n.d.). Development and Validation of Reverse-phase High-performance Liquid Chromatography Method for Novel Synthetic Pyridine Derivative. Available at: [Link]

  • Synthesis of novel bioactive pyrido[2,3-d]pyrimidine derivatives with potent cytotoxicity through apoptosis as PIM-1 kinase inhibitors. (2024). RSC Advances, 14(18), 12623-12638. Available at: [Link]

Sources

Technical Support Center: Recrystallization of 2-Chloropyrido[2,3-d]pyrimidin-4(1H)-one Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

This technical support guide is designed for researchers, scientists, and drug development professionals working with 2-Chloropyrido[2,3-d]pyrimidin-4(1H)-one hydrochloride. Here, we provide in-depth troubleshooting advice and frequently asked questions to address common challenges encountered during its recrystallization, a critical step for ensuring the purity of this important heterocyclic compound.

Introduction to Recrystallization

Recrystallization is a fundamental technique for the purification of solid organic compounds.[1] The underlying principle is based on the differential solubility of a compound in a hot versus a cold solvent.[2] An ideal recrystallization solvent will dissolve the target compound sparingly at room temperature but readily at its boiling point. Impurities, ideally, will either be insoluble in the hot solvent or remain soluble in the cold solvent. This guide will walk you through the nuances of applying this technique to this compound.

Frequently Asked Questions (FAQs)

Q1: What is the ideal solvent for recrystallizing this compound?

A1: The ideal solvent is one that dissolves the compound completely when hot but poorly when cold. As this compound is a salt, polar solvents are a good starting point. A systematic solvent screening is recommended. Begin with polar protic solvents like ethanol, methanol, or isopropanol, or polar aprotic solvents such as acetonitrile or ethyl acetate. Water may also be a suitable solvent or co-solvent, given the hydrochloride salt form.

Q2: My compound is not dissolving in the hot solvent. What should I do?

A2: This indicates that the solvent is not a good choice for your compound. You can try adding a co-solvent to increase the polarity of the system. For instance, if you are using ethanol, adding a small amount of water might help. Alternatively, you may need to select a more polar solvent altogether.

Q3: My compound "oils out" instead of forming crystals. How can I fix this?

A3: "Oiling out" occurs when the solid melts before it dissolves in the hot solvent, or when the solution becomes supersaturated at a temperature above the compound's melting point.[3] To remedy this, try using a larger volume of solvent, a lower boiling point solvent, or a solvent in which the compound is more soluble. Slowing down the cooling process can also encourage crystal formation over oiling.

Q4: I have a very low yield after recrystallization. What are the common causes?

A4: Low recovery can result from several factors:

  • Using too much solvent: This will keep a significant portion of your compound dissolved in the mother liquor even after cooling.[1][3]

  • Premature crystallization: If the solution cools too quickly during hot filtration, you will lose product on the filter paper.

  • Washing with a solvent at the wrong temperature: Always wash the collected crystals with a minimal amount of ice-cold solvent to prevent your purified product from redissolving.[1]

Q5: How can I remove colored impurities during recrystallization?

A5: If your product has a persistent color, you can try adding a small amount of activated charcoal to the hot solution before filtration. The charcoal will adsorb the colored impurities. Use charcoal sparingly, as it can also adsorb your target compound, leading to a lower yield.

Troubleshooting Guide

This section provides a more detailed, scenario-based approach to resolving common issues during the recrystallization of this compound.

Scenario 1: No Crystals Form Upon Cooling

If your solution remains clear even after cooling in an ice bath, it is likely undersaturated.

Root Cause Analysis and Solutions:

  • Excess Solvent: The most common reason for no crystal formation is the use of too much solvent.[3]

    • Solution: Evaporate some of the solvent to concentrate the solution. Bring the solution back to a boil to ensure everything is dissolved and then allow it to cool again.

  • Supersaturation: Sometimes a solution can become supersaturated and resist crystallization.

    • Solution 1: Scratching: Use a glass rod to gently scratch the inside of the flask at the surface of the solution. The microscopic scratches on the glass can provide nucleation sites for crystal growth.

    • Solution 2: Seeding: If you have a small crystal of the pure compound, add it to the cooled solution to induce crystallization.

Scenario 2: The Product Precipitates as an Amorphous Solid

An amorphous solid, rather than well-defined crystals, suggests that the precipitation was too rapid.

Root Cause Analysis and Solutions:

  • Rapid Cooling: Cooling the solution too quickly can cause the compound to "crash out" as an amorphous powder.

    • Solution: Re-heat the solution until the solid redissolves. Allow the flask to cool slowly to room temperature on a benchtop before moving it to an ice bath. Insulating the flask can further slow the cooling process.

  • Inappropriate Solvent: The solvent system may not be optimal for crystal growth.

    • Solution: Experiment with different solvents or solvent mixtures. A solvent in which the compound has slightly higher solubility at room temperature may promote slower, more controlled crystallization.

Scenario 3: Impurities Co-crystallize with the Product

If your final product is still impure after recrystallization, the impurities may have similar solubility properties to your target compound.

Root Cause Analysis and Solutions:

  • Similar Solubility Profiles: The chosen solvent may not be effective at separating the desired compound from certain impurities.

    • Solution 1: Second Recrystallization: Perform a second recrystallization using a different solvent system with different polarity characteristics.

    • Solution 2: Alternative Purification: If recrystallization is ineffective, other purification techniques such as column chromatography may be necessary to achieve the desired purity.

Proposed Recrystallization Protocol for this compound

This is a general starting protocol. The optimal solvent and volumes should be determined experimentally.

Step 1: Solvent Selection

  • Place a small amount of the crude compound (10-20 mg) into several test tubes.

  • Add a few drops of different solvents (e.g., ethanol, methanol, isopropanol, acetonitrile, water) to each test tube.

  • Observe the solubility at room temperature. A suitable solvent should not dissolve the compound at this stage.

  • Gently heat the test tubes and observe the solubility. The compound should dissolve completely in the hot solvent.

  • Allow the test tubes to cool to room temperature and then in an ice bath. The solvent that yields a good amount of crystalline precipitate is a promising candidate.

Step 2: Dissolution

  • Place the crude this compound in an Erlenmeyer flask.

  • Add a minimal amount of the chosen hot solvent and bring the mixture to a boil while stirring. Continue adding small portions of the hot solvent until the compound is completely dissolved.[2]

Step 3: Hot Filtration (if necessary)

  • If there are insoluble impurities, perform a hot gravity filtration using a pre-heated funnel and fluted filter paper to remove them.

Step 4: Cooling and Crystallization

  • Allow the hot, clear solution to cool slowly to room temperature. Cover the flask to prevent solvent evaporation.

  • Once the flask has reached room temperature, place it in an ice bath to maximize crystal formation.

Step 5: Crystal Collection

  • Collect the crystals by vacuum filtration using a Büchner funnel.

  • Wash the crystals with a small amount of ice-cold solvent to remove any remaining soluble impurities.

Step 6: Drying

  • Allow the crystals to dry completely under vacuum to remove any residual solvent.

Data Summary

Table 1: Potential Solvents for Recrystallization Screening

SolventTypeBoiling Point (°C)PolarityNotes
WaterPolar Protic100HighGood for hydrochloride salts, may require a co-solvent.
EthanolPolar Protic78HighA common and effective recrystallization solvent.
MethanolPolar Protic65HighSimilar to ethanol, but with a lower boiling point.
IsopropanolPolar Protic82Medium-HighAnother good option for polar compounds.
AcetonitrilePolar Aprotic82HighCan be a good alternative to alcohols.
Ethyl AcetatePolar Aprotic77MediumMay be suitable, especially in a mixed solvent system.

Visualizing the Troubleshooting Process

The following diagram illustrates a decision-making workflow for troubleshooting common recrystallization issues.

Recrystallization_Troubleshooting start Start Recrystallization dissolve Dissolve in Hot Solvent start->dissolve cool Cool Solution dissolve->cool observe Observe Outcome cool->observe crystals Crystals Form observe->crystals Success no_crystals No Crystals Form observe->no_crystals Problem oil_out Compound Oils Out observe->oil_out Problem impure Product is Impure observe->impure Problem collect Collect and Dry Crystals crystals->collect concentrate Concentrate Solution no_crystals->concentrate Too much solvent? scratch_seed Scratch Flask / Add Seed Crystal no_crystals->scratch_seed Supersaturated? reheat_add_solvent Reheat and Add More Solvent oil_out->reheat_add_solvent Solution rerun_diff_solvent Recrystallize with a Different Solvent impure->rerun_diff_solvent Solution end Pure Product collect->end concentrate->cool scratch_seed->cool reheat_add_solvent->cool rerun_diff_solvent->start

Caption: Troubleshooting workflow for recrystallization.

References

  • CN103450094A - Method for purifying 4, 6-dichloro pyrimidine - Google Patents.
  • Recrystallization. Available at: [Link]

  • Problems with Recrystallisations - Chemistry Teaching Labs - University of York. Available at: [Link]

  • 2-chloropyrido[2,3-d]pyrimidin-4(1H)-one | C7H4ClN3O - PubChem. Available at: [Link]

  • Recrystallization - Chemistry LibreTexts. Available at: [Link]

  • Recrystallization1. Available at: [Link]

Sources

Technical Support Center: Stability of 2-Chloropyrido[2,3-d]pyrimidin-4(1H)-one Hydrochloride and its Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 2-Chloropyrido[2,3-d]pyrimidin-4(1H)-one hydrochloride and its analogs. This guide is designed for researchers, scientists, and drug development professionals who are utilizing this important class of heterocyclic compounds. Pyrido[2,3-d]pyrimidines are a versatile scaffold in medicinal chemistry, appearing in various kinase inhibitors and other therapeutic agents.[1][2][3][4][5][6][7] The 2-chloro substituent is a key synthetic handle, but its reactivity can also be a source of stability issues.

This document provides in-depth troubleshooting guides and frequently asked questions (FAQs) to help you anticipate and resolve common stability challenges encountered during your experiments. Our approach is grounded in fundamental chemical principles and field-proven methodologies to ensure the integrity of your research.

Frequently Asked Questions (FAQs)

Q1: What is the primary stability concern for this compound in our experiments?

The most significant stability issue for this class of compounds is the susceptibility of the 2-chloro group to nucleophilic substitution, particularly hydrolysis. The electron-deficient nature of the pyrimidine ring makes the C2 position electrophilic and thus prone to attack by water or other nucleophiles present in your experimental medium. This will lead to the formation of the corresponding 2-hydroxy derivative, 2-hydroxypyrido[2,3-d]pyrimidin-4(1H)-one. Studies on related 2-chloropyrimidines and 2-chloropyridines have demonstrated their reactivity towards hydrolysis, which can be catalyzed by both acid and base.[8][9][10]

Q2: How does pH impact the stability of this compound in aqueous solutions?

The rate of hydrolysis is highly dependent on the pH of the solution.

  • Acidic Conditions (pH < 4): In strong acidic conditions, the pyrimidine ring can be protonated, which can increase the electrophilicity of the C2 carbon and accelerate the rate of hydrolysis. While the hydrochloride salt form is often used to improve solubility, preparing highly acidic stock solutions for long-term storage is not recommended without stability validation.

  • Neutral Conditions (pH ~7): While generally more stable than at pH extremes, hydrolysis can still occur at a noticeable rate, especially at elevated temperatures. For biological assays in buffered media, it is advisable to prepare solutions fresh and use them promptly.

  • Basic Conditions (pH > 8): Under basic conditions, the hydrolysis rate can increase significantly due to the presence of the more nucleophilic hydroxide ion (OH-), which will readily attack the C2 position.

Q3: What are the recommended storage conditions for solid and solution states?

To ensure the long-term integrity of your compound, adhere to the following storage recommendations:

Form Condition Rationale
Solid (Hydrochloride Salt) Store at 2-8°C, desiccated, and protected from light.The salt form is generally stable as a solid. Low temperature and desiccation minimize potential hydrolysis from atmospheric moisture. Protection from light is a general precaution against photodecomposition.
Stock Solutions (in DMSO) Store in small aliquots at -20°C or -80°C. Minimize freeze-thaw cycles.DMSO is an aprotic solvent and will prevent hydrolysis. Aliquoting prevents contamination and degradation of the entire stock with each use.
Aqueous Solutions Prepare fresh for each experiment. Avoid long-term storage.Due to the risk of hydrolysis, aqueous solutions should be considered to have limited stability. If storage is unavoidable, perform a stability study under your specific buffer and temperature conditions.
Q4: What are the likely degradation products I should be looking for during analysis?

The primary degradation product will almost certainly be the 2-hydroxy analog resulting from hydrolysis. However, under more strenuous conditions (e.g., forced degradation studies), other products could potentially form.

Degradation Pathway Potential Product Analytical Signature
Hydrolysis 2-Hydroxypyrido[2,3-d]pyrimidin-4(1H)-oneMore polar peak in reverse-phase HPLC (earlier retention time). Mass shift of -19 Da (loss of Cl, gain of OH).
Photodegradation Complex mixture, potential for radical-mediated reactions.Appearance of multiple new peaks in the chromatogram. Products can include hydroxylated and ring-opened species.[11]
Oxidation N-oxides or other oxidized species.Mass shift of +16 Da (gain of oxygen).

Troubleshooting Guides

Scenario 1: "My compound's purity, as measured by HPLC, is decreasing in my aqueous assay buffer over the course of the experiment."
  • Probable Cause: This is a classic sign of hydrolysis of the 2-chloro substituent. The rate will depend on the buffer composition, pH, and temperature.

  • Troubleshooting Workflow:

    start Purity Decrease Observed check_fresh Prepare fresh solution and re-analyze immediately start->check_fresh compare Compare purity with aged solution check_fresh->compare is_stable Purity is high initially? compare->is_stable stable Initial purity is good. Problem is time-dependent. is_stable->stable Yes unstable Initial purity is low. Check solid material integrity. is_stable->unstable No investigate Investigate degradation: 1. Run time-course study in buffer. 2. Identify major degradant by LC-MS. stable->investigate mitigate Mitigation Strategies: - Prepare solutions immediately before use. - Reduce experiment duration/temperature. - Evaluate compound stability in a different buffer. investigate->mitigate

    Caption: Workflow for troubleshooting purity loss in solution.
  • Expert Insight: The formation of the 2-hydroxy analog may or may not impact your assay results, as it could have a different biological activity. It is crucial to identify the degradant and understand its properties.

Scenario 2: "I see multiple new peaks in my chromatogram after leaving my sample on the autosampler over the weekend."
  • Probable Cause: In addition to hydrolysis, prolonged exposure to light and ambient temperature can lead to photodegradation. Light can induce free-radical reactions, leading to a more complex degradation profile than simple hydrolysis.[11]

  • Troubleshooting Steps:

    • Protect from Light: Re-run the experiment using amber vials or an autosampler with a cooled, dark sample compartment. If the extra peaks are reduced or eliminated, photodegradation is the likely cause.

    • Temperature Control: Ensure the autosampler is temperature-controlled (typically set to 4-10°C) to slow down all degradation processes.

    • Characterize the Peaks: Use a photodiode array (PDA) detector to check the UV-Vis spectra of the new peaks. Degradation products often retain the core chromophore and will have similar, though slightly shifted, spectra. LC-MS is essential for definitive identification.

Experimental Protocol: Forced Degradation Study

To proactively understand the stability of your specific 2-chloropyrido[2,3-d]pyrimidine derivative, a forced degradation (stress testing) study is highly recommended. This is a standard practice in pharmaceutical development.[12][13][14][15] The goal is to induce 5-20% degradation to ensure that your analytical method can adequately separate the degradants from the parent compound.[15]

Objective: To identify potential degradation pathways and develop a stability-indicating analytical method.

Materials:

  • Your 2-chloropyrido[2,3-d]pyrimidine derivative

  • Solvents: Acetonitrile (ACN), Methanol (MeOH), Water (HPLC-grade)

  • Reagents: Hydrochloric acid (HCl), Sodium hydroxide (NaOH), Hydrogen peroxide (H₂O₂)

  • HPLC system with UV/PDA and ideally Mass Spectrometry (MS) detector

Step-by-Step Methodology:

  • Preparation of Stock Solution: Prepare a 1 mg/mL stock solution of your compound in a 50:50 mixture of ACN and water. This will serve as your starting material for all stress conditions.

  • Stress Conditions:

    Condition Procedure Time Points Neutralization
    Acid Hydrolysis Mix 1 mL of stock with 1 mL of 0.1 M HCl. Incubate at 60°C.2, 6, 24 hoursAdd 1 mL of 0.1 M NaOH
    Base Hydrolysis Mix 1 mL of stock with 1 mL of 0.1 M NaOH. Incubate at room temp.30 min, 1, 4 hoursAdd 1 mL of 0.1 M HCl
    Oxidative Mix 1 mL of stock with 1 mL of 3% H₂O₂. Incubate at room temp.2, 6, 24 hoursN/A
    Thermal Incubate 1 mL of stock solution at 80°C. Also, test solid compound at 80°C.1, 3, 7 daysN/A
    Photolytic Expose 1 mL of stock solution to a photostability chamber (ICH Q1B guideline) for a defined period.N/AN/A
    Control Mix 1 mL of stock with 1 mL of water. Keep at 4°C, protected from light.Analyze at each time pointN/A
  • Sample Analysis (Stability-Indicating HPLC Method):

    • Column: C18, 2.1 x 50 mm, 1.8 µm

    • Mobile Phase A: 0.1% Formic Acid in Water

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

    • Gradient: Start at 5% B, ramp to 95% B over 10 minutes, hold for 2 minutes, return to initial conditions.

    • Flow Rate: 0.4 mL/min

    • Column Temperature: 40°C

    • Detection: UV at 254 nm and 280 nm (or λmax of your compound) and/or MS scan.

    • Injection Volume: 2 µL

  • Data Evaluation:

    • Peak Purity: Assess the peak purity of the parent compound in all stressed samples using a PDA detector.

    • Mass Balance: Calculate the mass balance to ensure that the decrease in the parent peak area is accounted for by the increase in degradant peak areas.

    • Identify Degradants: Use MS data to propose structures for the observed degradation products.

    cluster_prep Preparation cluster_stress Stress Conditions cluster_analysis Analysis & Evaluation prep Prepare 1 mg/mL Stock Solution acid Acid Hydrolysis (0.1M HCl, 60°C) prep->acid base Base Hydrolysis (0.1M NaOH, RT) prep->base ox Oxidation (3% H₂O₂, RT) prep->ox therm Thermal (80°C) prep->therm photo Photolytic (ICH Q1B) prep->photo hplc Analyze all samples by Stability-Indicating HPLC-UV/MS acid->hplc base->hplc ox->hplc therm->hplc photo->hplc eval Evaluate Data: - Peak Purity - Mass Balance - Identify Degradants hplc->eval

    Caption: Workflow for a forced degradation study.

Hypothesized Primary Degradation Pathway

The most probable degradation pathway under hydrolytic conditions is the SNAr reaction at the C2 position.

Caption: Hypothesized hydrolysis of the 2-chloro group.

By understanding the inherent stability characteristics of this compound and its derivatives, you can design more robust experiments, ensure the quality of your data, and accelerate your research and development efforts. Should you have further questions, please do not hesitate to contact our technical support team.

References

  • G.M. Singerman, Highly Selective Hydrolysis of Chloropyrimidines to Pyrimidones in 12 N Hydrochloric Acid, J. Org. Chem. 1996, 61, 6, 2038–2041. ([Link])

  • M.D. Bermejo, et al., Hydrolysis Kinetics for 2-Chloropyridine in Supercritical Water, Ind. Eng. Chem. Res. 2008, 47, 18, 6940–6946. ([Link])

  • J.G. Lee, et al., Hydrolysis of α-Chloro-Substituted 2- and 4-Pyridones: Rate Enhancement by Zwitterionic Structure, Org. Lett. 2001, 3, 14, 2161–2163. ([Link])

  • D. Vlastos, et al., Photodegradation of 2-chloropyridine in aqueous solution: Reaction pathways and genotoxicity of intermediate products, J. Hazard. Mater. 2017, 321, 159-167. ([Link])

  • K. H. Pilgram, Process for the production of 2-hydroxypyridine, U.S.
  • A.S. Kautz, et al., Forced Degradation Studies: Regulatory Considerations and Implementation, BioProcess International. 2006. ([Link])

  • M. Kumar, Forced degradation studies, J Anal Pharm Res. 2016;3(6):387‒390. ([Link])

  • S. Singh, et al., Futuristic review on progress in force degradation studies and stability indicating assay method for some antiviral drugs, GSC Biological and Pharmaceutical Sciences, 2021, 16(01), 133–149. ([Link])

  • D.N. Venkatesh, S.D.S. Kumar, Forced Degradation – A Review, Biomed J Sci & Tech Res 47(3)-2022. ([Link])

  • S. Neelam, et al., Synthesis and Biological Evaluation of Pyrido[2,3-d]pyrimidine-2,4-dione Derivatives as eEF-2K Inhibitors, Molecules. 2014 Sep; 19(9): 14930–14948. ([Link])

  • S. Neelam, et al., Synthesis and biological evaluation of pyrido[2,3-d]pyrimidine-2,4-dione derivatives as eEF-2K inhibitors, PubMed. 2014. ([Link])

  • A. Sinha, Forced Degradation Study as per ICH Guidelines | What Q1A(R2) Expects, Resolve Mass Laboratories. 2023. ([Link])

  • M. van Kuilenburg, et al., Scheme of pyrimidine degradation pathways showing the four steps and the enzymes involved in the catalysis of each step, ResearchGate. ([Link])

  • A.M. De Angelis, et al., 2-Chloropyrimidine: Synthetic Applications, Reactivity, and Ionization Properties, ChemistrySelect. 2017. ([Link])

  • A. Routier, et al., Review on the Synthesis and Therapeutic Potential of Pyrido[2,3-d], [3,2-d], [3,4-d] and [4,3-d]pyrimidine Derivatives, Molecules. 2019. ([Link])

  • T. Higashino, E. Hayashi, Studies on 4-Chloropyrido [2, 3-D] Pyrimidine and Pyrido [2, 3-D] Pyrimidine, Chemical and Pharmaceutical Bulletin. 1970. ([Link])

  • A. Khan, et al., Synthesis of 2-Aminopyrimidine Derivatives and Their Evaluation as β-Glucuronidase Inhibitors: In Vitro and In Silico Studies, Molecules. 2022. ([Link])

  • A.A. El-Gamal, et al., An improved synthesis of pyrido[2,3-d]pyrimidin-4(1H)-ones and their antimicrobial activity, Organic & Biomolecular Chemistry. 2018. ([Link])

  • A.A. El-Gamal, et al., An improved synthesis of pyrido[2,3-d]pyrimidin-4(1H)-ones and their antimicrobial activity, PubMed. 2018. ([Link])

  • J. Kim, et al., The Rut Pathway for Pyrimidine Degradation: Novel Chemistry and Toxicity Problems, J. Bacteriol. 2010. ([Link])

  • PubChem, 2-chloropyrido[2,3-d]pyrimidin-4(1H)-one, National Center for Biotechnology Information. ([Link])

  • T. Khodjaniyazov, J. Ashurov, Chemical Transformation of Pyrido[2,3-d]Pyrimidin-4-ONES. 2. Selective Reduction of 2,3-Trimethylenepyrido, Journal of Basic and Applied Research in Biomedicine. 2016. ([Link])

  • A.A. El-Gamal, et al., Organic & Biomolecular Chemistry An improved synthesis of pyrido[2,3-d]pyrimidin- 4(1H)-ones and their antimicrobial activity, ResearchGate. ([Link])

  • E.S. Tantawy, et al., Synthesis of novel bioactive pyrido[2,3-d]pyrimidine derivatives with potent cytotoxicity through apoptosis as PIM-1 kinase inhibitors, RSC Adv. 2021. ([Link])

  • A.A.O. Abeed, et al., Synthesis and antimicrobial activity of novel pyrido[2,3-d]pyrimidin-4(1H)-ones, and 2-pyrazoline derivatives, ResearchGate. ([Link])

Sources

Validation & Comparative

A Comparative Guide to the Reactivity of 2-Chloropyrido[2,3-d]pyrimidin-4(1H)-one and 2,4-Dichloropyrido[2,3-d]pyrimidine

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of medicinal chemistry, the pyrido[2,3-d]pyrimidine scaffold is a cornerstone for the development of targeted therapeutics, most notably kinase inhibitors. The strategic functionalization of this privileged core is paramount in tuning the pharmacological profile of drug candidates. This guide provides an in-depth comparative analysis of the reactivity of two key building blocks: 2-Chloropyrido[2,3-d]pyrimidin-4(1H)-one and 2,4-Dichloropyrido[2,3-d]pyrimidine . Understanding their distinct reactivity profiles is crucial for designing efficient and regioselective synthetic routes towards novel bioactive molecules.

Structural and Electronic Properties: A Tale of Two Cores

The reactivity of these two compounds is fundamentally dictated by their distinct structural and electronic features. While both share the pyridopyrimidine core, the presence of a second chlorine atom versus an oxo group at the C4 position drastically alters the electronic landscape of the pyrimidine ring.

Feature2-Chloropyrido[2,3-d]pyrimidin-4(1H)-one2,4-Dichloropyrido[2,3-d]pyrimidine
Molecular Formula C₇H₄ClN₃OC₇H₃Cl₂N₃
Molecular Weight 181.58 g/mol 200.03 g/mol
Key Functional Groups C2-Chloro, C4-Oxo (Amide)C2-Chloro, C4-Chloro
Electronic Nature Electron-deficient pyrimidine ring, with the C4-oxo group participating in amide resonance.Highly electron-deficient pyrimidine ring due to two strongly electron-withdrawing chlorine atoms.

The 4-oxo group in 2-chloropyrido[2,3-d]pyrimidin-4(1H)-one can exist in tautomeric forms, with the keto form being predominant. This amide-like character at the C4 position has a profound impact on the reactivity of the C2-chloro substituent. In contrast, 2,4-dichloropyrido[2,3-d]pyrimidine possesses two labile chlorine atoms, presenting a scenario of competitive reactivity.

Differential Reactivity in Nucleophilic Aromatic Substitution (SNAr)

The primary mode of functionalization for both compounds is nucleophilic aromatic substitution (SNAr). The electron-deficient nature of the pyrimidine ring makes it susceptible to attack by nucleophiles. However, the regioselectivity and reaction kinetics differ significantly between the two substrates.

2,4-Dichloropyrido[2,3-d]pyrimidine: A Case of Regioselectivity

In 2,4-dichloropyrimidines, the C4 position is generally more reactive towards nucleophilic attack than the C2 position.[1] This preferential reactivity is attributed to the greater stabilization of the Meisenheimer intermediate formed upon nucleophilic attack at C4, where the negative charge can be effectively delocalized by the adjacent pyridine nitrogen. The C2 position, situated between two nitrogen atoms, may experience greater electronic repulsion with the incoming nucleophile.

This regioselectivity is a critical consideration in multi-step syntheses. For instance, in the synthesis of the CDK4/6 inhibitor Palbociclib, a 2,4-dichloropyrido[2,3-d]pyrimidine intermediate is sequentially functionalized, with the initial substitution occurring selectively at the C4 position.[2][3][4][5][6]

SNAr_Regioselectivity

2-Chloropyrido[2,3-d]pyrimidin-4(1H)-one: A Modulated Reactivity

In 2-chloropyrido[2,3-d]pyrimidin-4(1H)-one, the C4 position is occupied by an oxo group, rendering it non-susceptible to SNAr. Consequently, nucleophilic attack is directed exclusively to the C2 position. However, the overall reactivity of the C2-chloro group is influenced by the electronic nature of the 4-oxo group. The amide resonance can donate electron density to the pyrimidine ring, which may slightly deactivate the C2 position towards nucleophilic attack compared to the highly activated C2 position in the dichloro counterpart, especially after the C4 position has been substituted with an electron-donating group.

Despite this, the C2-chloro group in 2-chloropyrido[2,3-d]pyrimidin-4(1H)-one remains a viable site for functionalization, particularly with stronger nucleophiles or under more forcing reaction conditions.

Experimental Data and Protocols

Comparative Reactivity Overview
SubstrateReactive Position(s)General ReactivityTypical Nucleophiles
2,4-Dichloropyrido[2,3-d]pyrimidine C4 (major), C2 (minor)Highly reactive, regioselective substitution at C4.Amines, alcohols, thiols
2-Chloropyrido[2,3-d]pyrimidin-4(1H)-one C2Moderately reactive, exclusive substitution at C2.Stronger nucleophiles (e.g., primary amines, thiols)
Experimental Protocol: Regioselective Amination of 2,4-Dichloropyrido[2,3-d]pyrimidine

This protocol describes the selective mono-amination at the C4 position, a common step in the synthesis of various kinase inhibitors.

Materials:

  • 2,4-Dichloropyrido[2,3-d]pyrimidine

  • Amine (e.g., cyclopentylamine)

  • Diisopropylethylamine (DIPEA) or other non-nucleophilic base

  • Anhydrous N,N-Dimethylformamide (DMF) or other suitable polar aprotic solvent

  • Inert gas (Nitrogen or Argon)

Procedure:

  • To a dry reaction flask under an inert atmosphere, add 2,4-dichloropyrido[2,3-d]pyrimidine (1.0 eq).

  • Dissolve the starting material in anhydrous DMF.

  • Add the amine (1.0-1.2 eq) to the solution.

  • Add DIPEA (2.0-3.0 eq) to the reaction mixture.

  • Stir the reaction at room temperature or heat gently (e.g., 50-80 °C) while monitoring the progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the desired 4-amino-2-chloropyrido[2,3-d]pyrimidine derivative.

Amination_Workflow

Experimental Protocol: Nucleophilic Substitution on 2-Chloropyrido[2,3-d]pyrimidin-4(1H)-one

This protocol outlines a typical procedure for the substitution of the C2-chloro group.

Materials:

  • 2-Chloropyrido[2,3-d]pyrimidin-4(1H)-one

  • Nucleophile (e.g., a primary amine or thiol)

  • A suitable base (e.g., potassium carbonate or sodium hydride, depending on the nucleophile)

  • Anhydrous polar aprotic solvent (e.g., DMF or DMSO)

  • Inert gas (Nitrogen or Argon)

Procedure:

  • In a dry reaction flask under an inert atmosphere, suspend 2-chloropyrido[2,3-d]pyrimidin-4(1H)-one (1.0 eq) in the chosen anhydrous solvent.

  • Add the base (1.5-2.0 eq) to the suspension.

  • Add the nucleophile (1.2-1.5 eq) to the mixture.

  • Heat the reaction to an elevated temperature (e.g., 80-120 °C) and monitor its progress by TLC or LC-MS.

  • After completion, cool the reaction to room temperature and quench carefully with water or a saturated aqueous solution of ammonium chloride.

  • Collect the precipitated product by filtration, wash with water and a suitable organic solvent (e.g., diethyl ether or ethanol), and dry under vacuum.

  • If necessary, the crude product can be further purified by recrystallization or column chromatography.

Conclusion: Strategic Choices for Synthetic Success

The choice between 2-chloropyrido[2,3-d]pyrimidin-4(1H)-one and 2,4-dichloropyrido[2,3-d]pyrimidine as a starting material is a strategic decision that hinges on the desired final product and the intended synthetic route.

  • 2,4-Dichloropyrido[2,3-d]pyrimidine is the preferred substrate for sequential, regioselective functionalization at the C4 and C2 positions. Its high reactivity at the C4 position allows for the introduction of a diverse range of substituents, followed by subsequent modification at the less reactive C2 position.

  • 2-Chloropyrido[2,3-d]pyrimidin-4(1H)-one is the ideal choice when the C4-oxo functionality is a desired feature in the final molecule and functionalization is required exclusively at the C2 position. While the C2-chloro group is generally less reactive than the C4-chloro in the dichloro analogue, it still provides a valuable handle for introducing a variety of substituents.

A thorough understanding of the nuanced reactivity of these two key intermediates empowers researchers to design more efficient and predictable synthetic strategies, ultimately accelerating the discovery and development of novel pyridopyrimidine-based therapeutics.

References

  • Preparation method of palbociclib intermediate. CN112898299B. Google Patents.
  • A new and efficient protocol for the synthesis of the key intermediate of Palbociclib. ResearchGate. Available at: [Link]

  • Synthetic Review of Manufacturing Routes to CDK4/6 Inhibitor Drugs: Palbociclib, Ribociclib and Abemaciclib. Longdom Publishing. Available at: [Link]

  • The synthetic strategies for the preparation of Palbociclib. ResearchGate. Available at: [Link]

  • Preparation method of palbociclib intermediate. CN108283940B. Google Patents.

Sources

A Predictive Guide to the Mass Spectrometric Fragmentation of 2-Chloropyrido[2,3-d]pyrimidin-4(1H)-one Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The pyridopyrimidine scaffold is a privileged heterocyclic system, forming the core of numerous biologically active molecules and approved therapeutics, including kinase inhibitors used in oncology.[1] The compound 2-Chloropyrido[2,3-d]pyrimidin-4(1H)-one is a key synthetic intermediate in the development of such molecules. Its structural elucidation and characterization are paramount in drug discovery and development pipelines. Mass spectrometry (MS), particularly tandem mass spectrometry (MS/MS), is an indispensable tool for this purpose, providing detailed structural information through controlled fragmentation of a parent ion.

This guide provides a detailed, predictive analysis of the mass spectrometric fragmentation behavior of 2-Chloropyrido[2,3-d]pyrimidin-4(1H)-one hydrochloride. In the absence of specific, published fragmentation data for this exact molecule, this document synthesizes established fragmentation principles from closely related pyridopyrimidines, pyrimidinones, and chloro-substituted aromatic systems to propose the most probable fragmentation pathways.[2][3] This approach provides researchers with a robust framework for identifying this compound and its analogues in complex mixtures, characterizing synthetic products, and elucidating the structures of its metabolites.

Molecular Structure and Isotopic Profile

2-Chloropyrido[2,3-d]pyrimidin-4(1H)-one is a fused heterocyclic system comprising a pyridine ring fused to a pyrimidine ring. The hydrochloride salt form ensures that the molecule is readily protonated for analysis by positive-ion electrospray ionization (ESI).

  • Chemical Formula (Free Base): C₇H₄ClN₃O

  • Monoisotopic Mass (Free Base): 181.0043 u (for ³⁵Cl)

  • Protonated Ion [M+H]⁺: m/z 182.0121

  • Isotopic Ion [M+2+H]⁺: m/z 184.0092 (due to ³⁷Cl)

A critical identifying feature in the mass spectrum of a monochlorinated compound is the characteristic isotopic pattern, where the peak at [M+2] is approximately one-third the intensity of the M peak, corresponding to the natural abundance of the ³⁵Cl and ³⁷Cl isotopes.[4] For the protonated molecule, this will be observed as a pair of peaks at m/z 182 and m/z 184 with a ~3:1 intensity ratio.

Proposed Experimental Workflow: ESI-MS/MS Analysis

To validate the predicted fragmentation patterns, a standard tandem mass spectrometry experiment is proposed. The objective is to isolate the protonated parent ion ([M+H]⁺) and subject it to collision-induced dissociation (CID) to generate a spectrum of fragment ions.

Experimental Protocol
  • Sample Preparation: Dissolve this compound in a suitable solvent mixture, such as 50:50 acetonitrile:water with 0.1% formic acid, to a final concentration of 1-10 µg/mL. The acidic mobile phase aids in maintaining the protonated state of the analyte.

  • Chromatographic Separation (Optional but Recommended):

    • LC System: Agilent 1200 series or equivalent.

    • Column: C18 reversed-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm).

    • Mobile Phase: A gradient of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B). This is a standard approach for separating polar heterocyclic compounds.[5]

  • Mass Spectrometry:

    • MS System: A triple quadrupole or Q-TOF mass spectrometer equipped with an electrospray ionization (ESI) source.

    • Ionization Mode: Positive Ion ESI.

    • MS1 Scan: Acquire a full scan mass spectrum to confirm the presence of the protonated parent ion (m/z 182.01) and its corresponding chlorine isotope peak (m/z 184.01).

    • MS/MS Analysis:

      • Select the m/z 182.01 ion as the precursor for fragmentation.

      • Apply collision-induced dissociation (CID) using argon as the collision gas.

      • Ramp the collision energy (e.g., from 10 to 40 eV) to observe the full range of fragment ions, from low-energy, stable losses to higher-energy ring cleavages.

Workflow Diagram

G cluster_prep Sample Preparation & Introduction cluster_ms Tandem Mass Spectrometry Sample Analyte in Solution (ACN/H₂O + 0.1% FA) LC LC Separation (Optional) Sample->LC ESI Electrospray Ionization (Positive Mode) LC->ESI MS1 MS1 ESI->MS1 CID CID MS1->CID MS2 MS2 CID->MS2 Detector Detector MS2->Detector

Caption: Experimental workflow for ESI-MS/MS analysis.

Predicted Fragmentation Pathways

Based on the fragmentation of related heterocyclic structures, several key pathways are predicted for the [M+H]⁺ ion of 2-Chloropyrido[2,3-d]pyrimidin-4(1H)-one (m/z 182). The pyrimidinone and pyridine rings, along with the chloro-substituent, provide multiple avenues for fragmentation.

The primary fragmentation pathways likely involve the loss of small, stable neutral molecules. The stability of the fused aromatic system suggests that ring-opening will require higher collision energy than initial substituent losses.[5]

Pathway A: Loss of Carbon Monoxide (CO)

The pyrimidinone moiety contains a carbonyl group, and the loss of CO is a hallmark fragmentation pathway for pyridones, quinazolones, and related heterocycles. This is often a low-energy, highly favorable process leading to a stable fragment ion.

  • Transition: m/z 182 → m/z 154

  • Neutral Loss: CO (28.00 u)

  • Proposed Fragment: The resulting ion at m/z 154 (C₆H₄ClN₃⁺) would be a protonated 2-chloro-4-aminopyrido[2,3-d]pyrimidine-type structure.

Pathway B: Loss of Hydrogen Chloride (HCl)

The elimination of HCl from chloro-substituted compounds is a common fragmentation route, particularly when a proton is available from the hydrochloride salt or ESI process.[6]

  • Transition: m/z 182 → m/z 146

  • Neutral Loss: HCl (35.98 u)

  • Proposed Fragment: The fragment at m/z 146 (C₇H₃N₃O⁺) would correspond to a highly unsaturated, cyclized structure formed after the elimination.

Pathway C: Pyrimidine Ring Cleavage via Loss of Isocyanic Acid (HNCO)

Cleavage of the pyrimidine ring is a well-documented pathway for pyrimidine and purine derivatives.[3][7] A common loss from the pyrimidinone structure is isocyanic acid (HNCO).

  • Transition: m/z 182 → m/z 139

  • Neutral Loss: HNCO (43.01 u)

  • Proposed Fragment: This fragmentation would result in the formation of a protonated 2-chloro-3-aminopyridine ion (C₆H₆ClN₂⁺) at m/z 139.

Pathway D: Sequential Losses

Fragment ions generated in the primary pathways can undergo further fragmentation. For example, the ion at m/z 154 (from CO loss) could subsequently lose HCl.

  • Transition: m/z 154 → m/z 118

  • Neutral Loss: HCl (35.98 u)

  • Proposed Fragment: This would produce a C₆H₃N₃⁺ ion at m/z 118.

Summary of Predicted Fragmentation

G cluster_frags cluster_secondary parent [M+H]⁺ m/z 182.01 C₇H₅ClN₃O⁺ fragA [M+H - CO]⁺ m/z 154.01 C₆H₅ClN₃⁺ parent->fragA - CO (Pathway A) fragB [M+H - HCl]⁺ m/z 146.03 C₇H₄N₃O⁺ parent->fragB - HCl (Pathway B) fragC [M+H - HNCO]⁺ m/z 139.02 C₆H₆ClN₂⁺ parent->fragC - HNCO (Pathway C) fragD [M+H - CO - HCl]⁺ m/z 118.04 C₆H₄N₃⁺ fragA->fragD - HCl (Pathway D)

Caption: Predicted fragmentation pathways from the parent ion.

Comparative Data Analysis

The following table summarizes the key predicted ions, their proposed elemental compositions, and the associated neutral losses. This table serves as a quick reference for interpreting experimental MS/MS data.

m/z (Predicted) Proposed Formula Δ Mass (u) Neutral Loss Proposed Pathway Notes
182.01C₇H₅ClN₃O⁺--Parent Ion [M+H]⁺ Exhibits a ~3:1 isotopic peak at m/z 184.01.
154.01C₆H₅ClN₃⁺-28.00COA Often a dominant fragment for pyrimidinones.
146.03C₇H₄N₃O⁺-35.98HClB Common loss for chlorinated compounds.[6]
139.02C₆H₆ClN₂⁺-43.01HNCOC Characteristic pyrimidine ring cleavage.[3]
118.04C₆H₄N₃⁺-64.00CO + HClD Secondary fragment from m/z 154.

Conclusion

The mass spectrometric fragmentation of this compound is predicted to be driven by facile neutral losses from the protonated parent molecule. The most anticipated primary fragmentation pathways involve the elimination of carbon monoxide (CO) from the pyrimidinone ring and the loss of hydrogen chloride (HCl). A characteristic ring cleavage involving the loss of isocyanic acid (HNCO) is also highly probable. The presence of the chlorine atom provides a crucial validation point through the distinct isotopic signature in both the parent ion and any chlorine-containing fragment ions. This predictive guide provides a foundational framework for researchers to confidently identify and characterize this important heterocyclic building block, facilitating its use in medicinal chemistry and drug development.

References

  • Salem, M. A. I., Ali, T. E., Marzouk, M. I., Salem, M. S., & Al-Shibani, G. A. (2014). Mass Spectral Fragmentation Modes of Some New Pyrimidinethiones, Thiazolo[3,2-a]Pyrimidines and Bis-Pyrimidines. International Journal of Materials and Chemistry, 4(4), 92-99.

  • BenchChem Technical Support Team. (2025). A Comparative Guide to the Mass Spectral Fragmentation of Substituted Pyrimidines. BenchChem.

  • National Center for Biotechnology Information. (n.d.). 2-chloropyrido[2,3-d]pyrimidin-4(1H)-one. PubChem Compound Database.

  • Ali, T. E., El-Gazzar, A. R. B. A., & El-Emary, T. I. (2012). Synthesis, Mass Spectra Investigation and Biological Activity of Some Pyrimidine Derivatives. IOSR Journal of Applied Chemistry, 1(5), 1-8.

  • Salem, M. A. I., Ali, T. E., & Marzouk, M. I. (2014). Mass spectral fragmentation modes of some new pyrimidinethiones, thiazolo[3,2-a]pyrimidines and bis-pyrimidines. ResearchGate.

  • Parmar, J. M., & Joshi, N. K. (2012). Mass spectral fragmentation modes of pyrimidine derivatives. International Journal of ChemTech Research, 4(2), 834-841.
  • Sharma, V. P. (2004). Mass Spectral Fragmentation Modes of Some Heterocyclically Substituted Chromones-I. Asian Journal of Chemistry, 16(3-4), 1489-1494.
  • University of Arizona. (n.d.). Mass Spectrometry: Fragmentation.
  • Rice, J. M., Dudek, G. O., & Barber, M. (1965). Mass Spectra of Nucleic Acid Derivatives. Pyrimidines. Journal of the American Chemical Society, 87(20), 4569–4576.

  • Zaidi, N. A., Al-Katti, J. M., & Saeed, F. H. (1980). Mass Spectra of some substituted 2-Chloro-pyridones. Journal of the Iraqi Chemical Society, 5(1), 63-69.
  • Kuck, D., & Podgorski, T. (2005). Substituted 3-Phenylpropenoates and Related Analogs: Electron Ionization Mass Spectral Fragmentation and Density Functional Theory Calculations. Journal of the American Society for Mass Spectrometry, 16(12), 1941–1953.

  • Kádas, J., et al. (2018). Electrospray ionization–tandem mass spectrometric study of fused nitrogen‐containing ring systems. Journal of Mass Spectrometry, 53(10), 995-1002.

  • LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Chemistry LibreTexts.

  • Algohary, A. M., et al. (2024). One Pot Synthesis of Thiopyrimidine Derivatives from Lignin Reproductions by Microwave-Assisted Ultrasonic Microscopy with DFT Description for Clarifying the Mass Spectrum. Polycyclic Aromatic Compounds.

  • ChemSrc. (n.d.). 2-chloropyrido[2,3-d]pyrimidin-4-ol. Chemical Synthesis Database.

  • Gelling, I. R., Irwin, W. J., & Wibberley, D. G. (1969). Fragmentation of some pyridopyrimidin-4(3H)-ones and pyridopyrimidine-2,4(1H,3H)-diones induced by electron impact. Journal of the Chemical Society B: Physical Organic, 513-518.

  • ResearchGate. (n.d.). Mass fragmentation pattern for complexes 1-4. ResearchGate.

  • ChemicalBook. (n.d.). This compound. ChemicalBook.

  • Encyclopedia.pub. (2022). Pyrido[2,3-d], [3,2-d], [3,4-d] and [4,3-d]pyrimidine Derivatives. Encyclopedia.pub.

  • Mphahamele, M. J., & El-Faham, A. (2019). Pyrido[2,3-d]pyrimidin-7(8H)-ones: Synthesis and Biomedical Applications. Molecules, 24(22), 4153.

Sources

A Comparative Analysis of 2-Chloro and 2-Amino Pyrido[2,3-d]pyrimidines: A Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: January 2026

The pyrido[2,3-d]pyrimidine scaffold is a privileged heterocyclic system in medicinal chemistry, forming the core of numerous biologically active compounds.[1][2] This guide provides an in-depth comparison of the biological activities of two key subclasses: 2-chloro and 2-amino substituted pyrido[2,3-d]pyrimidines. Understanding the distinct roles and activities of these substituents is paramount for researchers and scientists engaged in the design and development of novel therapeutics, particularly in the realm of oncology.

Introduction: The Significance of the C2-Substituent

The C2 position of the pyrido[2,3-d]pyrimidine ring system is a critical determinant of biological activity. The nature of the substituent at this position profoundly influences the molecule's physicochemical properties, such as its reactivity, solubility, and ability to interact with biological targets. This guide will dissect the contrasting profiles of the 2-chloro and 2-amino analogues, offering a comprehensive overview of their synthesis, biological activities, and underlying mechanisms of action.

The 2-chloro group, an electron-withdrawing moiety, often serves as a versatile synthetic handle, enabling further molecular diversification.[3] Conversely, the 2-amino group, a hydrogen bond donor and acceptor, is frequently integral to the pharmacophore, directly participating in key interactions with target proteins.[4]

Synthetic Strategies: Accessing the Core Scaffolds

The synthetic route to these compounds is a crucial consideration in any drug discovery program. The 2-chloro derivatives are typically key intermediates in the synthesis of their 2-amino counterparts.

Synthesis of 2-Chloro-pyrido[2,3-d]pyrimidines

A common approach to the synthesis of the 2,4-dichloro-pyrido[2,3-d]pyrimidine scaffold involves the cyclization of a suitably substituted pyrimidine precursor. A representative synthetic scheme is outlined below.

Synthesis of 2-Chloro-pyrido[2,3-d]pyrimidine cluster_reagents Reagents 2-aminopyrimidine-4,6-diol 2-Aminopyrimidine-4,6-diol Intermediate_1 2-Amino-4,6-dichloropyrimidine 2-aminopyrimidine-4,6-diol->Intermediate_1 POCl3 2,4-dichloro 2,4-Dichloropyrido[2,3-d]pyrimidine Intermediate_1->2,4-dichloro Vilsmeier-Haack Reaction (POCl3, DMF) POCl3 POCl3 DMF DMF

Caption: General synthetic scheme for 2,4-dichloropyrido[2,3-d]pyrimidine.

Synthesis of 2-Amino-pyrido[2,3-d]pyrimidines

The 2-amino derivatives are readily prepared from their 2-chloro precursors via nucleophilic aromatic substitution (SNAr). This reaction is typically efficient and allows for the introduction of a wide variety of amino functionalities.

Synthesis of 2-Amino-pyrido[2,3-d]pyrimidine cluster_reagents Reagents 2,4-dichloro 2,4-Dichloropyrido[2,3-d]pyrimidine 2-amino 2-Amino-4-chloro-pyrido[2,3-d]pyrimidine 2,4-dichloro->2-amino R-NH2, Base R-NH2 Amine Base Base (e.g., Et3N)

Caption: Synthesis of 2-amino-pyrido[2,3-d]pyrimidines from a 2-chloro precursor.

Comparative Biological Activity

The substitution at the C2 position dramatically alters the biological activity profile of the pyrido[2,3-d]pyrimidine scaffold. While direct comparative studies are limited, a survey of the literature provides a clear distinction in their primary applications and potency.

2-Chloro-pyrido[2,3-d]pyrimidines: Reactive Intermediates with Moderate Activity

The 2-chloro derivatives are often reported as synthetic intermediates.[3] Their biological activity is generally considered to be moderate. The electrophilic nature of the carbon atom attached to the chlorine can lead to non-specific reactivity with biological nucleophiles, which may contribute to cytotoxicity but often lacks the specificity required for a therapeutic agent. However, some 2-chloro substituted compounds have shown notable activity. For instance, certain derivatives have been investigated for their potential in treating cellular proliferation disorders.[5]

2-Amino-pyrido[2,3-d]pyrimidines: Potent and Selective Inhibitors

In stark contrast, the 2-amino substituted pyrido[2,3-d]pyrimidines are frequently associated with potent and selective biological activities, particularly as kinase inhibitors.[4] This class of compounds has been extensively explored in the context of anticancer drug discovery.

Table 1: Comparative Anticancer and Kinase Inhibitory Activities

Compound ClassTargetExample ActivityReference
2-Amino-pyrido[2,3-d]pyrimidinesEGFRL858R/T790MIC50 = 13 nM[6]
2-Amino-pyrido[2,3-d]pyrimidinesPIM-1 KinaseIC50 = 11.4 nM
2-Amino-pyrido[2,3-d]pyrimidinesCDK4/6Apoptosis induction[7]
2-Chloro-pyrido[2,3-d]pyrimidinesCellular ProliferationGeneral cytotoxic effects[5]

The amino group at the C2 position, along with its substituents, often plays a crucial role in forming key hydrogen bonds within the ATP-binding pocket of kinases, leading to potent inhibition.

Mechanism of Action: A Tale of Two Substituents

The differing biological activities of the 2-chloro and 2-amino derivatives can be attributed to their distinct mechanisms of action at the molecular level.

Kinase Inhibition by 2-Amino-pyrido[2,3-d]pyrimidines

Many 2-amino-pyrido[2,3-d]pyrimidine derivatives function as ATP-competitive kinase inhibitors. The core scaffold mimics the purine ring of ATP, while the 2-amino group and other substituents provide the necessary interactions for high-affinity binding and selectivity.

Kinase_Inhibition Kinase Kinase Active Site ATP Binding Pocket Phosphorylated_Substrate Phosphorylated Substrate Kinase->Phosphorylated_Substrate Phosphorylation Compound 2-Amino-pyrido[2,3-d]pyrimidine Compound->Kinase Inhibition Inhibition ATP ATP ATP->Kinase Substrate Substrate Protein Substrate->Kinase

Caption: Competitive inhibition of a kinase by a 2-amino-pyrido[2,3-d]pyrimidine.

The inhibition of key signaling pathways, such as those mediated by EGFR, CDKs, and PIM-1, can lead to cell cycle arrest and apoptosis in cancer cells.[6][7]

Experimental Protocols

To facilitate further research in this area, standardized protocols for the synthesis and biological evaluation of these compounds are provided below.

General Procedure for the Synthesis of 2-Amino-pyrido[2,3-d]pyrimidines
  • Dissolve the 2-chloro-pyrido[2,3-d]pyrimidine derivative (1 equivalent) in a suitable solvent (e.g., DMF, NMP).

  • Add the desired amine (1.1-1.5 equivalents) and a non-nucleophilic base such as triethylamine (2 equivalents).

  • Heat the reaction mixture at 80-120 °C and monitor by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and pour into water.

  • Collect the resulting precipitate by filtration, wash with water, and dry.

  • Purify the crude product by column chromatography or recrystallization.

In Vitro Kinase Inhibition Assay (Example: EGFR)
  • Prepare a solution of the test compound in DMSO.

  • In a 96-well plate, add the recombinant human EGFR kinase, a suitable substrate (e.g., a poly-Glu-Tyr peptide), and ATP.

  • Add the test compound at various concentrations.

  • Incubate the plate at 30 °C for a specified time (e.g., 60 minutes).

  • Stop the reaction and quantify the amount of phosphorylated substrate using a suitable detection method (e.g., ELISA, fluorescence polarization).

  • Calculate the IC50 value by fitting the dose-response data to a sigmoidal curve.

Cell Viability Assay (MTT Assay)
  • Seed cancer cells (e.g., H1975 for EGFR mutant studies) in a 96-well plate and allow them to adhere overnight.

  • Treat the cells with various concentrations of the test compound and a vehicle control (DMSO).

  • Incubate for 72 hours at 37 °C in a humidified CO2 incubator.

  • Add MTT solution to each well and incubate for 4 hours.

  • Remove the medium and add DMSO to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Conclusion

The choice between a 2-chloro and a 2-amino substituent on the pyrido[2,3-d]pyrimidine scaffold has profound implications for biological activity. While the 2-chloro derivatives are valuable synthetic intermediates and may possess some intrinsic activity, the 2-amino analogues have emerged as a rich source of potent and selective inhibitors of various protein kinases, with significant potential in the development of targeted anticancer therapies. This guide provides a framework for understanding these differences and for the rational design of new pyrido[2,3-d]pyrimidine-based drug candidates.

References

  • Kumar, A., et al. (2023). Medicinal chemistry perspective of pyrido[2,3-d]pyrimidines as anticancer agents. RSC Medicinal Chemistry, 14(3), 395-431. [Link]

  • Elzahabi, H. S. A., et al. (2018). Synthesis and biological evaluation of novel pyrido[2,3-d]pyrimidine derivatives as potent anticancer agents. Bioorganic & Medicinal Chemistry, 26(15), 4449-4458. [Link]

  • Anonymous. (n.d.). Pyrido[2,3-d]pyrimidine derivatives reported as anticancer agents. ResearchGate. [Link]

  • Shamroukh, A. H., et al. (2016). The chemistry of pyrido[2,3-d]pyrimidines. Journal of Chemical and Pharmaceutical Research, 8(3), 734-772. [Link]

  • Bari, S., et al. (2021). Review on the Synthesis and Therapeutic Potential of Pyrido[2,3-d], [3,2-d], [3,4-d] and [4,3-d]pyrimidine Derivatives. Molecules, 26(16), 4983. [Link]

  • Yadav, P., et al. (2023). Medicinal chemistry perspective of pyrido[2,3-d]pyrimidines as anticancer agents. RSC Advances, 13(12), 7949-7981. [Link]

  • Anonymous. (n.d.). Structures of some pyrido[2,3-d]pyrimidine derivatives with biological... ResearchGate. [Link]

  • Al-Obaid, A. M., et al. (2007). Derivatives of pyrido[2,3-d]pyrimidine, the preparation thereof, and the therapeutic application of the same.
  • Wang, Y., et al. (2023). Design, synthesis, and biological evaluation of pyrido[2,3-d]pyrimidine and thieno[2,3-d]pyrimidine derivatives as novel EGFRL858R/T790M inhibitors. Archiv der Pharmazie, 356(6), e2200541. [Link]

  • Quiroga, J., et al. (2019). Pyrido[2,3-d]pyrimidin-7(8H)-ones: Synthesis and Biomedical Applications. Molecules, 24(22), 4146. [Link]

  • El-Sayed, N. N. E., et al. (2019). Synthesis and anticancer activity of some pyrido[2,3-d]pyrimidine derivatives as apoptosis inducers and cyclin-dependent kinase inhibitors. Future Medicinal Chemistry, 11(18), 2415-2432. [Link]

  • Ghorab, M. M., et al. (2024). Synthesis of novel bioactive pyrido[2,3-d]pyrimidine derivatives with potent cytotoxicity through apoptosis as PIM-1 kinase inhibitors. RSC Advances, 14(18), 12623-12638. [Link]

Sources

The 2-Chloropyrido[2,3-d]pyrimidin-4(1H)-one Scaffold: A Privileged Framework for Kinase Inhibitor Discovery

Author: BenchChem Technical Support Team. Date: January 2026

A Comparative Guide to the Structure-Activity Relationship of its Derivatives

The pyrido[2,3-d]pyrimidine nucleus is a cornerstone in modern medicinal chemistry, recognized as a "privileged scaffold" due to its remarkable ability to interact with a multitude of biological targets. Its structural resemblance to endogenous purines allows it to function as an effective ATP-competitive inhibitor for a wide range of protein kinases, enzymes that play a pivotal role in cellular signaling and are frequently dysregulated in diseases such as cancer. This guide provides an in-depth analysis of the structure-activity relationships (SAR) of derivatives synthesized from the versatile starting material, 2-Chloropyrido[2,3-d]pyrimidin-4(1H)-one hydrochloride, with a particular focus on their role as potent tyrosine kinase inhibitors.

The Strategic Advantage of the 2-Chloro Intermediate

The choice of 2-Chloropyrido[2,3-d]pyrimidin-4(1H)-one as a foundational building block is a strategic one in synthetic medicinal chemistry. The chlorine atom at the 2-position serves as an excellent leaving group, facilitating nucleophilic substitution reactions. This allows for the facile introduction of a wide array of functional groups, most notably amines, leading to a diverse library of 2-substituted pyrido[2,3-d]pyrimidin-4(1H)-one derivatives. This chemical versatility is paramount for systematically exploring the chemical space around the scaffold and elucidating the structure-activity relationships that govern target binding and biological activity.

Synthetic Strategy: From a Chloro Precursor to Diverse Analogs

The general synthetic approach to generating a library of derivatives for SAR studies hinges on the reactivity of the 2-chloro position. The following protocol outlines a representative synthesis of 2-amino substituted pyrido[2,3-d]pyrimidin-4-one derivatives.

Experimental Protocol: Synthesis of 2-Amino-pyrido[2,3-d]pyrimidin-4-one Derivatives

Step 1: Nucleophilic Substitution

  • To a solution of this compound in a suitable solvent (e.g., 2-ethoxyethanol or N,N-dimethylformamide), add the desired primary or secondary amine (1.1 equivalents).

  • The reaction mixture is heated to reflux (typically 120-150 °C) for a period of 2-16 hours, with reaction progress monitored by thin-layer chromatography (TLC).

  • Upon completion, the reaction mixture is cooled to room temperature, and the resulting precipitate is collected by filtration.

  • The crude product is washed with a suitable solvent (e.g., ethanol, diethyl ether) to remove any unreacted starting materials and byproducts.

  • Further purification is achieved by recrystallization or column chromatography to yield the desired 2-amino-pyrido[2,3-d]pyrimidin-4-one derivative.

This straightforward and robust methodology allows for the generation of a multitude of analogs with diverse side chains at the 2-position, enabling a thorough investigation of the SAR.

Comparative Analysis of Kinase Inhibitory Activity

The true value of the 2-Chloropyrido[2,3-d]pyrimidin-4(1H)-one scaffold is realized in the biological activities of its derivatives. Extensive research has demonstrated that modifications, particularly at the 2- and 6-positions, can profoundly influence both the potency and selectivity of these compounds as kinase inhibitors.

A seminal study in this area explored a series of 2-amino and 2-ureido substituted pyrido[2,3-d]pyrimidines as inhibitors of several receptor tyrosine kinases (RTKs), including platelet-derived growth factor receptor (PDGFr), fibroblast growth factor receptor (FGFr), epidermal growth factor receptor (EGFr), and the non-receptor tyrosine kinase c-Src.[1] The findings from this and related studies are summarized below to illustrate the key structure-activity relationships.

Structure-Activity Relationship (SAR) Highlights:
  • The 2-Position: The nature of the substituent at the 2-position is a critical determinant of biological activity.

    • Small, basic amino groups are often well-tolerated and can lead to potent, broad-spectrum kinase inhibition.

    • The introduction of a [4-(diethylamino)butyl]amino side chain at the 2-position has been shown to enhance both potency and bioavailability.[1]

    • Conversion of the 2-amino group to a 3-tert-butylurea moiety can also result in potent kinase inhibition.

  • The 6-Position: Substitution at the 6-position plays a crucial role in determining the selectivity profile of the inhibitor.

    • A 6-(2,6-dichlorophenyl) group often confers broad-spectrum tyrosine kinase inhibitory activity.[1]

    • Replacing the 6-(2,6-dichlorophenyl) moiety with a 6-(3',5'-dimethoxyphenyl) group can dramatically increase selectivity for FGFr, with a significant loss of activity against other tyrosine kinases.[1] This highlights the sensitivity of the kinase ATP-binding pocket to the steric and electronic properties of this substituent.

Quantitative Comparison of Inhibitory Potency

The following table summarizes the IC50 values for a selection of 2- and 6-substituted pyrido[2,3-d]pyrimidine derivatives against a panel of tyrosine kinases, showcasing the impact of structural modifications on their inhibitory activity.[1]

Compound ID2-Substituent6-SubstituentPDGFr IC50 (µM)FGFr IC50 (µM)EGFr IC50 (µM)c-src IC50 (µM)
4b -NH-C(O)NH-tBu2,6-dichlorophenyl1.110.130.450.22
4e -NH-C(O)NH-tBu3,5-dimethoxyphenyl>500.060>50>50
6c -NH(CH₂)₄N(Et)₂2,6-dichlorophenyl0.3---

Key Insights from the Data:

  • Compound 4b , with a 2-tert-butylurea group and a 6-(2,6-dichlorophenyl) substituent, demonstrates broad activity against all tested tyrosine kinases.[1]

  • A subtle change at the 6-position, replacing the dichlorophenyl group with a dimethoxyphenyl group (compound 4e ), results in a highly selective FGFr inhibitor, with a dramatic loss of potency against PDGFr, EGFr, and c-src.[1]

  • The introduction of a basic side chain at the 2-position, as seen in compound 6c , enhances potency against PDGFr-stimulated cell proliferation.[1]

Mechanism of Action: Targeting Kinase Signaling Pathways

The pyrido[2,3-d]pyrimidine derivatives discussed herein primarily function as ATP-competitive inhibitors of protein kinases. By binding to the ATP-binding pocket of the kinase, they prevent the phosphorylation of downstream substrates, thereby interrupting the signaling cascade.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (e.g., PDGFr, FGFr) RAS RAS RTK->RAS PI3K PI3K RTK->PI3K RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Gene Transcription (Proliferation, Survival) ERK->Transcription AKT AKT PI3K->AKT AKT->Transcription Inhibitor Pyrido[2,3-d]pyrimidine Derivative Inhibitor->RTK Inhibition G A Compound Dilution Series B Add Kinase and Substrate A->B C Initiate Reaction with ATP B->C D Incubate C->D E Stop Reaction & Add Detection Reagent D->E F Measure Signal (Luminescence/Fluorescence) E->F G Data Analysis (IC50 determination) F->G

Caption: A typical workflow for an in vitro kinase inhibition assay.

Experimental Protocol: In Vitro Kinase Inhibition Assay (e.g., ADP-Glo™ Assay)

This protocol provides a general framework for assessing the inhibitory activity of the synthesized compounds against a target kinase.

  • Compound Preparation: Prepare a serial dilution of the test compounds in DMSO.

  • Reaction Setup: In a 384-well plate, add the test compound, the purified kinase enzyme, and the specific substrate.

  • Reaction Initiation: Initiate the kinase reaction by adding ATP.

  • Incubation: Incubate the reaction at room temperature for a specified period (e.g., 60 minutes).

  • Detection: Stop the kinase reaction and measure the amount of ADP produced using a detection reagent such as ADP-Glo™. The luminescent signal is proportional to the amount of ADP generated and is inversely correlated with the inhibitory activity of the compound.

  • Data Analysis: The IC50 values are calculated by plotting the percent inhibition against the logarithm of the compound concentration and fitting the data to a dose-response curve.

Conclusion

The this compound scaffold is a highly valuable starting point for the development of potent and selective kinase inhibitors. The ease of diversification at the 2-position, coupled with the profound influence of substituents at the 6-position on selectivity, makes this a powerful framework for medicinal chemists. The comparative analysis of derivatives clearly demonstrates that subtle structural modifications can lead to significant changes in biological activity, enabling the fine-tuning of compounds for specific kinase targets. The continued exploration of the chemical space around this privileged scaffold holds great promise for the discovery of novel therapeutics for a range of diseases driven by aberrant kinase activity.

References

  • Doherty, A. M., et al. (1997). Structure-activity relationships for a novel series of pyrido[2,3-d]pyrimidine tyrosine kinase inhibitors. Journal of Medicinal Chemistry, 40(15), 2296-2303. [Link]

  • Elzahabi, H. S. A., et al. (2022). Design, synthesis, and anti-cancer evaluation of new pyrido[2,3-d]pyrimidin-4(3H)-one derivatives as potential EGFRWT and EGFRT790M inhibitors and apoptosis inducers. Scientific Reports, 12(1), 11843. [Link]

  • Adarsh, V. M., et al. (2023). Medicinal chemistry perspective of pyrido[2,3-d]pyrimidines as anticancer agents. RSC Advances, 13(8), 5189-5221. [Link]

Sources

A Comparative Guide to Catalytic Functionalization of 2-Chloropyrido[2,3-d]pyrimidin-4(1H)-one Hydrochloride for Pharmaceutical Research

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of medicinal chemistry and drug development, the pyrido[2,3-d]pyrimidine scaffold is a cornerstone, recognized for its presence in a multitude of biologically active compounds, including kinase inhibitors.[1] The functionalization of this privileged heterocyclic system is a critical step in the synthesis of novel drug candidates. Among the various starting materials, 2-Chloropyrido[2,3-d]pyrimidin-4(1H)-one hydrochloride stands out as a versatile and readily available building block. Its reactivity at the C2 position allows for the introduction of a diverse array of substituents through transition metal-catalyzed cross-coupling reactions.

This in-depth technical guide provides a comparative analysis of different catalytic systems for the functionalization of this compound. We will delve into the nuances of palladium-, nickel-, and copper-based catalysts for key C-C, C-N, C-O, and C-S bond-forming reactions, offering field-proven insights and supporting experimental data to guide researchers in their synthetic endeavors.

The Strategic Importance of Catalyst Selection

The choice of catalyst is not merely a matter of academic preference; it is a strategic decision that profoundly impacts reaction efficiency, substrate scope, functional group tolerance, and ultimately, the economic viability of a synthetic route. For a molecule like 2-Chloropyrido[2,3-d]pyrimidin-4(1H)-one, which contains multiple reactive sites, the catalyst's ability to selectively activate the C-Cl bond at the 2-position is paramount.

This guide will explore the following key transformations and the catalytic systems that enable them:

  • C-N Cross-Coupling (Buchwald-Hartwig Amination): Formation of arylamines, alkylamines, and other nitrogen-containing moieties.

  • C-C Cross-Coupling (Suzuki-Miyaura, Sonogashira, and Heck Reactions): Introduction of aryl, vinyl, and alkynyl groups.

We will examine the interplay between the metal center (Pd, Ni, Cu), the ligands, and the reaction conditions, providing a framework for rational catalyst selection.

Palladium-Catalyzed Cross-Coupling: The Workhorse of Modern Synthesis

Palladium catalysts have long been the gold standard for a wide range of cross-coupling reactions due to their high reactivity, functional group tolerance, and predictable performance. For the functionalization of 2-Chloropyrido[2,3-d]pyrimidin-4(1H)-one, palladium-based systems offer a robust and versatile toolkit.

Buchwald-Hartwig Amination: Forging the Critical C-N Bond

The introduction of nitrogen-containing substituents is a common strategy in drug design to modulate solubility, polarity, and target engagement. The Buchwald-Hartwig amination is a powerful method for achieving this transformation.[2]

Catalyst System Comparison for Buchwald-Hartwig Amination:

Catalyst SystemLigandBaseSolventTemperature (°C)Yield (%)Observations
Pd(OAc)₂XantphosNaOtBuToluene11082Good yield for N-arylation of a related 2-aminopyrimidine.[3]
Pd₂(dba)₃RuPhosLiHMDSTHFRT-60HighEffective for amination of challenging 2-amino-3-halopyridines.[4]
Pd(OAc)₂/BINAPBINAPK₂CO₃Dioxane100GoodMicrowave-assisted amination of 2-fluoro-4-iodopyridine at the 4-position.[5]

Expertise & Experience: The choice of ligand is critical in Buchwald-Hartwig aminations. For electron-rich and sterically hindered anilines, bulky electron-rich phosphine ligands like Xantphos or biarylphosphine ligands such as RuPhos are often necessary to promote the reductive elimination step and prevent catalyst decomposition.[4] The use of a strong, non-nucleophilic base like sodium tert-butoxide or LiHMDS is crucial for deprotonating the amine nucleophile without competing in the reaction.

Experimental Protocol: Representative Palladium-Catalyzed N-Arylation

This protocol is adapted from methodologies for the N-arylation of related heterocyclic chlorides.[3]

  • To an oven-dried Schlenk tube, add this compound (1.0 mmol), the desired aryl amine (1.2 mmol), Pd(OAc)₂ (0.02 mmol), Xantphos (0.04 mmol), and NaOtBu (1.4 mmol).

  • Evacuate and backfill the tube with argon three times.

  • Add anhydrous toluene (5 mL) via syringe.

  • Heat the reaction mixture to 110 °C and stir for 12-24 hours, monitoring by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and filter through a pad of Celite.

  • Concentrate the filtrate and purify the residue by column chromatography on silica gel.

Catalytic Cycle for Buchwald-Hartwig Amination

Buchwald-Hartwig Amination Pd(0)L2 Pd(0)L2 Oxidative Addition Oxidative Addition Pd(0)L2->Oxidative Addition Ar-Cl Pd(II) Complex Pd(II) Complex Oxidative Addition->Pd(II) Complex Amine Coordination & Deprotonation Amine Coordination & Deprotonation Pd(II) Complex->Amine Coordination & Deprotonation R2NH, Base Amido Complex Amido Complex Amine Coordination & Deprotonation->Amido Complex Reductive Elimination Reductive Elimination Amido Complex->Reductive Elimination Reductive Elimination->Pd(0)L2 Regeneration C-N Product C-N Product Reductive Elimination->C-N Product

Caption: Generalized catalytic cycle for the palladium-catalyzed Buchwald-Hartwig amination.

Suzuki-Miyaura Coupling: Building Biaryl Scaffolds

The Suzuki-Miyaura reaction is a cornerstone for the formation of C(sp²)-C(sp²) bonds, enabling the synthesis of biaryl and heteroaryl-aryl structures.[6]

Catalyst System Comparison for Suzuki-Miyaura Coupling:

A study on the regioselective Suzuki-Miyaura coupling of 2,4,6-trihalogenopyrido[2,3-d]pyrimidines provides valuable insights into the reactivity of this scaffold.[6]

Catalyst SystemBaseSolventTemperature (°C)Yield (%)Observations
Pd(PPh₃)₄K₂CO₃Toluene11083Effective for the coupling of various aryl and heteroaryl boronic acids with a related 2,4-dichloro-6-arylpyrido[2,3-d]pyrimidine.[6]
Pd(OAc)₂/Ligand-freeK₂CO₃Water100HighA highly efficient ligand-free system for the Suzuki reaction of 2,3,5-trichloropyridine.[7]

Expertise & Experience: For electron-deficient heterocyclic chlorides like 2-chloropyrido[2,3-d]pyrimidin-4(1H)-one, the oxidative addition of the C-Cl bond to Pd(0) is generally facile. Tetrakis(triphenylphosphine)palladium(0) is a commonly used and effective catalyst for such transformations. The choice of base and solvent system can significantly influence the reaction outcome, with aqueous conditions sometimes offering advantages in terms of cost and environmental impact.[7]

Sonogashira and Heck Couplings: Introducing Alkynyl and Alkenyl Moieties

The Sonogashira and Heck reactions are invaluable for introducing sp- and sp²-hybridized carbon substituents, respectively.[2][8]

Sonogashira Coupling: This reaction typically employs a dual catalyst system of palladium and a copper(I) co-catalyst.[2] The choice of ligand on the palladium center can influence the regioselectivity in polyhalogenated systems.

Heck Reaction: The Heck reaction involves the palladium-catalyzed coupling of an aryl halide with an alkene. The reaction is highly stereoselective, typically affording the trans-alkene product.[8][9]

Nickel-Catalyzed Cross-Coupling: A Cost-Effective and Powerful Alternative

Nickel, being more earth-abundant and significantly cheaper than palladium, has emerged as a highly attractive alternative for cross-coupling reactions.[10] In many cases, nickel catalysts exhibit unique reactivity and can couple challenging substrates that are unreactive with palladium.

Comparative Performance of Nickel vs. Palladium:

A machine learning analysis of Suzuki-Miyaura cross-coupling reactions revealed that nickel catalysis can achieve superior performance, particularly for challenging chloride electrophiles.[11]

CatalystMean Yield (%)Success Rate (%)Key Advantage
Nickel46.742Superior performance with chloride substrates and significant cost reduction.[11]
Palladium45.840Well-established, broad substrate scope, and predictable reactivity.

Expertise & Experience: Nickel catalysts are particularly effective for activating C-Cl bonds, which can be challenging for some palladium systems.[12] The choice of ligand is crucial, with N-heterocyclic carbenes (NHCs) and sterically hindered phosphines often proving effective for nickel-catalyzed aminations and Suzuki couplings.[12][13]

Experimental Protocol: Representative Nickel-Catalyzed Amination

This protocol is based on general procedures for the nickel-catalyzed amination of aryl chlorides.[10][14]

  • In a glovebox, to an oven-dried vial, add this compound (1.0 mmol), the desired amine (1.2 mmol), NiCl₂(DME) (0.05 mmol), a suitable ligand (e.g., an NHC precursor, 0.1 mmol), and NaOtBu (1.5 mmol).

  • Add anhydrous 2-methyl-THF (5 mL).

  • Seal the vial and heat the reaction mixture to 100 °C for 12-24 hours.

  • Monitor the reaction by GC-MS or LC-MS.

  • After cooling, quench the reaction with saturated aqueous NH₄Cl and extract with ethyl acetate.

  • Combine the organic layers, dry over Na₂SO₄, concentrate, and purify by column chromatography.

Workflow for Catalyst Screening

Catalyst_Screening_Workflow cluster_0 Reaction Setup cluster_1 Analysis & Optimization Substrate 2-Chloropyrido[2,3-d]pyrimidin-4(1H)-one + Coupling Partner Catalyst_System Catalyst (Pd, Ni, Cu) + Ligand + Base Solvent_Temp Solvent & Temperature Monitoring TLC / LC-MS / GC-MS Solvent_Temp->Monitoring Yield_Purity Determine Yield & Purity Monitoring->Yield_Purity Optimization Vary Catalyst, Ligand, Base, Solvent, Temp. Yield_Purity->Optimization Optimization->Catalyst_System Iterate

Caption: A generalized workflow for screening and optimizing catalyst systems.

Copper-Catalyzed Cross-Coupling: A Classical Method with Modern Relevance

The Ullmann condensation, a copper-catalyzed C-N and C-O bond-forming reaction, predates the development of palladium-catalyzed methods. While historically requiring harsh reaction conditions, modern advancements in ligand design have revitalized copper catalysis, making it a mild and efficient alternative, especially for C-N coupling.[15]

Complementarity of Copper and Palladium:

Palladium and copper catalysts are often complementary in their reactivity and substrate scope.[13] While palladium excels with a broad range of substrates, copper catalysis can be particularly effective for the amination of heteroaryl halides with N-heterocycles and other specific amine classes.[15]

Expertise & Experience: The key to successful modern Ullmann-type couplings lies in the choice of ligand. Diamine and amino acid-based ligands are often effective in promoting the catalytic cycle. Copper-catalyzed reactions can be more sensitive to the nature of both the aryl halide and the amine compared to their palladium counterparts.

Conclusion and Future Outlook

The functionalization of this compound is a critical gateway to novel chemical entities with therapeutic potential. This guide has provided a comparative overview of palladium, nickel, and copper catalysts for key cross-coupling reactions.

  • Palladium remains the most versatile and well-understood catalyst system, offering a high probability of success for a wide range of transformations.

  • Nickel presents a cost-effective and highly reactive alternative, particularly for the activation of less reactive chloride substrates.

  • Copper offers a complementary approach for specific C-N bond formations and is a valuable tool in the synthetic chemist's arsenal.

The choice of the optimal catalytic system will depend on the specific transformation, the nature of the coupling partners, and the desired scale of the reaction. A thorough understanding of the principles outlined in this guide, coupled with empirical screening of catalysts and reaction conditions, will empower researchers to efficiently navigate the synthesis of novel pyrido[2,3-d]pyrimidine derivatives for drug discovery and development.

References

  • Amination of Heteroaryl Chlorides: Palladium Catalysis or SNAr in Green Solvents? - PMC. (n.d.). Retrieved January 16, 2026, from [Link]

  • Heck Reaction - Organic Chemistry Portal. (n.d.). Retrieved January 16, 2026, from [Link]

  • Heck reaction - Wikipedia. (n.d.). Retrieved January 16, 2026, from [Link]

  • Regioselective palladium-catalyzed Suzuki–Miyaura coupling reaction of 2,4,6-trihalogenopyrido[2,3-d]pyrimidines. (2020). Comptes Rendus Chimie, 23(1), 1-8.
  • Inverting the Conventional Site Selectivity of Cross-Coupling of 2,4-Dichloropyrimidines. (2022). Accounts of Chemical Research, 55(1), 1-12.
  • Regioselective 2-Amination of Polychloropyrimidines. (2016). Organic Letters, 18(9), 2180-2183.
  • Nickel-Catalyzed Amination of Aryl Chlorides and Sulfamates in 2-Methyl-THF. (2014).
  • Nickel-catalyzed cross-electrophile coupling of 2-chloropyridines with alkyl bromides. (2014). Synlett, 25(2), 233-238.
  • Sonogashira coupling - Wikipedia. (n.d.). Retrieved January 16, 2026, from [Link]

  • Nickel-Catalyzed Amination of Aryl Chlorides with Ammonia and Ammonium Salts. (2015). Journal of the American Chemical Society, 137(4), 1546-1553.
  • Copper-Catalyzed Amination of Aryl Chlorides under Mild Reaction Conditions. (2024). Journal of the American Chemical Society, 146(38), 25949-25955.
  • Synergy in Sonogashira Cross-Coupling Reactions with a Magnetic Janus-Type Catalyst. (2020).
  • Suzuki coupling of different chloropyridines with phenylboronic acids a. (2009). Tetrahedron Letters, 50(44), 6061-6064.
  • Catalyst-controlled regioselective Sonogashira coupling of 9-substituted-6-chloro-2,8-diiodopurines. (2016). Organic Chemistry Frontiers, 3(11), 1463-1467.
  • Nickel-Catalyzed Amination of Aryl Sulfamates. (2011). Organic Letters, 13(16), 4252-4255.
  • Inhibition of (dppf)nickel-catalysed Suzuki–Miyaura cross-coupling reactions by α-halo-N-heterocycles. (2022). Dalton Transactions, 51(2), 654-662.
  • Heck Reaction - Chemistry LibreTexts. (2023). Retrieved January 16, 2026, from [Link]

  • Regioselective palladium-catalyzed SuzukieMiyaura coupling reaction of 2,4,6-trihalogenopyrido[2,3-d]pyrimidines. (2020). Comptes Rendus Chimie, 23(1), 1-8.
  • Innovative Amino-Functionalization of Pyrido[2,3-d]pyrimidine Scaffolds for Broad Therapeutic Applications Supported by Computational Analyses. (2024). Molecules, 29(13), 3042.
  • Synthesis of New N-Arylpyrimidin-2-amine Derivatives Using a Palladium Catalyst. (2012). Molecules, 17(10), 11956-11966.
  • Highly Reactive, Single-Component Nickel Catalyst Precursor for Suzuki–Miyuara Cross-Coupling of Heteroaryl Boronic Acids with Heteroaryl Halides. (2012).
  • Selective and Facile Palladium-Catalyzed Amination of 2-Fluoro-4-iodopyridine in the 4-Position under Microwave Conditions. (2006). Organic Letters, 8(21), 4755-4758.
  • CuI-catalyzed synthesis of multisubstituted pyrido[1,2-a]pyrimidin-4-ones through tandem Ullmann-type C–N cross-coupling and intramolecular amidation reaction. (2023). RSC Advances, 13(35), 24483-24487.
  • Reaction Environment Design for Multigram Synthesis via Sonogashira Coupling over Heterogeneous Palladium Single-Atom Catalysts. (2023). Organic Process Research & Development, 27(1), 112-121.
  • Impact of Cross-Coupling Reactions in Drug Discovery and Development. (2021). Pharmaceuticals, 14(10), 1039.
  • Review on the Synthesis and Therapeutic Potential of Pyrido[2,3-d], [3,2-d], [3,4-d] and [4,3-d]pyrimidine Deriv
  • Palladium-Catalyzed C,N-Cross Coupling Reactions of 3-Halo-2-aminopyridines. (2012). Organic Letters, 14(1), 222-225.
  • Copper-promoted ortho-directed C–H amination of 2-arylpyridines with NH-heterocycles. (2017). Organic & Biomolecular Chemistry, 15(3), 568-572.
  • Copper-catalyzed three-component formal [3 + 1 + 2] annulations for the synthesis of 2-aminopyrimidines from O-acyl ketoximes. (2019). Organic & Biomolecular Chemistry, 17(38), 8753-8757.
  • Direct Uncatalyzed Amination of 2-Chloropyridine Using a Flow Reactor. (2014). The Journal of Organic Chemistry, 79(22), 11077-11084.

Sources

A Researcher's Guide to In Vitro Kinase Assay Development for Novel Inhibitors: A Comparative Analysis Featuring 2-Chloropyrido[2,3-d]pyrimidin-4(1H)-one Hydrochloride Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals venturing into the discovery of novel kinase inhibitors, such as derivatives of the 2-Chloropyrido[2,3-d]pyrimidin-4(1H)-one hydrochloride scaffold, the selection and implementation of a robust in vitro kinase assay is a critical first step.[1][2] This guide provides an in-depth comparison of commonly employed assay formats, supported by experimental insights, to empower you in making an informed decision for your screening and characterization needs. We will delve into the causality behind experimental choices, ensuring that the protocols described are self-validating systems.

Protein kinases are pivotal regulators of a vast array of cellular processes, and their dysregulation is a hallmark of numerous diseases, including cancer and inflammatory disorders.[3][4][5][6] Consequently, they have become one of the most important classes of drug targets.[7][8] The journey to a successful kinase inhibitor drug discovery program is paved with rigorous biochemical characterization, beginning with the in vitro kinase assay.

The Foundational In Vitro Kinase Assay: A Step-by-Step Protocol

At its core, an in vitro kinase assay measures the transfer of a phosphate group from a donor molecule, typically adenosine triphosphate (ATP), to a substrate, catalyzed by a kinase.[9] The following protocol provides a generalized framework that can be adapted for a wide range of kinases and inhibitor types.

Experimental Protocol: A General Luminescence-Based Kinase Assay

This protocol is based on the principle of quantifying the amount of adenosine diphosphate (ADP) produced, which is directly proportional to kinase activity.[10] Commercial kits such as ADP-Glo™ are readily available and offer a robust platform.[11][12]

Materials:

  • Kinase of interest

  • Kinase substrate (peptide or protein)

  • ATP

  • This compound derivatives or other test compounds

  • Kinase Assay Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/ml BSA)[10]

  • Luminescence-based ADP detection kit (e.g., ADP-Glo™ Kinase Assay Kit)[10]

  • White, opaque 384-well plates

  • Plate reader with luminescence detection capabilities

Procedure:

  • Compound Preparation:

    • Prepare a stock solution of the test compound (e.g., 10 mM in 100% DMSO).

    • Perform serial dilutions to create a concentration range for IC₅₀ determination.[13][14]

  • Kinase Reaction:

    • Prepare a master mix of the kinase and substrate in the kinase assay buffer. Optimal concentrations should be determined empirically.

    • In the 384-well plate, add a small volume (e.g., 2.5 µL) of the diluted compound or DMSO as a vehicle control.

    • Add the kinase/substrate master mix to each well.

    • Incubate for a defined period (e.g., 10-15 minutes) at room temperature to allow for inhibitor binding to the kinase.[14][15]

    • Initiate the kinase reaction by adding ATP. The final ATP concentration should ideally be close to the Kₘ of the kinase for ATP to ensure robust activity and accurate IC₅₀ determination for ATP-competitive inhibitors.[8][16]

    • Incubate the plate at 30°C for a predetermined time (e.g., 60 minutes). This incubation time should be within the linear range of the reaction.[4]

  • ADP Detection (using an ADP-Glo™ like-reagent):

    • Stop the kinase reaction and deplete the remaining ATP by adding the ADP-Glo™ Reagent.[5][12][17]

    • Incubate at room temperature for approximately 40 minutes.[10][12]

    • Add the Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal via a luciferase reaction.[5][12][17]

    • Incubate for another 30-60 minutes at room temperature.[10][15]

  • Data Acquisition and Analysis:

    • Measure the luminescence of each well using a plate reader.

    • The luminescent signal is directly proportional to the amount of ADP produced and, therefore, to the kinase activity.[9][11][17]

    • Plot the luminescence signal against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.[10]

Comparative Analysis of In Vitro Kinase Assay Formats

The choice of assay technology is a critical decision that impacts throughput, cost, and the type of data generated.[7] Below is a comparison of the most common formats.

Assay Format Principle Advantages Disadvantages Best Suited For
Radiometric Assays Measures the incorporation of a radiolabeled phosphate ([γ-³²P]ATP or [γ-³³P]ATP) into a substrate.[16][18][19]Considered the "gold standard" for sensitivity and direct measurement.[19][20][21] Accommodates a wide range of substrates without modification.[21]Requires handling of radioactive materials, leading to safety and disposal concerns.[7][19] Cumbersome wash steps make it less amenable to high-throughput screening (HTS).[7]Detailed kinetic studies, validation of hits from primary screens, and assays with low enzymatic activity.[21]
Luminescence-Based Assays (e.g., ADP-Glo™) Measures kinase activity by quantifying the amount of ADP produced. The ADP is converted to ATP, which then generates light in a luciferase-catalyzed reaction.[9][11][12][17]High sensitivity and broad applicability to any ADP-generating enzyme.[12] Well-suited for HTS due to its homogeneous "mix-and-read" format.[12][21]Indirect measurement of kinase activity. Susceptible to interference from compounds that inhibit luciferase.[22] Multi-step process.[19]High-throughput screening (HTS), kinase selectivity profiling, and IC₅₀ determination.[11][21]
Fluorescence Polarization (FP) Measures the change in the rotational speed of a small fluorescently labeled substrate upon phosphorylation. Binding of the larger kinase or an antibody to the phosphorylated substrate causes it to tumble more slowly, increasing the polarization of the emitted light.[23]Homogeneous, "mix-and-read" format suitable for HTS.[7] Ratiometric measurement reduces interference from fluorescent compounds.Requires a suitable fluorescently labeled substrate. Assay window can be small, potentially limiting sensitivity. Can be affected by light scattering from precipitated compounds.HTS campaigns and fragment-based screening.
Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) (e.g., HTRF®) A donor fluorophore (e.g., Europium cryptate) on an anti-phospho-substrate antibody and an acceptor fluorophore (e.g., XL665) on the substrate are brought into proximity upon phosphorylation, resulting in energy transfer and a specific fluorescent signal.[3][6]Homogeneous format with high sensitivity and robustness.[3] Time-resolved detection minimizes background fluorescence.[3]Requires specific antibodies and labeled substrates, which can be costly to develop. Potential for interference from colored compounds.HTS, selectivity profiling, and detailed mechanistic studies.[15][24]
AlphaScreen®/AlphaLISA® Donor and acceptor beads are brought into close proximity through the interaction of a biotinylated substrate and a phospho-specific antibody. Laser excitation of the donor bead results in the generation of singlet oxygen, which diffuses to the acceptor bead, leading to a chemiluminescent signal.[22][25]Very high sensitivity and a broad dynamic range. Homogeneous, no-wash format.[22]Can be sensitive to light and singlet oxygen quenchers. Requires specific reagents (biotinylated substrate, antibody).HTS, detection of low-affinity interactions, and cell-based assays.
Microfluidic Mobility Shift Assays (e.g., Caliper) Separates the phosphorylated and unphosphorylated fluorescently labeled substrate based on their charge difference in a microfluidic chip.[26][27]Direct measurement of both substrate and product, providing high-quality, reproducible data.[28][29] Low sample and reagent consumption.Requires specialized instrumentation.[26] Throughput may be lower than plate-based homogeneous assays.Orthogonal validation of hits, detailed kinetic analysis, and when direct measurement of substrate conversion is desired.

Visualizing the Workflow and Key Concepts

To further clarify the experimental process and the principles behind some of the assay formats, the following diagrams are provided.

G cluster_prep Preparation cluster_reaction Kinase Reaction cluster_detection Detection (Luminescence) Compound Dilution Compound Dilution Dispense Compound Dispense Compound Compound Dilution->Dispense Compound Kinase/Substrate Mix Kinase/Substrate Mix Add Kinase/Substrate Add Kinase/Substrate Kinase/Substrate Mix->Add Kinase/Substrate ATP Solution ATP Solution Initiate with ATP Initiate with ATP ATP Solution->Initiate with ATP Dispense Compound->Add Kinase/Substrate Pre-incubate Pre-incubate Add Kinase/Substrate->Pre-incubate Pre-incubate->Initiate with ATP Incubate Incubate Initiate with ATP->Incubate Stop Reaction/Deplete ATP Stop Reaction/Deplete ATP Incubate->Stop Reaction/Deplete ATP Add Detection Reagent Add Detection Reagent Stop Reaction/Deplete ATP->Add Detection Reagent Incubate for Signal Incubate for Signal Add Detection Reagent->Incubate for Signal Read Luminescence Read Luminescence Incubate for Signal->Read Luminescence

Caption: General workflow for an in vitro kinase assay.

G cluster_luminescence Luminescence (ADP Detection) cluster_tr_fret TR-FRET Kinase + Substrate + ATP Kinase + Substrate + ATP Phosphorylated Substrate + ADP Phosphorylated Substrate + ADP Kinase + Substrate + ATP->Phosphorylated Substrate + ADP Kinase Activity ADP ADP ATP ATP ADP->ATP Kinase Detection Reagent Light Light ATP->Light Luciferase Eu-Ab Europium-labeled Antibody P-Sub-XL665 Phosphorylated Substrate-XL665 Eu-Ab->P-Sub-XL665 Binding FRET Signal FRET Signal P-Sub-XL665->FRET Signal Energy Transfer

Caption: Principles of luminescence and TR-FRET detection.

Best Practices and Troubleshooting

  • Enzyme and Substrate Quality: Ensure the purity and activity of the kinase and substrate.[14]

  • ATP Concentration: For ATP-competitive inhibitors, determining the IC₅₀ at an ATP concentration close to the Kₘ is crucial for accurate potency assessment and for converting IC₅₀ to Kᵢ values.[8]

  • Linearity of the Reaction: The kinase reaction should be in the initial velocity phase to ensure that the measured activity is proportional to the enzyme concentration and time.[4][8]

  • Compound Interference: Test compounds can interfere with the detection system (e.g., fluorescence quenching, luciferase inhibition).[14][22] It is essential to run appropriate controls to identify and mitigate such effects.

  • DMSO Concentration: Keep the final DMSO concentration consistent across all wells and as low as possible (typically ≤1%) to avoid affecting enzyme activity.[30]

  • IC₅₀ Determination: Use a sufficient number of data points (e.g., a 10-point dose-response curve) to accurately determine the IC₅₀ value.[13]

Conclusion

The selection of an in vitro kinase assay is a multifaceted decision that should be guided by the specific goals of the study, available resources, and the properties of the kinase and inhibitors under investigation. For high-throughput screening of novel compound libraries, such as derivatives of this compound, homogeneous, non-radioactive assays like luminescence-based, TR-FRET, or FP assays offer a good balance of throughput, sensitivity, and cost-effectiveness.[7] Radiometric and microfluidic mobility shift assays, while lower in throughput, provide a high degree of accuracy and are invaluable for detailed mechanistic studies and hit validation. By understanding the principles, advantages, and limitations of each format, researchers can design and execute robust and reliable in vitro kinase assays to accelerate their drug discovery efforts.

References

  • Promega ADP-Glo kinase assay | BMG LABTECH. (n.d.). BMG LABTECH. Retrieved from [Link]

  • Development of a HTRF® Kinase Assay for Determination of Syk Activity - PMC - NIH. (n.d.). National Center for Biotechnology Information. Retrieved from [Link]

  • Luminescence Kinase Assays Illuminate the Path to Inhibitor Discovery - BPS Bioscience. (n.d.). BPS Bioscience. Retrieved from [Link]

  • Spotlight: Activity-Based Kinase Assay Formats - Reaction Biology. (2024, August 29). Reaction Biology. Retrieved from [Link]

  • HTRF® Kinase Assay Protocol | Download Table - ResearchGate. (n.d.). ResearchGate. Retrieved from [Link]

  • Technology - Nanosyn. (n.d.). Nanosyn. Retrieved from [Link]

  • Caliper Life Sciences Kinase Enzyme Desktop Profiler System - Conquer Scientific. (n.d.). Conquer Scientific. Retrieved from [Link]

  • Bioluminescence Methods for Assaying Kinases in Quantitative High-Throughput Screening (qHTS) Format Applied to Yes1 Tyrosine Kinase, Glucokinase and PI5P4Kα Lipid Kinase - NIH. (n.d.). National Center for Biotechnology Information. Retrieved from [Link]

  • The challenge of selecting protein kinase assays for lead discovery optimization - PMC - NIH. (n.d.). National Center for Biotechnology Information. Retrieved from [Link]

  • (PDF) Development of a HTRF® Kinase Assay for Determination of Syk Activity. (2025, August 6). ResearchGate. Retrieved from [Link]

  • How to measure Kinase activity with HTRF® KinEASE™ assay kit I Cisbio - YouTube. (2018, March 28). YouTube. Retrieved from [Link]

  • A high-throughput radiometric kinase assay - PMC - NIH. (n.d.). National Center for Biotechnology Information. Retrieved from [Link]

  • A guide to picking the most selective kinase inhibitor tool compounds for pharmacological validation of drug targets - PubMed Central. (n.d.). National Center for Biotechnology Information. Retrieved from [Link]

  • What Is the Best Kinase Assay? - BellBrook Labs. (2025, July 3). BellBrook Labs. Retrieved from [Link]

  • Caliper Assay: All assays were performed in 384-well microtiter plates. - PubChem. (n.d.). PubChem @ NIH. Retrieved from [Link]

  • High-throughput screening of the cyclic AMP-dependent protein kinase (PKA) using the caliper microfluidic platform - PubMed. (n.d.). National Center for Biotechnology Information. Retrieved from [Link]

  • Comparison of Bioluminescent Kinase Assays Using Substrate Depletion and Product Formation - NIH. (n.d.). National Center for Biotechnology Information. Retrieved from [Link]

  • Step-by-Step Guide to Kinase Inhibitor Development - Reaction Biology. (2024, July 2). Reaction Biology. Retrieved from [Link]

  • Radiometric kinase assays with scintillation counting - The Bumbling Biochemist. (2021, August 20). The Bumbling Biochemist. Retrieved from [Link]

  • Principle of the AlphaScreen kinase assay - ResearchGate. (n.d.). ResearchGate. Retrieved from [Link]

  • Radiometric kinase assays with scintillation counting - because you want your experiments to count! - YouTube. (2021, August 20). YouTube. Retrieved from [Link]

  • Discovery and Design of Novel Small Molecule GSK-3 Inhibitors Targeting the Substrate Binding Site - MDPI. (n.d.). MDPI. Retrieved from [Link]

  • Assay Development for Protein Kinase Enzymes - NCBI - NIH. (2012, May 1). National Center for Biotechnology Information. Retrieved from [Link]

  • Fluorescence detection techniques for protein kinase assay - ResearchGate. (2025, August 6). ResearchGate. Retrieved from [Link]

  • Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example - PMC - PubMed Central. (2021, August 12). National Center for Biotechnology Information. Retrieved from [Link]

  • Fluorescence Polarization Detection | BMG LABTECH. (n.d.). BMG LABTECH. Retrieved from [Link]

  • Development of a CDK10/CycM in vitro Kinase Screening Assay and Identification of First Small-Molecule Inhibitors - Frontiers. (2020, February 26). Frontiers. Retrieved from [Link]

  • AlphaScreen-Based Assays: Ultra-High-Throughput Screening for Small-Molecule Inhibitors of Challenging Enzymes and Protein-Protein Interactions - NIH. (n.d.). National Center for Biotechnology Information. Retrieved from [Link]

  • Fluorescence Polarization-based Measurement of Protein-Ligand Interaction in Fungal Cell Lysates - PMC - NIH. (n.d.). National Center for Biotechnology Information. Retrieved from [Link]

  • Fluorescence polarization assay for inhibitors of the kinase domain of receptor interacting protein 1 - PMC - NIH. (n.d.). National Center for Biotechnology Information. Retrieved from [Link]

  • In vitro kinase assay - Protocols.io. (2023, September 23). protocols.io. Retrieved from [Link]

  • (PDF) IC 50 profiling against 320 protein kinases: Improving the accuracy of kinase inhibitor selectivity testing - ResearchGate. (2018, April 26). ResearchGate. Retrieved from [Link]

  • Why does my inhibitor not work in an in vitro kinase assay? - ResearchGate. (2016, September 29). ResearchGate. Retrieved from [Link]

  • Fluorescence Polarization Assay Protocol: A Step-by-Step Guide for Accurate Measurements - nanomicronspheres. (n.d.). Nanomicrospheres. Retrieved from [Link]

  • Enzyme Activity Assays for Protein Kinases: Strategies to Identify Active Substrates - NIH. (n.d.). National Center for Biotechnology Information. Retrieved from [Link]

  • Choosing the Right Assay for Your Kinase Drug Discovery - Reaction Biology. (2024, May 30). Reaction Biology. Retrieved from [Link]

Sources

Benchmarking New Pyrido[2,3-d]pyrimidine Derivatives: A Comparative Guide to Known Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern oncology drug discovery, the pyrido[2,3-d]pyrimidine scaffold has emerged as a privileged structure, demonstrating significant potential as a versatile core for the development of potent kinase inhibitors.[1][2][3] This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to benchmark novel pyrido[2,3-d]pyrimidine derivatives against established kinase inhibitors. By integrating detailed experimental protocols with a robust comparative analysis, this document aims to facilitate the identification and advancement of promising new therapeutic candidates.

The rationale for focusing on kinase inhibition stems from the central role of kinases in cellular signaling pathways that, when dysregulated, are frequently implicated in tumorigenesis and cell proliferation.[4][5] Pyrido[2,3-d]pyrimidine derivatives have shown inhibitory activity against a range of clinically relevant kinases, including Epidermal Growth Factor Receptor (EGFR), Cyclin-Dependent Kinases (CDKs), and Pim-1 kinase.[1][4][5] Therefore, a rigorous comparative evaluation against known inhibitors targeting these pathways is essential for characterizing the potency, selectivity, and potential clinical utility of new chemical entities.

Comparative Overview of Benchmark Inhibitors

A critical aspect of benchmarking is the selection of appropriate reference compounds. The inhibitors chosen for this guide represent a spectrum of kinase targets and mechanisms of action, providing a robust basis for comparison.

InhibitorPrimary Target(s)Mechanism of ActionMolecular Weight ( g/mol )Solubility
Roscovitine (Seliciclib) CDK1, CDK2, CDK5ATP-competitive inhibitor, induces cell cycle arrest and apoptosis.354.45Soluble in DMSO and EtOH.
Staurosporine Broad-spectrum kinase inhibitor (PKC, PKA, etc.)Potent, ATP-competitive inhibitor, often used as a positive control for apoptosis induction.466.53Soluble in DMSO and DMF.
Sunitinib Malate VEGFRs, PDGFRs, c-KIT, FLT3, RETMulti-targeted receptor tyrosine kinase inhibitor, blocks angiogenesis and cell proliferation.532.56Soluble in DMSO.
Olmutinib (BI 1482694) Mutant EGFR (T790M)Irreversible, mutant-selective EGFR inhibitor.486.18Soluble in DMSO.[]
Osimertinib (AZD9291) Mutant EGFR (T790M, L858R, exon 19 del)Irreversible, third-generation EGFR inhibitor, selective for mutant over wild-type EGFR.499.61Soluble in DMSO and Ethanol.[7][8]

Experimental Benchmarking Workflow

The comprehensive evaluation of a new pyrido[2,3-d]pyrimidine derivative involves a multi-tiered approach, beginning with in vitro enzymatic assays and progressing to cell-based functional assays. This workflow allows for a thorough characterization of the compound's potency, selectivity, and cellular effects.

experimental_workflow cluster_in_vitro In Vitro Assays cluster_cellular Cellular Assays in_vitro_kinase In Vitro Kinase Inhibition Assay selectivity Kinase Selectivity Profiling in_vitro_kinase->selectivity Determine IC50 cytotoxicity Cytotoxicity Assay (MTT) selectivity->cytotoxicity Prioritize potent & selective compounds apoptosis Apoptosis Assay (Annexin V/PI) cytotoxicity->apoptosis Assess mechanism of cell death cell_cycle Cell Cycle Analysis (PI Staining) apoptosis->cell_cycle Investigate cell cycle effects

Figure 1: A tiered experimental workflow for benchmarking novel kinase inhibitors.
Part 1: In Vitro Enzymatic Assays

The initial step in characterizing a novel inhibitor is to determine its direct effect on the enzymatic activity of the target kinase. Luminescence-based kinase assays are a robust and high-throughput method for this purpose. The principle lies in the quantification of ATP remaining after the kinase reaction; a lower luminescence signal indicates higher kinase activity (more ATP consumed) and, consequently, weaker inhibition.[9][10][11][12]

This protocol is a generalized procedure that can be adapted for various kinases, such as CDK2/Cyclin A, PIM-1, EGFR T790M, CDK4/Cyclin D1, and VEGFR2, by using the specific enzyme and substrate.

Materials:

  • Purified recombinant kinase (e.g., CDK2/Cyclin A, PIM-1, EGFR T790M)

  • Kinase-specific substrate peptide

  • ATP

  • Kinase assay buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA, 50 µM DTT)

  • Test pyrido[2,3-d]pyrimidine derivative and benchmark inhibitors (e.g., Roscovitine, Staurosporine)

  • ADP-Glo™ Kinase Assay Kit (Promega) or equivalent

  • White, opaque 384-well plates

Procedure:

  • Compound Preparation: Prepare a 10-point serial dilution of the test compound and benchmark inhibitors in 100% DMSO.

  • Enzyme and Substrate/ATP Mixture Preparation:

    • Dilute the kinase to the desired concentration in kinase assay buffer. The optimal concentration should be empirically determined.

    • Prepare a substrate and ATP mixture in kinase assay buffer. The ATP concentration should ideally be at or near the Km for the specific kinase to accurately determine ATP-competitive inhibition.

  • Assay Plate Setup:

    • Add 1 µL of the serially diluted compounds or DMSO (vehicle control) to the wells of a 384-well plate.

    • Add 2 µL of the diluted kinase to each well, except for the "no enzyme" control wells.

    • Incubate at room temperature for 10-15 minutes to allow for compound-enzyme interaction.

  • Kinase Reaction Initiation:

    • Initiate the kinase reaction by adding 2 µL of the substrate/ATP mixture to all wells.

    • Incubate the plate at 30°C for 60 minutes. The incubation time may need optimization depending on the kinase activity.

  • Signal Detection:

    • Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate at room temperature for 40 minutes.

    • Add 10 µL of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal. Incubate at room temperature for 30 minutes.

  • Data Acquisition and Analysis:

    • Measure the luminescence using a plate reader.

    • Plot the luminescence signal against the logarithm of the inhibitor concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.

Causality Behind Experimental Choices:

  • ATP Concentration at Km: Using ATP at its Km value for the kinase ensures that the assay is sensitive to competitive inhibitors. If the ATP concentration is too high, it can outcompete the inhibitor, leading to an overestimation of the IC₅₀.

  • Luminescence-Based Detection: This method is highly sensitive, has a broad dynamic range, and is less susceptible to interference from colored compounds compared to absorbance-based assays. The "glow-type" signal is stable, providing a flexible window for plate reading.[9][10][12]

  • DMSO Concentration: It is crucial to maintain a consistent and low final concentration of DMSO (typically ≤1%) across all wells, as high concentrations can inhibit kinase activity.

Part 2: Cellular Assays

Following the determination of in vitro potency, it is essential to assess the compound's activity in a cellular context. Cellular assays provide insights into cell permeability, target engagement in a physiological environment, and the compound's overall effect on cell fate.

The MTT assay is a colorimetric assay that measures the metabolic activity of cells, which is often used as an indicator of cell viability and proliferation.[13] Viable cells with active mitochondria reduce the yellow tetrazolium salt (MTT) to a purple formazan product.[13]

Materials:

  • Cancer cell line relevant to the kinase target (e.g., MCF-7 for CDK inhibitors, A549 for EGFR inhibitors)

  • Complete cell culture medium

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • 96-well clear, flat-bottom tissue culture plates

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with a serial dilution of the test pyrido[2,3-d]pyrimidine derivative and benchmark inhibitors for 24-72 hours. Include a vehicle-only control.

  • MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C, allowing for the formation of formazan crystals.

  • Formazan Solubilization: Carefully remove the culture medium and add 100 µL of the solubilization solution to each well. Mix thoroughly to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC₅₀ value.

Limitations and Considerations: The MTT assay measures metabolic activity, not cell death directly. Compounds that affect cellular metabolism without inducing cell death can lead to misleading results.[14][15] Therefore, it is crucial to complement the MTT assay with a direct measure of apoptosis.

This flow cytometry-based assay provides a quantitative assessment of apoptosis.[16][17] In early apoptosis, phosphatidylserine (PS) translocates to the outer leaflet of the plasma membrane, where it can be detected by fluorescently labeled Annexin V.[16][18] Propidium iodide (PI) is a DNA-binding dye that is excluded by viable cells but can enter cells with compromised membrane integrity, such as late apoptotic and necrotic cells.[16]

apoptosis_assay Q3 Q3: Viable (Annexin V-, PI-) Q4 Q4: Early Apoptotic (Annexin V+, PI-) Q3->Q4 PS Translocation Q2 Q2: Late Apoptotic/Necrotic (Annexin V+, PI+) Q4->Q2 Membrane Permeabilization Q1 Q1: Necrotic (Annexin V-, PI+)

Figure 2: Interpretation of Annexin V/PI flow cytometry data.

Materials:

  • Treated and control cells

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, PI, and binding buffer)

  • Phosphate-buffered saline (PBS)

  • Flow cytometer

Procedure:

  • Cell Harvesting: Harvest both adherent and floating cells from the culture plates.

  • Cell Washing: Wash the cells twice with cold PBS.

  • Resuspension: Resuspend the cells in 1X binding buffer at a concentration of 1 x 10⁶ cells/mL.

  • Staining:

    • Transfer 100 µL of the cell suspension to a flow cytometry tube.

    • Add 5 µL of Annexin V-FITC and 5 µL of PI.

    • Gently vortex and incubate for 15 minutes at room temperature in the dark.

  • Analysis: Add 400 µL of 1X binding buffer to each tube and analyze by flow cytometry within one hour.

Data Interpretation: The results are typically displayed as a dot plot with Annexin V fluorescence on the x-axis and PI fluorescence on the y-axis, allowing for the quantification of viable, early apoptotic, late apoptotic, and necrotic cell populations.[19]

This method is used to determine the proportion of cells in different phases of the cell cycle (G0/G1, S, and G2/M). Many kinase inhibitors, particularly CDK inhibitors, induce cell cycle arrest. PI is a fluorescent intercalating agent that stains DNA, and the fluorescence intensity is directly proportional to the DNA content.

Materials:

  • Treated and control cells

  • Cold 70% ethanol

  • PBS

  • PI staining solution (containing PI and RNase A)

  • Flow cytometer

Procedure:

  • Cell Harvesting and Fixation: Harvest cells and fix them by dropwise addition of cold 70% ethanol while vortexing. Incubate on ice for at least 30 minutes.

  • Washing: Wash the fixed cells twice with PBS.

  • Staining: Resuspend the cell pellet in PI staining solution and incubate for 30 minutes at room temperature. The RNase A in the solution degrades RNA, ensuring that only DNA is stained.

  • Analysis: Analyze the samples by flow cytometry. The DNA content is measured, and a histogram is generated to visualize the cell cycle distribution.

Comparative Data Analysis and Interpretation

The ultimate goal of this benchmarking guide is to provide a clear, objective comparison of the novel pyrido[2,3-d]pyrimidine derivatives against known inhibitors. The data generated from the described assays should be compiled into comprehensive tables for easy interpretation.

Table 2: Comparative In Vitro Kinase Inhibition

CompoundTarget KinaseIC₅₀ (nM)
Novel Derivative X CDK2/Cyclin AExperimental Value
RoscovitineCDK2/Cyclin A~700
StaurosporineCDK2/Cyclin A~9
Novel Derivative Y EGFR T790MExperimental Value
OlmutinibEGFR T790M~10
Osimertinib (AZD9291)EGFR T790M~1

Table 3: Comparative Cellular Activity

CompoundCell LineCytotoxicity IC₅₀ (µM)Apoptosis Induction (% at 10x IC₅₀)Cell Cycle Arrest Phase (at 10x IC₅₀)
Novel Derivative X MCF-7Experimental ValueExperimental ValueExperimental Value
RoscovitineMCF-7~16SignificantG2/M
Novel Derivative Y A549Experimental ValueExperimental ValueExperimental Value
Osimertinib (AZD9291)A549~0.015SignificantG1

By systematically applying the protocols and comparative frameworks outlined in this guide, researchers can effectively evaluate the potential of new pyrido[2,3-d]pyrimidine derivatives. This rigorous benchmarking process is an indispensable step in the journey of translating a promising chemical scaffold into a clinically viable therapeutic agent.

References

  • Sino Biological. CDK4-CyclinD1 Datasheet. [Link]

  • National Center for Biotechnology Information. Review on the Synthesis and Therapeutic Potential of Pyrido[2,3-d], [3,2-d], [3,4-d] and [4,3-d]pyrimidine Derivatives. [Link]

  • Royal Society of Chemistry. Medicinal chemistry perspective of pyrido[2,3-d]pyrimidines as anticancer agents. [Link]

  • Reaction Biology. CDK4+Cyclin D1 NanoBRET Kinase Assay. [Link]

  • National Center for Biotechnology Information. Medicinal chemistry perspective of pyrido[2,3-d]pyrimidines as anticancer agents. [Link]

  • ResearchGate. Review on the Synthesis and Therapeutic Potential of Pyrido[2,3-d], [3,2-d], [3,4-d] and [4,3-d]pyrimidine Derivatives. [Link]

  • KAUST Repository. Medicinal chemistry perspective of pyrido[2,3-d]pyrimidines as anticancer agents. [Link]

  • YouTube. Analysis Of Apoptosis By Annexin-PI Flow Cytometry. [Link]

  • Springer Nature Experiments. The MTT Assay: A Method for Error Minimization and Interpretation in Measuring Cytotoxicity and Estimating Cell Viability. [Link]

  • ResearchGate. Medicinal chemistry perspective of pyrido[2,3-d]pyrimidines as anticancer agents. [Link]

  • National Center for Biotechnology Information. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. [Link]

  • Agilent. Apoptosis Assays by Flow Cytometry. [Link]

  • BPS Bioscience. VEGFR2(KDR) Kinase Assay Kit. [Link]

  • BPS Bioscience. Lumi-Verse™ VEGFR2 (KDR) Kinase Assay Kit. [Link]

  • National Center for Biotechnology Information. The MTT Assay: Utility, Limitations, Pitfalls, and Interpretation in Bulk and Single-Cell Analysis. [Link]

  • Boster Biological Technology. Annexin V PI Staining Guide for Apoptosis Detection. [Link]

  • Wikipedia. MTT assay. [Link]

  • PubMed. The MTT Assay: Utility, Limitations, Pitfalls, and Interpretation in Bulk and Single-Cell Analysis. [Link]

  • Creative Diagnostics. Multiparametric Analysis of Apoptosis by Flow Cytometry Protocol. [Link]

  • IUPHAR/BPS Guide to PHARMACOLOGY. olmutinib. [Link]

  • National Center for Biotechnology Information. Osimertinib Mesylate. [Link]

  • ResearchGate. Mechanism of pyrido[2,3‐d]pyrimidines [Colour figure can be viewed at wileyonlinelibrary.com]. [Link]

  • Reaction Biology. CDK4/cyclin D1 Kinase Assay Service. [Link]

  • ResearchGate. Suggested mechanism for the synthesis of pyrido[2,3-d]pyrimidines catalyzed by LDHs–TPTAACl. [Link]

  • IUPHAR/BPS Guide to PHARMACOLOGY. osimertinib. [Link]

  • National Center for Biotechnology Information. Olmutinib. [Link]

  • MDPI. Icotinib, Almonertinib, and Olmutinib: A 2D Similarity/Docking-Based Study to Predict the Potential Binding Modes and Interactions into EGFR. [Link]

  • BPS Bioscience. Luminescence Kinase Assays Illuminate the Path to Inhibitor Discovery. [Link]

  • National Center for Biotechnology Information. Bioluminescence Methods for Assaying Kinases in Quantitative High-Throughput Screening (qHTS) Format Applied to Yes1 Tyrosine Kinase, Glucokinase and PI5P4Kα Lipid Kinase. [Link]

  • BMG LABTECH. Kinase assays. [Link]

  • National Center for Biotechnology Information. Discovery of a highly selective VEGFR2 kinase inhibitor CHMFL-VEGFR2-002 as a novel anti-angiogenesis agent. [Link]

  • BPS Bioscience. VEGFR2 (KDR) Kinase Assay Kit. [Link]

  • National Center for Biotechnology Information. The cyclin D1-CDK4 oncogenic interactome enables identification of potential novel oncogenes and clinical prognosis. [Link]

Sources

Safety Operating Guide

A Senior Application Scientist's Guide to Handling 2-Chloropyrido[2,3-D]pyrimidin-4(1H)-one Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: As drug development professionals, our work inherently involves handling novel chemical entities. While a comprehensive Safety Data Sheet (SDS) for every new compound may not be readily available, a robust safety protocol can be established by analyzing its structural motifs and the known hazards of analogous compounds. This guide provides essential safety and handling protocols for 2-Chloropyrido[2,3-D]pyrimidin-4(1H)-one hydrochloride, a chlorinated heterocyclic compound. The recommendations herein are synthesized from established safety principles for related chemical classes to ensure the highest degree of protection for laboratory personnel.

Anticipated Hazard Profile: A Structural Analysis

The molecule this compound incorporates several features that dictate its potential hazards: a chlorinated pyrimidine ring, a fused pyridine ring, and its formulation as a hydrochloride salt. Based on data from structurally similar compounds, we can anticipate the following hazards.

Key Structural Concerns:

  • Chlorinated Heterocycle: Compounds containing chloro- and pyridine/pyrimidine moieties are often associated with skin, eye, and respiratory irritation.[1][2][3] Some can exhibit significant acute toxicity if inhaled, ingested, or absorbed through the skin.[4]

  • Hydrochloride Salt: This suggests the compound is likely a solid (powder) at room temperature. Handling powders necessitates stringent controls to prevent the generation and inhalation of airborne dust.

  • Thermal Decomposition: In the event of a fire, chlorinated nitrogenous heterocyclic compounds can produce highly toxic and corrosive gases, including nitrogen oxides (NOx), carbon monoxide (CO), carbon dioxide (CO2), hydrogen chloride (HCl), and phosgene.[1][5][6]

Table 1: Summary of Hazards from Analogous Compounds

Hazard Category Description Representative Source
Acute Toxicity (Oral, Dermal, Inhalation) Harmful if swallowed; some analogs are fatal in contact with skin or if inhaled.[4][7] Sigma-Aldrich[4]
Skin Corrosion/Irritation Causes skin irritation.[2][3][7] Fisher Scientific, TCI Chemicals[2][3]
Serious Eye Damage/Irritation Causes serious eye irritation or damage.[2][3][4][7] Sigma-Aldrich, Fisher Scientific[3][4]
Respiratory Irritation May cause respiratory tract irritation.[4][7][8] Sigma-Aldrich, Fisher Scientific[4][8]

| Reactivity | Incompatible with strong oxidizing agents and strong acids.[1][3][5] | NJDOH, Fisher Scientific[1][5] |

The Hierarchy of Controls: A Foundational Safety Strategy

The most effective approach to laboratory safety is to implement the Hierarchy of Controls. This framework prioritizes the most effective control measures, with Personal Protective Equipment (PPE) serving as the crucial final barrier of protection.

cluster_0 Hierarchy of Controls A Elimination / Substitution (Not feasible for research) B Engineering Controls (e.g., Fume Hood) A->B C Administrative Controls (e.g., SOPs, Training) B->C D Personal Protective Equipment (PPE) (The final barrier) C->D

Caption: The Hierarchy of Controls prioritizes safety measures.

Engineering and Administrative Controls: Your Primary Defense

Before any PPE is selected, primary controls must be in place.

  • Engineering Control: The Chemical Fume Hood All handling of this compound, including weighing, transfers, and solution preparation, must be conducted inside a certified chemical fume hood. This is the most critical engineering control as it captures airborne particles at the source, preventing inhalation exposure.[9] The fume hood's airflow must be verified before commencing work.

  • Administrative Controls: Safe Work Practices

    • Designated Area: All work with this compound should occur in a clearly marked, designated area within the laboratory to prevent cross-contamination.

    • Standard Operating Procedure (SOP): A detailed, written SOP for handling this compound must be available to all personnel.

    • Training: All researchers must be trained on the specific hazards and handling procedures outlined in the SOP.

    • Hygiene: Do not eat, drink, or smoke in the laboratory.[5] Wash hands and any exposed skin thoroughly with soap and water after handling and before leaving the lab.[3][4]

Personal Protective Equipment (PPE): The Essential Final Barrier

When engineering and administrative controls are in place, the correct PPE provides the necessary direct protection against contact and exposure.

Table 2: Recommended Personal Protective Equipment (PPE) Ensemble

PPE Component Specification Rationale
Hand Protection Double-gloving with powder-free nitrile gloves.[9] Provides a robust barrier against dermal absorption. Double-gloving minimizes risk if the outer glove is breached. Powder-free gloves prevent aerosolization of particles.[9]
Body Protection Disposable, solid-front, back-closing gown with long, cuffed sleeves. Protects the body and personal clothing from contamination. The design ensures maximum coverage and prevents accidental contact with the solid compound.
Eye & Face Protection Safety goggles with side shields or a full-face shield.[3][9][10] Protects the eyes and face from splashes or airborne particles of the compound. Standard safety glasses are insufficient.[10]
Respiratory Protection Not required if all handling is performed within a certified fume hood. For spill cleanup outside a hood, a NIOSH-approved respirator with P100 cartridges is mandatory. A fume hood provides primary respiratory protection. A respirator is reserved for non-routine events where airborne concentrations may be uncontrolled.[9]

| Foot Protection | Closed-toe, chemical-resistant shoes and disposable shoe covers.[9] | Protects feet from spills and prevents the tracking of chemical contamination outside the designated work area.[9][11] |

Protocol for Donning and Doffing PPE

The sequence of putting on and removing PPE is critical to prevent self-contamination.

cluster_donning Donning Sequence (Clean Area) cluster_doffing Doffing Sequence (At Exit) D1 1. Gown D2 2. Goggles / Face Shield D1->D2 D3 3. Inner Gloves D2->D3 D4 4. Outer Gloves (over gown cuff) D3->D4 F1 1. Outer Gloves (Contaminated) F2 2. Gown (Turn inside out) F1->F2 F3 3. Goggles / Face Shield F2->F3 F4 4. Inner Gloves F3->F4

Caption: PPE Donning and Doffing Workflow.

Operational and Disposal Plans

Safe Handling Protocol
  • Preparation: Assemble all necessary equipment (spatulas, weigh boats, solvents, glassware) inside the chemical fume hood before retrieving the compound.

  • Weighing: Tare a weigh boat. Carefully open the container and use a clean spatula to transfer the desired amount of solid. Avoid any actions that could create dust. Close the primary container immediately.

  • Dissolution: If making a solution, add the solvent to the vessel containing the weighed solid. Do not add the solid to the solvent, as this can increase the risk of splashing.

  • Cleanup: After use, decontaminate the spatula and work surface according to your institution's approved procedures.

Disposal Plan
  • Solid Waste: All contaminated solid waste, including used weigh boats, paper towels, and disposable PPE (gloves, gowns, shoe covers), must be placed in a dedicated, sealed, and clearly labeled hazardous waste container.[5]

  • Liquid Waste: Unused solutions or reaction mixtures must be collected in a compatible, sealed, and labeled hazardous waste container. Do not pour this chemical down the drain.[8]

  • Waste Pickup: Follow all institutional, local, and federal regulations for the disposal of hazardous chemical waste.

Emergency Plan: Spills and Exposure

Immediate and correct action is vital in an emergency.

IncidentResponse Protocol
Minor Spill (<1 g, contained in fume hood) 1. Alert nearby personnel. 2. Wearing full PPE, cover the spill with an absorbent material (e.g., vermiculite or sand).[5] 3. Carefully sweep the material into a designated hazardous waste container. 4. Decontaminate the area with an appropriate solvent and then soap and water.
Major Spill (>1 g or outside of fume hood) 1. Evacuate: Immediately evacuate the area and alert all personnel.[9] 2. Isolate: Close the laboratory doors and prevent re-entry. 3. Report: Notify your supervisor and the institution's Environmental Health & Safety (EHS) office immediately.[12] Do not attempt to clean up a major spill yourself.
Skin Exposure 1. Immediately go to the nearest safety shower or drench hose. 2. Remove all contaminated clothing while flushing the affected area with copious amounts of water for at least 15 minutes.[5][12] 3. Seek immediate medical attention.[8][13][14]
Eye Exposure 1. Immediately go to the nearest eyewash station. 2. Hold eyelids open and flush eyes with a gentle stream of tepid water for at least 15 minutes.[5][12][15] 3. Remove contact lenses if present and easy to do.[3] 4. Seek immediate medical attention.[13][14]
Inhalation 1. Move the affected person to fresh air immediately.[8][14] 2. If breathing is difficult or has stopped, provide artificial respiration, if trained to do so.[8][14] 3. Seek immediate medical attention.
Ingestion 1. Rinse the mouth with water. Do NOT induce vomiting.[8][14] 2. Seek immediate medical attention.

References

  • New Jersey Department of Health. (n.d.). Hazardous Substance Fact Sheet: 2-Chloropyridine. NJ.gov. [Link]

  • University of Kentucky. (n.d.). Emergency Procedures for Incidents Involving Chemicals. Research Safety. [Link]

  • Florida State University, Environmental Health and Safety. (n.d.). Chemical Emergencies, Exposures, and Spills. [Link]

  • Seton. (2024). Discover the Various Types of PPE for Optimal Chemical Safety. [Link]

  • Health and Safety Authority. (n.d.). A Guide to Non-Respiratory Personal Protective Equipment (PPE) for use with Chemical Agents in the Workplace. [Link]

  • University of Iowa, Environmental Health & Safety Services. (n.d.). Personal Protective Equipment. [Link]

  • Centers for Disease Control and Prevention. (n.d.). Emergency Room Procedures in Chemical Hazard Emergencies: A Job Aid. CDC Stacks. [Link]

  • Provista. (2022). 8 Types of PPE to Wear When Compounding Hazardous Drugs. [Link]

  • PubChem. (n.d.). 2-Chloropyridine. National Center for Biotechnology Information. [Link]

  • PubChem. (n.d.). 3-(2-chloroethyl)-2-methyl-4H,6H,7H,8H,9H-pyrido(1,2-a)pyrimidin-4-one hydrochloride. National Center for Biotechnology Information. [Link]

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.